Amifampridine Phosphate
描述
属性
IUPAC Name |
phosphoric acid;pyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.H3O4P/c6-4-1-2-8-3-5(4)7;1-5(2,3)4/h1-3H,7H2,(H2,6,8);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAICRBBQCRKMPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)N.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196254 | |
| Record name | Amifampridine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-47-3 | |
| Record name | Amifampridine phosphate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amifampridine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphoric acid;pyridine-3,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMIFAMPRIDINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HF8FIN815 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis of a Channel Blocker: A Technical Guide to the Discovery and Synthesis of Amifampridine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifampridine phosphate (B84403), the phosphate salt of 3,4-diaminopyridine (B372788) (3,4-DAP), is a potent potassium channel blocker that has emerged as a critical therapeutic agent for the symptomatic treatment of rare neuromuscular disorders, most notably Lambert-Eaton myasthenic syndrome (LEMS). This technical guide provides an in-depth exploration of the discovery, synthesis, and key developmental milestones of amifampridine phosphate. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative clinical data, and a visualization of its mechanism of action.
Discovery and Development Timeline
The journey of amifampridine from a laboratory chemical to a marketed drug has been a multi-decade process involving academic researchers, clinicians, and pharmaceutical companies.
-
1970s: 3,4-Diaminopyridine (amifampridine) is first synthesized and characterized in Scotland.[1] Its potential as a pharmacological agent begins to be explored.
-
1980s: Clinicians in Sweden first demonstrate the therapeutic potential of 3,4-DAP for the treatment of LEMS.[1]
-
1990s: The free base form of 3,4-DAP is used for treating LEMS and congenital myasthenic syndromes through compassionate use programs.[2]
-
Circa 2000: Researchers at the Assistance Publique – Hôpitaux de Paris in France develop the phosphate salt of amifampridine, a more stable and water-soluble formulation.[2]
-
2002: A patent is filed for the tartrate and phosphate salts of 3,4-diaminopyridine, highlighting their improved stability over the free base.
-
2009: The European Medicines Agency (EMA) grants marketing authorization for this compound under the brand name Firdapse® for the symptomatic treatment of LEMS in adults.[2]
-
2012: BioMarin Pharmaceutical, which had acquired the rights to Firdapse®, licenses the North American rights to Catalyst Pharmaceuticals.[2][3]
-
November 29, 2018: The U.S. Food and Drug Administration (FDA) approves Firdapse® (amifampridine) tablets for the treatment of LEMS in adults.[4]
Synthesis of Amifampridine and its Phosphate Salt
Synthesis of 3,4-Diaminopyridine (Amifampridine)
A common and well-documented method for the synthesis of 3,4-diaminopyridine involves the nitration of a 4-aminopyridine (B3432731) derivative followed by reduction. A representative protocol is described by Bakke and Riha (1999).
Experimental Protocol: Synthesis of 3,4-Diaminopyridine
-
Step 1: Nitration of 4-acetylaminopyridine. 4-acetylaminopyridine is reacted with a nitrating agent, such as nitric acid in the presence of sulfuric acid, to introduce a nitro group at the 3-position of the pyridine (B92270) ring, yielding 4-acetylamino-3-nitropyridine.
-
Step 2: Hydrolysis of the acetyl group. The resulting 4-acetylamino-3-nitropyridine is then subjected to acidic or basic hydrolysis to remove the acetyl protecting group, affording 4-amino-3-nitropyridine (B158700).
-
Step 3: Reduction of the nitro group. The nitro group of 4-amino-3-nitropyridine is reduced to an amino group. This can be achieved through various reduction methods, such as catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst and hydrogen gas, or by using a reducing agent like tin(II) chloride in hydrochloric acid. The final product is 3,4-diaminopyridine.
Another established method, described by Campbell et al. (1986), provides an alternative route to 3,4-diaminopyridine.
Synthesis of this compound
The phosphate salt is prepared by reacting the 3,4-diaminopyridine free base with phosphoric acid. A general procedure is outlined in patent literature.
Experimental Protocol: Synthesis of this compound
-
Step 1: Dissolution of 3,4-diaminopyridine. 3,4-diaminopyridine is dissolved in a suitable solvent, such as an alcohol (e.g., ethanol) or a non-alcoholic solvent like dimethyl sulfoxide (B87167) (DMF).[5][6]
-
Step 2: Addition of phosphoric acid. A solution of phosphoric acid (typically an 85% aqueous solution) is added to the solution of 3,4-diaminopyridine.[5][6] The reaction is typically carried out at a controlled temperature, for instance, between 10°C and 40°C.[6]
-
Step 3: Precipitation and isolation. The this compound salt precipitates from the solution. An anti-solvent may be optionally added to enhance precipitation.[6] The solid product is then isolated by filtration, washed, and dried to yield highly pure crystalline this compound.[5][6]
Mechanism of Action
Amifampridine exerts its therapeutic effect by blocking voltage-gated potassium channels in the presynaptic nerve terminal.[1][7][8][9] This blockade prolongs the depolarization of the nerve terminal membrane during an action potential. The extended depolarization leads to a greater influx of calcium ions through voltage-gated calcium channels. The increased intracellular calcium concentration enhances the exocytosis of acetylcholine-containing vesicles, thereby increasing the amount of acetylcholine (B1216132) released into the neuromuscular junction.[1][7][8][9] This amplification of acetylcholine release helps to overcome the impaired neuromuscular transmission characteristic of LEMS.
Caption: Mechanism of action of amifampridine at the neuromuscular junction.
Clinical Data
The efficacy and safety of this compound for the treatment of LEMS have been established in several clinical trials. The pivotal studies, LMS-002 and LMS-003, were randomized, double-blind, placebo-controlled withdrawal trials.
Pharmacokinetic Properties
Amifampridine is rapidly absorbed after oral administration, with peak plasma concentrations reached within 0.6 to 1.3 hours.[7] The bioavailability is high, at approximately 93-100%.[2] The drug is primarily metabolized via N-acetylation to an inactive metabolite, and its elimination half-life is approximately 2.5 hours.[2]
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 0.6 - 1.3 hours | [7] |
| Bioavailability | 93 - 100% | [2] |
| Elimination Half-life (amifampridine) | 2.5 hours | [2] |
| Elimination Half-life (3-N-acetyl metabolite) | 4.0 hours | [2] |
| Primary Route of Elimination | Renal (as parent drug and metabolite) | [7] |
Efficacy in LEMS
The LMS-002 and LMS-003 trials demonstrated a statistically significant benefit of this compound over placebo in patients with LEMS. The primary efficacy endpoints were the change in the Quantitative Myasthenia Gravis (QMG) score and the Subject Global Impression (SGI) score.
| Clinical Trial | Endpoint | This compound Group | Placebo Group | P-value | Reference |
| LMS-002 | Change in QMG Score (LSM difference) | - | -1.7 | 0.0452 | [7] |
| Change in SGI Score (LSM difference) | - | 1.8 | 0.0028 | [7][10] | |
| LMS-003 | Change in QMG Score (LSM difference) | - | -6.54 | <0.0001 | [7] |
| Change in SGI Score (LSM difference) | - | 2.95 | 0.0003 | [7] |
LSM: Least Squares Mean
Safety and Tolerability
This compound is generally well-tolerated. The most common adverse events reported in clinical trials were dose-dependent and generally mild to moderate in severity.
| Adverse Event | Frequency in this compound Group | Reference |
| Paresthesias (oral and digital) | Most common | [10][11] |
| Nausea | Common | [10][11] |
| Headache | Common | [10][11] |
| Upper respiratory tract infection | ≥5% | [1] |
| Abdominal pain | ≥5% | [1] |
| Diarrhea | ≥5% | [1] |
| Elevated liver enzymes | ≥5% | [1] |
| Back pain | ≥5% | [1] |
| Hypertension | ≥5% | [1] |
| Muscle spasms | ≥5% | [1] |
Conclusion
This compound represents a significant advancement in the symptomatic treatment of Lambert-Eaton myasthenic syndrome. Its development journey, from the initial synthesis of 3,4-diaminopyridine to the creation of a stable phosphate salt and subsequent clinical validation, underscores the importance of continued research and development in rare diseases. The well-defined synthesis, clear mechanism of action, and robust clinical data provide a strong foundation for its use in the indicated patient population. This technical guide serves as a comprehensive repository of this critical information for the scientific and drug development communities.
References
- 1. firdapse.com [firdapse.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2017168333A1 - Amifampridine dihydrochloride - Google Patents [patents.google.com]
- 4. Amifampridine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. 3,4-ジアミノピリジン ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Clinical Review - this compound (Firdapse) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 9. Redirecting to https://onderzoekmetmensen.nl/en/trial/56948 [onderzoekmetmensen.nl]
- 10. catalystpharma.com [catalystpharma.com]
- 11. go.drugbank.com [go.drugbank.com]
Amifampridine Phosphate: A Comprehensive Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Amifampridine Phosphate (B84403), tailored for research and development applications. This document outlines its fundamental characteristics, detailed experimental protocols for its analysis, and a summary of its mechanism of action, presented with clarity and precision to support scientific investigation.
Physicochemical Properties
Amifampridine Phosphate is the phosphate salt of amifampridine (3,4-diaminopyridine), a potassium channel blocker. The phosphate salt form offers enhanced stability over the free base.[1][2][3][4] It presents as a white, crystalline powder.[5][6][7]
Structural and Molecular Data
| Property | Value | Source |
| Chemical Name | 3,4-Diaminopyridine phosphate | [6] |
| IUPAC Name | pyridine-3,4-diamine;phosphoric acid | [8] |
| Molecular Formula | C₅H₁₀N₃O₄P (C₅H₇N₃ • H₃PO₄) | [6][7][8][9][10] |
| Molar Mass | 207.13 g/mol | [6][7][8][10] |
| CAS Number | 446254-47-3 | [8][9][10] |
| Appearance | White crystalline powder | [5][6][7] |
| Chirality | Non-chiral molecular structure | [7] |
| Polymorphism | Polymorphism has not been observed | [7] |
Solubility and pH
| Property | Value | Source |
| Water Solubility | Freely soluble in water (159.0 mg/mL) | [5][6][7][11][12] |
| Solubility in Organic Solvents | Slightly soluble in dimethylsulfoxide, glacial acetic acid, and methanol; very slightly soluble in ethanol. | [7] |
| pH of 1% Aqueous Solution | 4.4 at ambient conditions | [5][6] |
Thermal and Spectroscopic Properties
| Property | Value | Source |
| Melting Point | 229 ± 2°C | [12][13] |
| pKa (Strongest Basic) | 9.25 | [11][12] |
| UV Detection Maximum (in HPLC) | 290 nm | [14] |
Crystal Structure
This compound forms prismatic, monoclinic crystals.[15]
| Crystal System | Monoclinic | [15] |
| Space Group | C2/c | [15] |
| Cell Dimensions | a = 16.0725 Å, b = 7.7301 Å, c = 14.6189 Å, β = 96.8695° | [8] |
Mechanism of Action
Amifampridine is a voltage-gated potassium channel blocker.[11][12] Its primary mechanism of action is to enhance neuromuscular transmission by increasing the release of acetylcholine (B1216132) (ACh) from presynaptic nerve terminals.[8][11][15] In conditions like Lambert-Eaton myasthenic syndrome (LEMS), autoantibodies target voltage-gated calcium channels, leading to reduced ACh release and subsequent muscle weakness.[11][15] Amifampridine blocks potassium channels, which prolongs the depolarization of the presynaptic membrane. This extended depolarization allows voltage-gated calcium channels to remain open for a longer duration, thereby increasing the influx of calcium ions into the nerve terminal. The elevated intracellular calcium concentration facilitates the exocytosis of ACh-containing vesicles, leading to an increased concentration of ACh in the synaptic cleft and improved muscle contraction.[11][15][16]
Mechanism of Action of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the characterization of this compound.
Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in a given solvent.
Methodology:
-
Preparation: Prepare a series of vials containing a known volume of the desired solvent (e.g., purified water, ethanol).
-
Addition of Compound: Add an excess amount of this compound powder to each vial to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to reach equilibrium.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate separation.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating solid particles, a filter (e.g., 0.45 µm) can be used.
-
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.
pKa Determination (Potentiometric Titration)
This method determines the acid dissociation constant (pKa) of this compound.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a specified volume of purified water to create a solution of known concentration.
-
Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) into the solution.
-
Titration: Add the titrant in small, precise increments while continuously monitoring and recording the pH of the solution.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve.
-
pKa Calculation: The pKa value is determined from the titration curve. For a basic substance like amifampridine, the pKa corresponds to the pH at which half of the compound is protonated. This is typically found at the midpoint of the buffer region of the titration curve.
Melting Point Determination (Capillary Method)
This protocol determines the melting point range of this compound.
Methodology:
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder.[10]
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring a compact column of 2.5-3.5 mm in height.[17]
-
Measurement: Place the capillary tube into a melting point apparatus.[10][18]
-
Heating: Heat the sample at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (e.g., 1-2 °C/min) near the expected melting point for an accurate measurement.[17][19]
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first signs of melting (onset) are observed and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.[10][19]
Stability and Forced Degradation Studies
These protocols assess the stability of this compound under various stress conditions, as recommended by ICH guidelines.[13][16][20]
Forced Degradation Experimental Workflow.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M hydrochloric acid. Store the solution at room temperature or elevated temperatures (e.g., 60°C) for a specified period. Neutralize the samples before analysis.[21]
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M sodium hydroxide. Store the solution under similar conditions as acid hydrolysis and neutralize before analysis.[21]
-
Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%). Store at room temperature for a defined time.
-
Thermal Degradation: Expose the solid this compound powder to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven for a specified duration.[7]
-
Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.[13]
For all studies, samples should be withdrawn at appropriate time points and analyzed by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.[14]
Analytical Characterization
3.5.1. High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating RP-HPLC method is crucial for assay, impurity determination, and stability studies.
Example HPLC Method Parameters: [14]
-
Column: Waters C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of Di-Potassium Hydrogen Orthophosphate buffer (pH 6.4) and Acetonitrile (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 290 nm
-
Temperature: Ambient
-
Injection Volume: 20 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[14]
3.5.2. X-Ray Powder Diffraction (XRPD)
XRPD is used to characterize the solid-state properties and confirm the crystalline form of this compound.[7]
Methodology:
-
Sample Preparation: Gently grind the this compound powder to a fine, uniform particle size.
-
Sample Mounting: Pack the powder into a sample holder.
-
Data Acquisition: Place the sample holder in the diffractometer. Collect the diffraction pattern over a defined 2θ range (e.g., 5-40°) using Cu Kα radiation.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint of the crystalline structure.
3.5.3. Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of this compound.[7]
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh a small amount of this compound (typically 1-5 mg) into an aluminum pan and hermetically seal it.
-
Analysis: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Interpretation: The resulting thermogram shows heat flow as a function of temperature. Endothermic events, such as melting, and exothermic events, such as decomposition, can be identified.
Thermogravimetric Analysis (TGA):
-
Sample Preparation: Place a small, accurately weighed sample of this compound into the TGA sample pan.
-
Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).
-
Data Interpretation: The TGA curve plots the percentage of weight loss versus temperature, indicating thermal stability and decomposition patterns.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound for research applications. The tabulated data offers a quick reference for its key characteristics, while the detailed experimental protocols provide a starting point for its comprehensive analysis and characterization in a laboratory setting. The visualization of its mechanism of action and experimental workflows aims to facilitate a clearer understanding of its biological activity and the processes involved in its scientific investigation. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Protocol Templates for FDA, EMA and MHRA Inspections – Pharma Stability [pharmastability.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 7. pharmaguru.co [pharmaguru.co]
- 8. neurologylive.com [neurologylive.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. Melting Point Test - CD Formulation [formulationbio.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. grokipedia.com [grokipedia.com]
- 13. snscourseware.org [snscourseware.org]
- 14. icdd.com [icdd.com]
- 15. What is the mechanism of Amifampridine? [synapse.patsnap.com]
- 16. ICH Official web site : ICH [ich.org]
- 17. thinksrs.com [thinksrs.com]
- 18. westlab.com [westlab.com]
- 19. chem.ucalgary.ca [chem.ucalgary.ca]
- 20. database.ich.org [database.ich.org]
- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
An In-depth Technical Guide to the Mechanism of Action of Amifampridine Phosphate on Voltage-Gated Potassium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amifampridine phosphate (B84403), the phosphate salt of 3,4-diaminopyridine (B372788) (3,4-DAP), is a broad-spectrum blocker of voltage-gated potassium (Kv) channels.[1] Its primary clinical application is in the symptomatic treatment of Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder characterized by impaired acetylcholine (B1216132) release at the neuromuscular junction. The therapeutic efficacy of amifampridine stems from its ability to prolong the presynaptic action potential, thereby increasing calcium influx and enhancing neurotransmitter release.[1][2] This guide provides a detailed examination of the molecular mechanism of action of amifampridine phosphate on Kv channels, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.
Core Mechanism of Action
Amifampridine acts as an antagonist at voltage-gated potassium channels, which are crucial for repolarizing the cell membrane following an action potential.[1] By blocking the efflux of potassium ions, amifampridine prolongs the depolarization phase of the action potential in presynaptic motor neurons.[1][2] This extended depolarization leads to a greater and more prolonged opening of voltage-gated calcium channels (VGCCs). The resulting increase in intracellular calcium concentration enhances the fusion of acetylcholine-containing vesicles with the presynaptic membrane, leading to a greater release of acetylcholine into the neuromuscular junction.[2] This helps to overcome the impaired neuromuscular transmission characteristic of LEMS.
Recent studies have revealed a biphasic, concentration-dependent blocking effect on certain Kv channel subtypes, specifically Kv3.3 and Kv3.4, which are predominantly found at mammalian neuromuscular motor nerve terminals. This includes a high-affinity partial antagonist effect at low micromolar concentrations and a low-affinity complete antagonist activity at higher concentrations.[3]
Signaling Pathway of Amifampridine Action
Caption: Signaling pathway of amifampridine at the presynaptic terminal.
Quantitative Data: Inhibition of Kv Channels
The inhibitory effects of amifampridine (3,4-DAP) on various Kv channel subtypes have been quantified using patch-clamp electrophysiology. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of the block.
| Kv Channel Subtype | IC50 (High-Affinity) | IC50 (Low-Affinity) | Hill Coefficient (High-Affinity) | Hill Coefficient (Low-Affinity) | Cell Type | Reference |
| Kv3.3 | 2.5 µM | 151 µM | 0.7 | 3.0 | HEK293T | [3] |
| Kv3.4 | 10.3 µM | 231 µM | 0.6 | 1.4 | HEK293T | [3] |
| Kv1.1 | - | ~147 µM | - | - | CHO | |
| Kv1.2 | - | ~399 µM | - | - | HEK293 | |
| Kv1.4 | - | ~399 µM | - | - | HEK293 |
Note: Data for Kv1.1, Kv1.2, and Kv1.4 are for 4-aminopyridine (B3432731), a closely related compound, and provide an approximation of amifampridine's activity.
Detailed Experimental Protocols
The primary technique for characterizing the effects of amifampridine on Kv channels is whole-cell patch-clamp electrophysiology .
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used due to their low endogenous ion channel expression and high transfection efficiency.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection:
-
Cells are plated onto glass coverslips in 35-mm culture dishes.
-
When cells reach 50-80% confluency, they are transiently transfected with plasmids encoding the specific Kv channel α-subunit of interest (e.g., Kv3.3 or Kv3.4) and a fluorescent reporter protein (e.g., GFP) to identify successfully transfected cells.
-
A lipofection-based transfection reagent is typically used according to the manufacturer's protocol.
-
Electrophysiological recordings are performed 24-48 hours post-transfection.
-
Electrophysiological Recordings
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 2 Mg-ATP, and 0.1 Na-GTP. The pH is adjusted to 7.2 with KOH.
-
-
Pipette Preparation: Borosilicate glass capillaries are pulled to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Procedure:
-
A coverslip with transfected cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
A patch pipette is positioned over a fluorescently labeled cell using a micromanipulator.
-
Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
A brief, strong suction pulse is then applied to rupture the membrane patch, establishing the "whole-cell" configuration, which allows for control of the membrane potential and recording of the total current across the cell membrane.
-
-
Voltage-Clamp Protocol:
-
The membrane potential is held at a hyperpolarized potential (e.g., -80 mV) to keep the Kv channels in a closed state.
-
Depolarizing voltage steps (e.g., to +40 mV for 100-500 ms) are applied to activate the Kv channels and elicit an outward potassium current.
-
A series of voltage steps are applied before and after the application of varying concentrations of amifampridine to the bath solution.
-
-
Data Acquisition and Analysis:
-
Currents are recorded using a patch-clamp amplifier and digitized.
-
The peak current amplitude at each voltage step is measured.
-
The percentage of current inhibition by amifampridine is calculated for each concentration.
-
A concentration-response curve is generated by plotting the percent inhibition against the drug concentration.
-
The IC50 and Hill coefficient are determined by fitting the data to the Hill equation.
-
Experimental Workflow for Characterizing Amifampridine's Effect on Kv Channels
Caption: Workflow for patch-clamp analysis of amifampridine on Kv channels.
Effects on Channel Gating Kinetics
While the primary effect of amifampridine is channel block, it can also influence the gating kinetics (activation and inactivation) of Kv channels. Studies on the related compound 4-aminopyridine (4-AP) have shown that it can alter the rate of current inactivation. For instance, in some preparations, 4-AP has been observed to accelerate the inactivation of the potassium current during the initial depolarizing pulse. Conversely, with subsequent pulses, the inactivation rate can be slower, which is thought to be due to a slow unblocking process. These findings suggest that 4-AP, and by extension amifampridine, likely blocks Kv channels in their open state and can become trapped in the channel once it closes.
Conclusion
This compound exerts its therapeutic effect by blocking voltage-gated potassium channels, leading to a prolongation of the presynaptic action potential, increased calcium influx, and enhanced acetylcholine release. The mechanism involves a concentration-dependent block of various Kv channel subtypes, with a particularly well-characterized biphasic effect on Kv3.3 and Kv3.4 channels. The detailed understanding of this mechanism, facilitated by techniques like patch-clamp electrophysiology, is crucial for the development of more selective and potent Kv channel blockers for a range of neurological disorders.
References
- 1. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivation gating and 4-AP sensitivity in human brain Kv1.4 potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Potent and Selective Peptide Blocker of the Kv1.3 Channel: Prediction from Free-Energy Simulations and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Preclinical Pharmacology of Amifampridine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amifampridine Phosphate (B84403), the phosphate salt of 3,4-diaminopyridine (B372788) (3,4-DAP), is a potent, broad-spectrum blocker of voltage-gated potassium channels. Its primary mechanism of action involves enhancing cholinergic neurotransmission at the neuromuscular junction. This technical guide provides an in-depth review of the preclinical pharmacology of Amifampridine Phosphate, synthesizing key data from pharmacodynamic, pharmacokinetic, and toxicological studies conducted in various animal models. The information herein is intended to serve as a foundational resource for professionals engaged in neuroscience research and the development of novel therapeutics for neuromuscular disorders.
Mechanism of Action
Amifampridine's therapeutic effect is derived from its function as a voltage-gated potassium (Kv) channel antagonist.[1] At the presynaptic nerve terminal, the efflux of potassium ions through these channels is critical for repolarization and terminating the action potential. By blocking these channels, amifampridine prolongs the depolarization phase of the presynaptic action potential.[2][3][4]
This extended depolarization increases the opening time of voltage-gated calcium channels (VGCCs).[2][5][6] The resulting enhanced influx of calcium ions into the presynaptic terminal promotes the exocytosis of acetylcholine (B1216132) (ACh)-containing vesicles into the synaptic cleft.[4][7][8] The increased concentration of ACh at the neuromuscular junction improves the stimulation of postsynaptic muscle fibers, thereby enhancing neuromuscular transmission and muscle strength.[2][4] This mechanism is particularly effective in conditions like Lambert-Eaton myasthenic syndrome (LEMS), where autoantibodies against P/Q-type VGCCs impair ACh release.[2][3][5][9] Preclinical studies in mammalian motor nerve terminals have identified Kv3.3 and Kv3.4 as potential channel subtypes blocked by amifampridine.[1]
References
- 1. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Amifampridine - Wikipedia [en.wikipedia.org]
- 6. neurologylive.com [neurologylive.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Monograph for Professionals - Drugs.com [drugs.com]
Beyond the Blockade: An In-depth Technical Guide to the Molecular Targets of Amifampridine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amifampridine phosphate (B84403) (3,4-diaminopyridine phosphate) is a cornerstone in the symptomatic treatment of Lambert-Eaton Myasthenic Syndrome (LEMS). Its primary mechanism of action is the well-established blockade of presynaptic voltage-gated potassium channels (VGKCs), which enhances the release of acetylcholine (B1216132) at the neuromuscular junction.[1][2] This in-depth technical guide explores the molecular interactions of amifampridine phosphate beyond its canonical potassium channel target. Through a comprehensive review of preclinical and clinical research, we investigate its potential off-target effects on other key proteins involved in neurotransmission, including voltage-gated calcium channels, nicotinic acetylcholine receptors, and acetylcholinesterase. This guide provides a detailed analysis of the available experimental evidence, methodologies, and quantitative data to offer a clearer understanding of this compound's broader pharmacological profile.
Introduction: The Established Paradigm of Potassium Channel Blockade
Amifampridine, the active moiety of this compound, is a potent blocker of voltage-gated potassium channels.[1][2] This action prolongs the repolarization phase of the presynaptic action potential, leading to an increased open time of voltage-gated calcium channels (VGCCs). The subsequent enhanced influx of calcium ions facilitates the exocytosis of acetylcholine-containing vesicles, thereby amplifying the signal at the neuromuscular junction. This mechanism directly counteracts the pathophysiology of LEMS, where autoantibodies target and reduce the number of functional presynaptic P/Q-type VGCCs.
The signaling pathway for the primary mechanism of action of this compound is illustrated below:
Figure 1: Established signaling pathway of this compound.
While this pathway is well-documented and accounts for the drug's therapeutic efficacy, a thorough understanding of its complete molecular target profile is essential for predicting potential side effects, identifying new therapeutic applications, and ensuring patient safety.
Investigating Off-Target Interactions: Beyond Potassium Channels
This section delves into the experimental evidence concerning the interaction of this compound with other potential molecular targets.
Voltage-Gated Calcium Channels (VGCCs)
Given that amifampridine's primary effect is to indirectly enhance calcium influx, a direct interaction with VGCCs has been a subject of investigation.
A key study by Ojala et al. (2021) directly investigated the effects of 3,4-diaminopyridine (B372788) (3,4-DAP) on Cav1.2 (L-type) and Cav2.1 (P/Q-type) calcium channels using patch-clamp electrophysiology.[3] The results indicated that at a therapeutic concentration of 1.5 μM, 3,4-DAP had no significant effect on the current of either Cav1.2 or Cav2.1 channels.[3]
| Channel | 3,4-DAP Concentration | Effect on Channel Current | Reference |
| Cav1.2 (L-type) | 1.5 µM | No significant effect | [3] |
| Cav2.1 (P/Q-type) | 1.5 µM | No significant effect | [3] |
Table 1: Effect of 3,4-Diaminopyridine on Voltage-Gated Calcium Channel Currents
The following protocol is a summary of the methodology used by Ojala et al. (2021) to assess the effect of 3,4-DAP on VGCCs:
-
Cell Culture and Transfection: HEK293T cells were cultured and transfected with plasmids encoding the subunits of the respective calcium channels (α1, β, and α2δ).
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed on the transfected cells.
-
Voltage Protocol: Cells were held at a holding potential of -80 mV. A voltage step to 0 mV was applied to elicit calcium channel currents.
-
Drug Application: 3,4-DAP (1.5 µM) was applied to the cells via the bath solution.
-
Data Analysis: The peak inward calcium current was measured before and after the application of 3,4-DAP to determine its effect.
Figure 2: Experimental workflow for assessing the effect of 3,4-DAP on VGCCs.
Nicotinic Acetylcholine Receptors (nAChRs)
As the downstream target of the increased acetylcholine levels, a direct interaction of amifampridine with nAChRs could potentially modulate its overall effect.
A study by Bonanno et al. (2022) investigated the direct effect of 3,4-DAP on human nAChRs reconstituted in a Xenopus oocyte expression system. The results showed that the application of 3,4-DAP did not affect the amplitude of acetylcholine-evoked currents.[1]
| Receptor | 3,4-DAP Concentration | Effect on ACh-evoked Current | Reference |
| Human nAChR | 100 ng/ml (~0.9 µM) | No significant effect on amplitude | [1] |
Table 2: Effect of 3,4-Diaminopyridine on Nicotinic Acetylcholine Receptor Function
The methodology employed by Bonanno et al. (2022) is summarized below:
-
Oocyte Preparation: Xenopus laevis oocytes were harvested and prepared for injection.
-
Microtransplantation of Human Muscle Membranes: Membranes from human muscle tissue containing nAChRs were microinjected into the oocytes.
-
Two-Electrode Voltage Clamp: The oocytes were voltage-clamped at a holding potential of -60 mV.
-
Drug Application: Acetylcholine (200 µM) was applied to evoke a current. Subsequently, oocytes were pre-incubated with 3,4-DAP (100 ng/ml) for 120 seconds before co-application with acetylcholine.
-
Data Analysis: The amplitude of the acetylcholine-evoked current was measured before and after the application of 3,4-DAP.
References
- 1. Frontiers | Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study [frontiersin.org]
- 2. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of Amifampridine Phosphate Beyond LEMS: An In-depth Technical Guide to Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifampridine phosphate (B84403), a voltage-gated potassium channel blocker, is an established treatment for Lambert-Eaton Myasthenic Syndrome (LEMS). Its mechanism of action, which enhances acetylcholine (B1216132) release at the neuromuscular junction, has prompted investigation into its therapeutic potential for other neurological disorders characterized by impaired neuromuscular transmission. This technical guide provides a comprehensive overview of early-stage research on amifampridine phosphate for non-LEMS neurological disorders, focusing on Congenital Myasthenic Syndromes (CMS), Spinal Muscular Atrophy (SMA) Type 3, and MuSK-Antibody Positive Myasthenia Gravis (MuSK-MG). This document summarizes key clinical trial data, outlines experimental protocols, and visualizes the underlying scientific principles to inform and guide future research and development in this promising area.
Core Mechanism of Action
This compound's therapeutic effect stems from its ability to block presynaptic potassium channels. This blockade prolongs the depolarization of the nerve terminal, leading to an increased influx of calcium ions through voltage-gated calcium channels. The elevated intracellular calcium concentration enhances the exocytosis of acetylcholine-containing vesicles, thereby increasing the amount of acetylcholine released into the synaptic cleft and improving neuromuscular transmission.[1][2][3]
Clinical Investigations in Non-LEMS Neurological Disorders
Congenital Myasthenic Syndromes (CMS)
CMS encompasses a group of rare genetic disorders affecting the neuromuscular junction.[4] A Phase 3 clinical trial (CMS-001) was conducted to evaluate the efficacy and safety of this compound in patients with genetically confirmed CMS.
Quantitative Data Summary: CMS-001 Trial
| Parameter | Details |
| Trial Identifier | CMS-001 (NCT02562066)[5] |
| Phase | 3[6] |
| Study Design | Double-blind, placebo-controlled, 2-period, 2-treatment crossover[5][6] |
| Patient Population | 20 subjects enrolled, 16 randomized; adults and children aged 2 years and above with genetically confirmed CMS[6] |
| Primary Endpoint | Change in Subject Global Impression (SGI)[4][6] |
| Secondary Endpoint | Change in Muscle Function Measure (MFM)[4][6] |
| Results | The trial did not meet its primary or secondary endpoints across all tested subtypes. While individual improvements were noted in some subgroups, the overall results were not statistically significant.[4][5][6] |
Experimental Protocol: CMS-001 Trial (Generalized)
-
Patient Screening and Enrollment: Patients with a confirmed genetic diagnosis of specific CMS subtypes were recruited. Inclusion criteria included age of 2 years and older.
-
Randomization and Blinding: Enrolled patients were randomized to one of two treatment sequences in a double-blind manner: this compound followed by placebo, or placebo followed by this compound.
-
Treatment Periods: Each treatment period was followed by a washout period before crossing over to the alternate treatment. The dosage of this compound was titrated to an optimal effective and tolerable level for each patient.
-
Outcome Assessment: The primary endpoint, SGI, and the secondary endpoint, MFM, were assessed at baseline and at the end of each treatment period.
-
Safety Monitoring: Adverse events were monitored and recorded throughout the trial.
Spinal Muscular Atrophy (SMA) Type 3
SMA is a genetic disorder characterized by the loss of motor neurons.[7] A proof-of-concept Phase 2 trial (SMA-001) investigated the use of this compound in ambulatory patients with SMA Type 3, a milder form of the disease.[7][8][9]
Quantitative Data Summary: SMA-001 Trial
| Parameter | Details |
| Trial Identifier | SMA-001 (NCT03781479)[7][10] |
| Phase | 2[7][8] |
| Study Design | Randomized, double-blind, placebo-controlled, 2-period, 2-treatment crossover[7][10] |
| Patient Population | 13 ambulatory patients with genetically confirmed SMA Type 3; mean age 34.5 years.[7][11] |
| Primary Efficacy Endpoint | Change from randomization in Hammersmith Functional Motor Scale Expanded (HFMSE) score.[9][11] |
| Results | Statistically significant improvement in HFMSE score with amifampridine treatment compared to placebo (mean difference 0.792; 95% CI 0.22 to 1.37; p = 0.0083).[7][11] |
| Secondary Outcomes | No statistically significant improvements were observed in the secondary outcomes.[7][11] |
| Safety | The most common adverse event was transient paresthesia (33.3%). No serious adverse events were reported.[7][11] |
Experimental Protocol: SMA-001 Trial (Generalized)
-
Patient Selection: Ambulatory patients aged 6 to 50 years with a genetic diagnosis of SMA Type 3 were included.[10] Patients were required to be able to walk independently for at least 30 meters.[10]
-
Run-in Phase: An open-label run-in period was conducted to titrate this compound to an optimal and stable dose. Patients who demonstrated a predefined improvement in HFMSE were eligible for randomization.[7]
-
Randomized Crossover Phase: Eligible patients were randomized to receive either this compound or a placebo for a 28-day period, followed by a crossover to the other treatment after a washout period.[7][11]
-
Efficacy and Safety Assessment: The HFMSE was used to assess motor function. Timed function tests and quality of life questionnaires were included as secondary measures. Safety was monitored throughout the study.[7][11]
MuSK-Antibody Positive Myasthenia Gravis (MuSK-MG)
MuSK-MG is a rare, severe form of myasthenia gravis characterized by antibodies against the muscle-specific kinase protein.[12]
Quantitative Data Summary: MuSK-MG Clinical Trials
| Trial | Phase | Study Design | Patient Population | Primary Endpoint(s) | Key Findings |
| MuSK-001 | 2b | Randomized, double-blind, placebo-controlled, double crossover | 10 adults with MuSK-MG | Change in QMG and MG-ADL scores | Statistically significant improvements in both QMG (p=0.0003) and MG-ADL (p=0.0006) scores.[13] |
| MSK-002 | 3 | Randomized, double-blind, placebo-controlled, parallel-group | 70 adults with MuSK-MG | Change in MG-ADL score | Did not meet the primary endpoint (MG-ADL) or the secondary endpoint (QMG).[13][14] |
Experimental Protocol: MuSK-MG Trials (Generalized)
-
Patient Population: Adult patients (≥18 years) with a confirmed diagnosis of MuSK-MG and a specified severity of symptoms (e.g., MGFA Class II-IV, MG-ADL score ≥6) were included.[14][15]
-
Study Designs: The Phase 2b trial utilized a crossover design, while the Phase 3 trial employed a parallel-group design.[12][13][14]
-
Intervention: Patients received either this compound (titrated to an effective dose) or a placebo.[13][14]
-
Outcome Measures: The primary and secondary endpoints included the Myasthenia Gravis Activities of Daily Living (MG-ADL) score and the Quantitative Myasthenia Gravis (QMG) score.[12][13][14]
-
Data Analysis: Statistical analyses were performed to compare the changes in outcome measures between the this compound and placebo groups.
Preclinical and In Vitro Research
Preclinical studies in animal models of neuromuscular disorders have provided the foundational evidence for the clinical investigation of this compound.[16] In vitro electrophysiological studies have been crucial in elucidating its mechanism of action.
Generalized In Vitro Electrophysiology Protocol for Assessing Potassium Channel Blockade:
-
Cell Preparation: Utilize cell lines (e.g., HEK293) expressing specific subtypes of human voltage-gated potassium channels or primary neuronal cultures.
-
Patch-Clamp Recording: Employ the whole-cell patch-clamp technique to record potassium currents from individual cells.
-
Drug Application: Apply varying concentrations of this compound to the cells while recording ionic currents.
-
Data Acquisition and Analysis: Measure the amplitude of the potassium currents before and after drug application to determine the extent of channel blockade and calculate the IC50 value.[17][18]
Future Directions and Conclusion
Early-stage research has demonstrated both the potential and the challenges of expanding the therapeutic use of this compound to non-LEMS neurological disorders. The positive results in the Phase 2 trial for SMA Type 3 are encouraging and warrant further investigation. The conflicting findings in MuSK-MG highlight the complexity of this disease and the need for a deeper understanding of its pathophysiology to identify patient populations who may benefit from this therapeutic approach. The negative results in the broader CMS population suggest that future studies in this area may need to focus on specific genetic subtypes.
Further preclinical research is needed to explore the efficacy of this compound in a wider range of animal models of neurological disorders. Detailed in vitro studies on various neuronal ion channels will help to refine our understanding of its pharmacological profile. As our knowledge of the genetic and molecular basis of rare neurological diseases grows, so too will the opportunities to strategically apply targeted therapies like this compound to improve the lives of patients with these debilitating conditions.
References
- 1. ijsdr.org [ijsdr.org]
- 2. engage.england.nhs.uk [engage.england.nhs.uk]
- 3. neurologylive.com [neurologylive.com]
- 4. Catalyst’s Phase III trial of Firdapse in CMS fails to meet goals [clinicaltrialsarena.com]
- 5. Treatment for Congenital Myasthenic Syndromes Fails to Meet Primary Endpoint in Phase 3 Clinical Trial - - Practical Neurology [practicalneurology.com]
- 6. Catalyst Pharmaceuticals Announces Top-Line Results of CMS-001, a Phase 3 Trial of Firdapse® (this compound) in Patients with Congenital Myasthenic Syndromes (CMS) : Catalyst Pharmaceutical [ir.catalystpharma.com]
- 7. Amifampridine safety and efficacy in spinal muscular atrophy ambulatory patients: a randomized, placebo-controlled, crossover phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Controlled Trial to Evaluate this compound in Spinal Muscular Atrophy Type 3 Patients [ctv.veeva.com]
- 9. smanewstoday.com [smanewstoday.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Amifampridine safety and efficacy in spinal muscular atrophy ambulatory patients: a randomized, placebo-controlled, crossover phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. catalystpharma.com [catalystpharma.com]
- 13. myastheniagravisnews.com [myastheniagravisnews.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 16. Potassium channel blockers and impulse propagation in murine motor endplate disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure: A Technical Guide to Amifampridine Phosphate and its Phosphate Salt
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive structural analysis of Amifampridine Phosphate (B84403), a crucial active pharmaceutical ingredient, and its corresponding phosphate salt. The document details the molecule's physicochemical properties, crystalline structure, and the experimental methodologies employed for its characterization, offering valuable insights for researchers and professionals in the field of drug development.
Physicochemical and Structural Properties
Amifampridine Phosphate, chemically known as 3,4-diaminopyridine (B372788) phosphate, is a stable salt form of the active moiety amifampridine.[1][2] The phosphate salt formation enhances the stability of the compound compared to the free base, allowing for storage at room temperature without the need for refrigeration.[3][4]
The chemical structure of this compound has been elucidated through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet (UV) spectroscopy, as well as thermal analysis.[2] this compound presents as a white, crystalline powder that is freely soluble in water.[3] A 1% aqueous solution of the compound exhibits a pH of 4.4 under ambient conditions.[2] The molecule is achiral and does not have any stereoisomers.
A summary of the key physicochemical and structural data for this compound is presented in the tables below.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3,4-diaminopyridine phosphate | [2] |
| Molecular Formula | C₅H₇N₃ · H₃PO₄ | [2] |
| Molecular Weight | 207.1 g/mol | [5] |
| Appearance | White, crystalline powder | [3] |
| Solubility | Freely soluble in water | [3] |
| pH (1% aq. solution) | 4.4 | [2] |
Table 2: Crystallographic Data of this compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [3] |
| Space Group | C2/c | [3] |
Structural Elucidation Methodologies
The comprehensive structural characterization of this compound relies on a suite of advanced analytical techniques. This section outlines the detailed experimental protocols for the key methods employed.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. A common method involves dissolving the compound in a suitable solvent, such as a mixture of ethanol (B145695) and water, and allowing the solvent to evaporate slowly in a controlled environment.[6] Another approach is the rapid precipitation by adding an anti-solvent.[6] The resulting crystals should be well-formed and of an appropriate size (typically 0.1-0.3 mm in all dimensions).
-
Crystal Mounting: A single, defect-free crystal is carefully selected under a microscope and mounted on a goniometer head using a cryo-loop and a cryo-protectant (e.g., paratone-N oil) if data is to be collected at low temperatures.
-
Data Collection: The mounted crystal is placed in a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded as a series of images at different orientations. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
Data Processing and Structure Solution: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the complete structural assignment of this compound.
Experimental Protocol:
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
-
1D NMR Spectroscopy:
-
¹H NMR: A proton NMR spectrum is acquired to determine the number of different types of protons, their chemical shifts, scalar couplings (J-couplings), and relative integrations.
-
¹³C NMR: A carbon-13 NMR spectrum is recorded to identify the number of unique carbon environments in the molecule.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other in the molecular structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded (one-bond ¹H-¹³C correlation), aiding in the assignment of carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two or three bonds), providing crucial information for connecting different molecular fragments.
-
-
Data Analysis: The acquired NMR spectra are processed (Fourier transformation, phasing, baseline correction) and analyzed to assign all proton and carbon signals to their respective atoms in the amifampridine and phosphate moieties.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Experimental Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with the addition of a small amount of acid (e.g., formic acid) to promote ionization.
-
Ionization: The sample solution is introduced into the mass spectrometer, where the molecules are ionized. Electrospray ionization (ESI) is a commonly used soft ionization technique for polar molecules like this compound, which minimizes fragmentation and primarily produces the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The spectrum is analyzed to determine the exact mass of the parent ion, which can be used to confirm the molecular formula. Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion and obtain structural information from the resulting fragment ions.
Visualizing Molecular Structure and Processes
Graphical representations are invaluable for understanding the structural relationships and experimental workflows in the analysis of this compound.
Caption: Chemical structure of the Amifampridine free base.
Caption: Formation of this compound from its constituent molecules.
Caption: A typical experimental workflow for the structural analysis of this compound.
Polymorphism
While some sources suggest that polymorphism has not been observed for the active substance, other reports indicate that different crystallization methods can lead to distinct crystal habits, such as needle-like versus irregular or plate-like crystals.[2][6] This variation in crystal morphology strongly suggests the existence of different polymorphic forms of this compound. The specific crystalline form can be influenced by the crystallization conditions, such as the solvent system and the rate of crystallization.[6][7] Further investigation into the solid-state properties is warranted to fully characterize and control the polymorphic landscape of this important pharmaceutical compound.
References
- 1. emerypharma.com [emerypharma.com]
- 2. ijsdr.org [ijsdr.org]
- 3. Amifampridine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. EP3696169A1 - Manufacturing process for this compound - Google Patents [patents.google.com]
- 7. WO2020212267A1 - Manufacturing process for this compound - Google Patents [patents.google.com]
The Emergence of a Therapeutic Agent: A Technical History of 3,4-Diaminopyridine and the Development of Its Phosphate Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the history and development of 3,4-diaminopyridine (B372788) (3,4-DAP), a voltage-gated potassium channel blocker, and the subsequent development of its phosphate (B84403) salt, amifampridine phosphate. Initially synthesized in the mid-20th century, 3,4-DAP's therapeutic potential for neuromuscular disorders was realized decades later. This guide details its journey from a laboratory chemical to a critical treatment for Lambert-Eaton Myasthenic Syndrome (LEMS). The rationale behind the development of the more stable phosphate salt is explored, supported by comparative data. Detailed experimental protocols for the synthesis of both the free base and the phosphate salt are provided, along with analytical methodologies for their characterization. Quantitative data on physicochemical properties, pharmacokinetics, and clinical efficacy are summarized in tabular format for clarity. Additionally, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of this important therapeutic agent.
A Historical Overview: From Obscurity to Clinical Significance
The journey of 3,4-diaminopyridine (3,4-DAP) from a simple organic molecule to a targeted therapeutic agent is a testament to scientific observation and persistent clinical investigation.
Early Synthesis and Discovery
3,4-Diaminopyridine was first synthesized in the 1970s in Scotland.[1] For years, it remained a compound of interest primarily to organic chemists, utilized as a building block for more complex heterocyclic structures.[2] Its biological activity and therapeutic potential were not immediately recognized.
Unveiling a Therapeutic Application: Lambert-Eaton Myasthenic Syndrome
The clinical journey of 3,4-DAP began in the 1980s when researchers in Sweden first investigated its efficacy in treating Lambert-Eaton Myasthenic Syndrome (LEMS).[3] LEMS is a rare autoimmune disorder characterized by muscle weakness due to impaired acetylcholine (B1216132) (ACh) release at the neuromuscular junction.[1] It was discovered that 3,4-DAP could effectively counteract this by blocking voltage-gated potassium channels on the presynaptic nerve terminal.[1][4] This blockage prolongs the depolarization of the nerve terminal, leading to an increased influx of calcium ions and subsequently enhancing the release of ACh into the synaptic cleft.[1]
Early clinical studies, though often small in scale, consistently demonstrated the potential of 3,4-DAP to improve muscle strength and function in LEMS patients.[5][6][7] These foundational studies paved the way for its use as a compassionate use drug for LEMS for over two decades.[8]
The Advent of the Phosphate Salt: A Quest for Stability and Consistency
While the free base of 3,4-DAP proved to be an effective treatment, its physicochemical properties presented challenges for consistent pharmaceutical formulation.
Rationale for the Phosphate Salt Development
The free base of 3,4-diaminopyridine exhibited limited stability, often requiring refrigeration and careful handling to prevent degradation.[9][10] This instability posed a significant hurdle for the development of a standardized, commercially viable drug product with a reliable shelf-life. To address this, researchers at the Assistance Publique – Hôpitaux de Paris developed the phosphate salt of 3,4-DAP, known as this compound.[3]
The primary advantages of the phosphate salt are its superior stability and the ability to be stored at room temperature.[9][10][11] This enhanced stability is crucial for ensuring consistent potency and safety of the final drug product.
Regulatory Approval and Clinical Adoption
The development of the stable phosphate salt was a pivotal step towards regulatory approval. In 2010, the phosphate salt of amifampridine (Firdapse®) was licensed in Europe.[8] Subsequently, after extensive clinical trials confirming its efficacy and safety, the U.S. Food and Drug Administration (FDA) approved Firdapse® (this compound) on November 28, 2018, for the treatment of LEMS in adults.[12]
Quantitative Data Summary
The following tables summarize key quantitative data comparing 3,4-diaminopyridine (free base) and its phosphate salt.
Table 1: Physicochemical Properties
| Property | 3,4-Diaminopyridine (Free Base) | This compound |
| Molecular Formula | C₅H₇N₃ | C₅H₈N₃PO₄ |
| Molecular Weight | 109.13 g/mol [13] | 207.11 g/mol |
| Melting Point | 218-220 °C (decomposes)[9] | ~229 °C |
| Solubility in Water | 25 g/L at 20 °C[9] | Readily soluble[9] |
| Storage | Requires refrigeration[11] | Stable at room temperature[9][10] |
Table 2: Pharmacokinetic Parameters
| Parameter | 3,4-Diaminopyridine (Free Base) | This compound |
| Bioavailability | ~93-100%[3] | Bioequivalent to free base |
| Time to Peak Plasma Concentration (Tmax) | Slower | Shorter[14] |
| Peak Plasma Concentration (Cmax) | Lower | Higher[14] |
| Elimination Half-life | ~2.5 hours[3] | Similar to free base |
| Metabolism | Acetylation via N-acetyltransferases[3] | Same as free base |
| Excretion | Primarily renal (19% unchanged, 74-81% as N-acetylamifampridine)[3] | Same as free base |
Table 3: Clinical Efficacy in LEMS (Meta-analysis of Randomized Controlled Trials)
| Outcome Measure | Improvement with 3,4-DAP vs. Placebo | Reference |
| Quantitative Myasthenia Gravis (QMG) Score | Significant improvement of 2.76 points | [6] |
| Compound Muscle Action Potential (CMAP) Amplitude | Significant mean difference of 1.34 mV | [6] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of 3,4-diaminopyridine and its phosphate salt.
Synthesis of 3,4-Diaminopyridine (Free Base)
A common and efficient method for the synthesis of 3,4-diaminopyridine involves the hydrogenation of 4-amino-3-nitropyridine (B158700).
Materials and Reagents:
-
4-amino-3-nitropyridine
-
Tetrahydrofuran (THF)
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve 4-amino-3-nitropyridine in a 1:1 mixture of methanol and THF.
-
Add 10% Pd/C catalyst to the solution (typically 10% by weight of the starting material).
-
Subject the mixture to hydrogenation with hydrogen gas at 1 atmosphere and 10°C for approximately 24 hours.
-
Monitor the reaction for the uptake of 3 equivalents of hydrogen.
-
Upon completion, filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate using a rotary evaporator to yield 3,4-diaminopyridine. A typical yield for this reaction is approximately 97%.[10]
Preparation of this compound
The phosphate salt is prepared by reacting the free base with phosphoric acid.
Materials and Reagents:
-
3,4-Diaminopyridine (amifampridine)
-
Ethanol (or other suitable alcohol)
-
Aqueous phosphoric acid solution (at least 70 wt%)
-
Reaction vessel with stirring capability
-
Filtration apparatus
Procedure:
-
Prepare an alcoholic solution of amifampridine. The solvent can be an alcohol, optionally containing not more than 10 wt% water.[8]
-
Add an aqueous phosphoric acid solution (at least 70 wt%) to the alcoholic solution of amifampridine to precipitate the phosphate salt.[8]
-
Isolate the precipitated this compound by filtration.[8]
-
The resulting crystalline material is a free-flowing powder that can be further processed.[15]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for the analysis of 3,4-DAP and its phosphate salt.
Instrumentation and Conditions:
-
Column: C18 bonded phase column
-
Mobile Phase: A mixture of 10 volumes of acetonitrile (B52724) and 90 volumes of an aqueous solution containing 1 g/L sodium octanesulfonate and 0.77 g/L ammonium (B1175870) acetate. The pH of the aqueous solution is adjusted to 1.9 with trifluoroacetic acid.[12]
-
Detection: UV detector
-
Elution Time: All peaks should elute in less than 40 minutes.[12]
This method has been demonstrated to be precise, accurate, and specific for the determination of 3,4-diaminopyridine in the presence of its degradation products.[12]
Visualizing the Science: Diagrams
The following diagrams illustrate the mechanism of action and experimental workflows associated with 3,4-diaminopyridine.
Caption: Mechanism of action of 3,4-diaminopyridine at the neuromuscular junction.
Caption: Simplified workflow for the synthesis of 3,4-DAP and its phosphate salt.
Caption: Logical relationship between 3,4-DAP and its phosphate salt.
References
- 1. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetics/Pharmacodynamics of 3,4‐Diaminopyridine Free Base in Patients With Lambert‐Eaton Myasthenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term Efficacy and Safety of this compound (Firdapse®) in Japanese Patients with Lambert-Eaton Myasthenic Syndrome (LMS-005 Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized trial of 3,4-diaminopyridine in Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,4-diaminopyridine treatment for Lambert-Eaton myasthenic syndrome in adults: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study [frontiersin.org]
- 8. EP3696169A1 - Manufacturing process for this compound - Google Patents [patents.google.com]
- 9. Amifampridine - Wikipedia [en.wikipedia.org]
- 10. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Notes and Protocols for In Vitro Electrophysiological Studies of Amifampridine Phosphate at the Neuromuscular Junction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro electrophysiological studies to investigate the effects of amifampridine phosphate (B84403) on the neuromuscular junction (NMJ).
Introduction
Amifampridine phosphate (3,4-diaminopyridine phosphate) is a voltage-gated potassium channel blocker used in the treatment of Lambert-Eaton myasthenic syndrome (LEMS). Its primary mechanism of action is to enhance the release of acetylcholine (B1216132) (ACh) from the presynaptic nerve terminal at the neuromuscular junction.[1][2][3][4][5] In vitro electrophysiology is a critical tool for elucidating the precise effects of this compound on synaptic transmission. This document outlines the protocols for performing intracellular recordings to measure key parameters of neuromuscular transmission, including end-plate potentials (EPPs), miniature end-plate potentials (MEPPs), and quantal content.
Mechanism of Action of this compound
This compound selectively blocks presynaptic voltage-gated potassium channels, which are responsible for repolarizing the nerve terminal membrane following an action potential.[1][2][3][4][5] By inhibiting these channels, amifampridine prolongs the depolarization of the presynaptic terminal. This extended depolarization keeps voltage-gated calcium channels open for a longer duration, leading to an increased influx of calcium ions into the nerve terminal.[1][2][4] The elevated intracellular calcium concentration enhances the fusion of synaptic vesicles containing acetylcholine with the presynaptic membrane, resulting in a greater amount of acetylcholine being released into the synaptic cleft for each nerve impulse.[1][2][3] This increased acetylcholine release improves the efficiency of neuromuscular transmission, which is impaired in conditions like LEMS.
Key Electrophysiological Parameters
-
End-Plate Potential (EPP): The EPP is the depolarization of the postsynaptic muscle fiber membrane that occurs in response to the release of acetylcholine from the motor neuron following nerve stimulation.[6] Its amplitude is a measure of the overall strength of synaptic transmission.
-
Miniature End-Plate Potential (MEPP): MEPPs are small, spontaneous depolarizations of the postsynaptic membrane that occur in the absence of nerve stimulation.[7] Each MEPP is thought to represent the postsynaptic response to the release of a single quantum (the contents of one synaptic vesicle) of acetylcholine.[7]
-
Quantal Content (QC): Quantal content is the average number of acetylcholine quanta released from the presynaptic terminal in response to a single nerve impulse. It is a key measure of presynaptic function and can be calculated from the mean amplitudes of the EPP and MEPP.
Data Presentation: Effects of Amifampridine (3,4-Diaminopyridine) on Neuromuscular Transmission
The following table summarizes quantitative data from in vitro studies on the effects of 3,4-diaminopyridine (B372788), a close analog of this compound, on the electrophysiological properties of the neuromuscular junction.
| Parameter | Condition | 1.5 µM 3,4-DAP | 100 µM 3,4-DAP |
| EPP Amplitude (mV) | Before | 5.2 ± 1.8 | 5.7 ± 2.0 |
| After | 16.3 ± 5.2 (Approx. 3.2-fold increase) | 70.5 ± 17.8 (Approx. 12.3-fold increase) | |
| MEPP Amplitude (mV) | Before | 0.4 ± 0.2 | 0.5 ± 0.2 |
| After | Not significantly changed | Not significantly changed | |
| Quantal Content | Before | 14.2 ± 7.0 | 12.5 ± 6.8 |
| After | Increased (qualitative) | Increased (qualitative) |
Data adapted from a study on mouse neuromuscular junctions. Values are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of the Ex Vivo Neuromuscular Junction Preparation
This protocol describes the dissection and preparation of a mouse phrenic nerve-hemidiaphragm preparation, a common model for in vitro NMJ studies.
Materials:
-
Adult mouse (e.g., C57BL/6)
-
Dissection microscope
-
Fine dissection scissors, forceps, and spring scissors
-
Sylgard-lined petri dish
-
Physiological saline solution (e.g., Krebs-Ringer solution) gassed with 95% O2 / 5% CO2. Composition (in mM): NaCl 135, KCl 5, CaCl2 2, MgCl2 1, NaHCO3 15, NaH2PO4 1, Glucose 11.
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Humanely euthanize the mouse according to approved institutional animal care and use committee protocols.
-
Open the thoracic and abdominal cavities to expose the diaphragm.
-
Carefully dissect out one hemidiaphragm with the phrenic nerve attached.
-
Transfer the preparation to a Sylgard-lined petri dish containing chilled, carbogen-gassed physiological saline.
-
Pin the hemidiaphragm flat, muscle-side up, ensuring not to overstretch the muscle fibers.
-
Continuously superfuse the preparation with carbogen-gassed physiological saline at room temperature (20-22°C).
Protocol 2: Intracellular Recording of EPPs and MEPPs
This protocol details the procedure for obtaining intracellular recordings of synaptic potentials from the muscle fibers.
Materials:
-
Prepared neuromuscular junction preparation
-
Micromanipulators
-
Glass microelectrodes (10-20 MΩ resistance) filled with 3 M KCl
-
Microelectrode amplifier
-
Data acquisition system (e.g., Digidata and pCLAMP software)
-
Suction electrode for nerve stimulation
-
Stimulator
Procedure:
-
Mount the dissection dish on the stage of an upright microscope.
-
Place a suction electrode onto the phrenic nerve for stimulation.
-
Using a micromanipulator, carefully advance a glass microelectrode to the surface of a muscle fiber near the end-plate region.
-
Gently impale a muscle fiber. A successful impalement is indicated by a sharp drop in the membrane potential to a stable resting membrane potential (typically -60 to -80 mV).
-
MEPP Recording: Record spontaneous MEPPs for a period of 2-5 minutes without nerve stimulation.
-
EPP Recording: Apply single, supramaximal stimuli to the phrenic nerve via the suction electrode at a low frequency (e.g., 0.5 Hz) to evoke EPPs. Record at least 50-100 EPPs.
-
Application of this compound:
-
Prepare stock solutions of this compound in the physiological saline.
-
After obtaining baseline recordings, perfuse the bath with the desired concentration of this compound.
-
Allow the drug to equilibrate for a sufficient period (e.g., 15-30 minutes) before repeating the MEPP and EPP recordings.
-
Perform recordings at multiple concentrations to establish a dose-response relationship.
-
Protocol 3: Data Analysis and Calculation of Quantal Content
This protocol describes the analysis of the recorded electrophysiological data.
Software:
-
Electrophysiology data analysis software (e.g., Clampfit, AxoGraph)
Procedure:
-
MEPP Analysis:
-
Detect and measure the amplitude of individual MEPPs from the spontaneous recording period.
-
Calculate the mean MEPP amplitude.
-
-
EPP Analysis:
-
Measure the amplitude of each evoked EPP.
-
Calculate the mean EPP amplitude.
-
-
Quantal Content Calculation:
-
Calculate the mean quantal content (m) using the direct method: m = Mean EPP Amplitude / Mean MEPP Amplitude
-
This calculation should be corrected for non-linear summation if EPPs are large.
-
Visualizations
Caption: Signaling pathway of this compound at the neuromuscular junction.
Caption: Experimental workflow for in vitro neuromuscular junction electrophysiology.
References
- 1. quora.com [quora.com]
- 2. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantal release of acetylcholine in mice with reduced levels of the vesicular acetylcholine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Electrophysiological Methods for Recording Synaptic Potentials from the NMJ of Drosophila Larvae [jove.com]
- 5. In vitro models of neuromuscular junctions and their potential for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantal components of the end-plate potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of N-Acetyltransferase 2-Mediated Drug Interactions of Amifampridine: In Vitro and In Vivo Evidence of Drug Interactions with Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing an Effective Amifampridine Phosphate Dosage in Animal Models of Lambert-Eaton Myasthenic Syndrome
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for establishing an effective dosage of Amifampridine Phosphate in animal models of Lambert-Eaton Myasthenic Syndrome (LEMS). The protocols outlined below are intended to serve as a comprehensive guide for researchers in a preclinical setting.
Introduction
Lambert-Eaton Myasthenic Syndrome (LEMS) is a rare autoimmune disorder affecting the neuromuscular junction.[1][2] It is characterized by muscle weakness, autonomic dysfunction, and areflexia. The underlying cause is the development of autoantibodies against presynaptic voltage-gated calcium channels (VGCCs), which inhibits the influx of calcium required for the release of the neurotransmitter acetylcholine (B1216132).[1][2] This reduction in acetylcholine release at the neuromuscular junction leads to impaired muscle contraction.
This compound, a broad-spectrum potassium channel blocker, is a first-line symptomatic treatment for LEMS.[1][3] Its mechanism of action involves blocking potassium channels on the presynaptic nerve terminal. This prolongs the duration of the action potential, allowing for an increased influx of calcium through the compromised VGCCs and subsequently enhancing the release of acetylcholine into the synaptic cleft.[1][3] This enhanced neurotransmission helps to alleviate the muscle weakness characteristic of LEMS.
Animal models, particularly passive-transfer models in mice, are crucial for studying the pathophysiology of LEMS and for the preclinical evaluation of therapeutic agents like this compound. These models involve the administration of IgG from LEMS patients to induce the disease phenotype in the animals.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the pathophysiology of the neuromuscular junction in LEMS and the mechanism of action of this compound.
Caption: Neuromuscular junction in LEMS and this compound's action.
Experimental Protocols
Induction of LEMS in a Mouse Model (Passive Transfer)
This protocol is adapted from established methods for creating a passive-transfer LEMS model in mice.
Materials:
-
LEMS patient serum or purified IgG
-
Control human serum or purified IgG
-
Sterile phosphate-buffered saline (PBS)
-
8-12 week old C57BL/6 mice
-
Standard animal housing and care facilities
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week prior to the start of the experiment.
-
Sensitization: On day 0, administer a single intraperitoneal (IP) injection of LEMS patient serum (approximately 1-1.5 mL) or purified IgG (approximately 10 mg) to each mouse in the experimental group. The control group should receive an equivalent volume of control human serum or IgG.
-
Immunosuppression: On day 1, administer a single IP injection of cyclophosphamide (300 mg/kg) to all mice to suppress the immune response to the foreign human proteins.
-
Disease Induction: From day 2 onwards, administer daily IP injections of LEMS patient serum (1-1.5 mL) or purified IgG (10 mg) for 14-30 days to induce the LEMS phenotype. The control group should continue to receive control serum or IgG.
-
Monitoring: Monitor the mice daily for clinical signs of muscle weakness, such as reduced mobility, hunched posture, and difficulty with grooming.
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or PBS for injection
-
Appropriate administration supplies (e.g., gavage needles for oral administration, syringes and needles for IP injection)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound by dissolving the powder in sterile saline or PBS to a known concentration (e.g., 1 mg/mL). Ensure the powder is fully dissolved.
-
Dose Calculation: Calculate the volume of the stock solution to be administered to each mouse based on its body weight and the desired dose (mg/kg).
-
Administration: The route of administration can be oral (gavage) or intraperitoneal. Oral administration is often preferred for repeated dosing to mimic the clinical route of administration in humans.
Dose-Ranging and Efficacy Study
The following is a proposed experimental workflow for a dose-ranging study to establish an effective dose of this compound in the LEMS mouse model.
Caption: Experimental workflow for this compound dose-ranging study.
Procedure:
-
Model Induction: Induce LEMS in a cohort of mice as described in Protocol 3.1.
-
Baseline Measurements: Once clinical signs of LEMS are apparent (typically after 14 days of IgG injections), perform baseline measurements of muscle strength (grip strength test) and neuromuscular function (compound muscle action potential - CMAP).
-
Group Allocation: Randomly assign mice to different treatment groups (e.g., vehicle control, low dose, medium dose, high dose of this compound). A minimum of 8-10 mice per group is recommended.
-
Dosing Regimen: Administer the assigned dose of this compound or vehicle to each mouse daily for a predetermined period (e.g., 14 days). Based on in vitro studies, suggested starting doses for an in vivo study could be in the range of 0.1 mg/kg, with subsequent dose escalations to 1 mg/kg and 10 mg/kg. These are hypothetical starting points and may require adjustment based on pilot studies.
-
Efficacy Assessment:
-
Grip Strength Test: Perform weekly grip strength measurements to assess functional improvement in muscle strength.
-
Electrophysiology (CMAP): At the end of the treatment period, perform terminal electrophysiological studies to measure CMAP amplitudes.
-
-
Data Analysis: Analyze the data to determine the dose-response relationship and identify the minimum effective dose and the dose that provides maximal efficacy.
Assessment of Muscle Strength (Grip Strength Test)
Materials:
-
Grip strength meter with a horizontal bar or grid attachment
Procedure:
-
Hold the mouse by its tail and allow it to grasp the bar or grid with its forelimbs.
-
Gently pull the mouse horizontally away from the meter at a constant speed until its grip is released.
-
The meter will record the peak force exerted by the mouse in grams.
-
Perform 3-5 measurements for each mouse with a short rest period between each measurement.
-
The average of the measurements is taken as the grip strength for that time point.
Electrophysiological Assessment (Compound Muscle Action Potential - CMAP)
Materials:
-
Electromyography (EMG) machine
-
Stimulating and recording electrodes
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Anesthetize the mouse.
-
Place the stimulating electrodes over a peripheral nerve (e.g., the sciatic nerve).
-
Place the recording electrodes over the corresponding muscle (e.g., the gastrocnemius muscle).
-
Deliver a supramaximal electrical stimulus to the nerve and record the resulting CMAP.
-
To assess for the characteristic incremental response in LEMS, a train of high-frequency stimuli (e.g., 20-50 Hz) can be delivered, or a post-exercise facilitation protocol can be used (CMAP measurement after a brief period of muscle contraction).
-
The amplitude of the CMAP is the key parameter to be measured.
Data Presentation
The following tables provide a template for summarizing the quantitative data from a dose-ranging study.
Table 1: Effect of this compound on Grip Strength in LEMS Mice (Hypothetical Data)
| Treatment Group | Dose (mg/kg/day) | Baseline Grip Strength (g) (Mean ± SEM) | Final Grip Strength (g) (Mean ± SEM) | % Change from Baseline |
| Vehicle Control | 0 | 50 ± 5 | 45 ± 6 | -10% |
| Low Dose | 0.1 | 52 ± 4 | 60 ± 5 | +15% |
| Medium Dose | 1.0 | 48 ± 5 | 75 ± 6 | +56% |
| High Dose | 10.0 | 51 ± 6 | 85 ± 7 | +67% |
Table 2: Effect of this compound on CMAP Amplitude in LEMS Mice (Hypothetical Data)
| Treatment Group | Dose (mg/kg/day) | Baseline CMAP Amplitude (mV) (Mean ± SEM) | Final CMAP Amplitude (mV) (Mean ± SEM) | % Change from Baseline |
| Vehicle Control | 0 | 1.5 ± 0.2 | 1.3 ± 0.3 | -13% |
| Low Dose | 0.1 | 1.6 ± 0.3 | 2.5 ± 0.4 | +56% |
| Medium Dose | 1.0 | 1.4 ± 0.2 | 3.8 ± 0.5 | +171% |
| High Dose | 10.0 | 1.5 ± 0.3 | 4.5 ± 0.6 | +200% |
Logical Relationships in Dosage Establishment
The process of establishing an effective dosage involves a logical progression from in vitro to in vivo studies, culminating in a dose-response analysis.
References
Application Notes and Protocols for Cell Culture Experiments Using Amifampridine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifampridine Phosphate (B84403), the phosphate salt of amifampridine (3,4-diaminopyridine or 3,4-DAP), is a broad-spectrum voltage-gated potassium (Kv) channel blocker.[1] Its primary mechanism of action involves the blockade of presynaptic Kv channels, which leads to a prolongation of the action potential duration. This extended depolarization enhances the influx of calcium ions (Ca2+) through voltage-gated calcium channels (VGCCs), subsequently increasing the exocytosis of acetylcholine-containing vesicles from the presynaptic terminal.[1][2] This enhancement of neuromuscular transmission underlies its therapeutic efficacy in autoimmune conditions like Lambert-Eaton myasthenic syndrome (LEMS).[3][4]
These application notes provide a comprehensive guide for designing and conducting in vitro cell culture experiments to investigate the cellular and molecular effects of Amifampridine Phosphate. The protocols detailed below are intended for use with relevant neuronal cell lines, such as the human neuroblastoma SH-SY5Y and the rat pheochromocytoma PC12 lines, which can be differentiated to exhibit mature neuronal phenotypes.
Data Presentation
The following tables summarize quantitative data regarding the in vitro effects of 3,4-diaminopyridine (B372788) (the active moiety of this compound) on specific voltage-gated potassium channels.
| Channel Subtype | Expressed in | Method | 3,4-DAP Concentration (µM) | Inhibition (%) | IC50 (µM) | Reference |
| Kv3.3 | HEK293T cells | Whole-cell patch clamp | 1.5 | ~10% | High-affinity component: ~1-10 | [5] |
| Kv3.4 | HEK293T cells | Whole-cell patch clamp | 1.5 | ~10% | High-affinity component: ~1-10 | [5] |
| Kv1.1 | HEK293 cells | Patch-clamp | 242 | 50% | 242 | [6] |
| Kv1.2 | HEK293 cells | Patch-clamp | 399 | 50% | 399 | [6] |
| Kv1.4 | HEK293 cells | Patch-clamp | 303 | 50% | 303 | [6] |
Table 1: Dose-Dependent Inhibition of Voltage-Gated Potassium Channels by 3,4-Diaminopyridine. This table presents the inhibitory effects of 3,4-diaminopyridine on various Kv channel subtypes. The data is derived from patch-clamp electrophysiology studies on HEK293T and HEK293 cells expressing the respective channels.
| Parameter | Cell/Tissue Preparation | 3,4-DAP Concentration (µM) | Observation | Reference |
| Action Potential Duration | Frog and Mouse Neuromuscular Junctions | 1.5 | Significant broadening of the presynaptic action potential waveform. | [5] |
| Action Potential Duration | Frog and Mouse Neuromuscular Junctions | 100 | More pronounced broadening of the presynaptic action potential waveform compared to 1.5 µM. | [5] |
| Neurotransmitter Release | Mouse Neuromuscular Junctions | 1.5 | Augmented transmitter release. | [5] |
| Neurotransmitter Release | Mouse Neuromuscular Junctions | 100 | More pronounced augmentation of transmitter release compared to 1.5 µM. | [5] |
Table 2: Electrophysiological Effects of 3,4-Diaminopyridine on Neuromuscular Junctions. This table summarizes the observed effects of different concentrations of 3,4-diaminopyridine on action potential duration and neurotransmitter release at the neuromuscular junction.
Experimental Protocols
Cell Culture and Differentiation
1.1. SH-SY5Y Cell Culture and Neuronal Differentiation
-
Cell Line: SH-SY5Y human neuroblastoma cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
Differentiation Protocol (Retinoic Acid and BDNF-induced):
-
Seed SH-SY5Y cells in a 6-well plate at a confluence of 10%.[7]
-
When cells reach 40-50% confluency, replace the growth medium with a basal differentiation medium containing 10 µM Retinoic Acid (RA) and 50 ng/ml Brain-Derived Neurotrophic Factor (BDNF).[7]
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 4, replace the medium with fresh basal differentiation medium (without FBS) containing 10 µM RA and 50 ng/ml BDNF.[7]
-
Continue incubation until day 7 to obtain well-differentiated neuron-like cells.[7]
-
1.2. PC12 Cell Culture and Neuronal Differentiation
-
Cell Line: PC12 rat pheochromocytoma cell line.
-
Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% Penicillin-Streptomycin.
-
Differentiation Protocol (NGF-induced):
-
Coat culture plates with Poly-D-Lysine (PDL) and Laminin to promote cell adhesion and differentiation.[8]
-
Seed PC12 cells at a low density.
-
Induce differentiation by treating the cells with 100 ng/ml of Nerve Growth Factor (NGF) in a low serum (1% FBS) RPMI-1640 medium.[9]
-
Replace the differentiation medium every 2 days and monitor neurite outgrowth.[9]
-
This compound Treatment
-
Stock Solution Preparation: Prepare a stock solution of this compound in sterile water or a suitable buffer. Further dilutions should be made in the cell culture medium to achieve the desired final concentrations.
-
Treatment Conditions: Treat differentiated cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for the desired duration (e.g., 24, 48, or 72 hours), depending on the specific assay.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Plate differentiated cells in a 96-well plate.
-
Treat cells with different concentrations of this compound for the desired time.
-
Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 2-4 hours at 37°C.[10]
-
Add 100 µl of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan (B1609692) crystals.[10]
-
Read the absorbance at 570 nm using a microplate reader.[10]
Intracellular Calcium Imaging
This protocol allows for the visualization of changes in intracellular calcium concentration following this compound treatment.
-
Plate differentiated cells on glass-bottom dishes.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Acquire baseline fluorescence images using a fluorescence microscope.
-
Add this compound at the desired concentration and continuously record the fluorescence intensity over time to measure changes in intracellular calcium levels.[11]
Acetylcholine (B1216132) Release Assay
This assay quantifies the amount of acetylcholine released from the cells into the culture medium.
-
Plate differentiated cells and treat with this compound.
-
Collect the cell culture supernatant at different time points.
-
Use a commercially available acetylcholine assay kit to measure the concentration of acetylcholine in the supernatant. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the amount of acetylcholine.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity.[12][13]
-
Prepare differentiated cells on coverslips for recording.
-
Use a patch-clamp amplifier and a micromanipulator to form a high-resistance seal between a glass micropipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Apply voltage-clamp protocols to elicit and record potassium currents.
-
Perfuse the cells with a solution containing this compound at various concentrations and record the changes in potassium channel currents to determine the inhibitory effects.[5][14]
Mandatory Visualizations
Caption: Experimental workflow for studying this compound in cell culture.
References
- 1. Amifampridine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study [frontiersin.org]
- 3. Investigation of N-Acetyltransferase 2-Mediated Drug Interactions of Amifampridine: In Vitro and In Vivo Evidence of Drug Interactions with Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of dalfampridine and its metabolites on cloned human potassium channels Kv 1.1, Kv 1.2, and Kv 1.4 expressed in human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 8. Differentiating PC12 cells to evaluate neurite densities through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing structural plasticity of PC12 neurons during differentiation and neurite regeneration with a catalytically inactive mutant version of the zRICH protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole Cell Patch Clamp Electrophysiology in Human Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
Amifampridine Phosphate: Application Notes and Protocols for Preclinical Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifampridine Phosphate (B84403), a phosphate salt of 3,4-diaminopyridine (B372788) (3,4-DAP), is a potent blocker of voltage-gated potassium channels. Its therapeutic application in preclinical and clinical settings primarily revolves around its ability to enhance cholinergic neurotransmission. These application notes provide a comprehensive overview of the administration protocols for Amifampridine Phosphate in preclinical rodent studies, including detailed methodologies, quantitative data from various study types, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound's primary mechanism of action is the blockade of presynaptic potassium channels.[1][2] This action prolongs the depolarization of the presynaptic nerve terminal, which in turn increases the influx of calcium ions through voltage-gated calcium channels. The elevated intracellular calcium concentration enhances the exocytosis of acetylcholine-containing vesicles, leading to an increased concentration of acetylcholine (B1216132) in the synaptic cleft.[2] This ultimately improves neuromuscular transmission.[1][2]
Data Presentation
The following tables summarize quantitative data from preclinical rodent studies involving this compound.
Table 1: Acute Toxicity Data in Rodents
| Species | Route of Administration | Parameter | Value (mg/kg) |
| Rat | Oral | LD50 | >25 |
| Mouse | Oral | LD50 | 100 |
| Rat | Intravenous (IV) | LD50 | 25 |
| Mouse | Intravenous (IV) | LD50 | 25 |
Table 2: Dosages Used in Repeat-Dose Oral Gavage Safety Studies in Rats
| Study Duration | Dosing Regimen | Dose Levels (mg/kg/day) |
| 14-Day | Three times daily (TID) | 0.75, 24 |
| 4-Week | Three times daily (TID) | 1.9, 5.7, 7.5 |
| 4-Week (+2-week recovery) | Three times daily (TID) | 1, 2.5, 6.25 |
| 9-Month (+4-week recovery) | Three times daily (TID) | 1, 1.9, 3.8 |
| 7-Day | Three times daily (TID) | 1, 10, 30, 60 |
| 21-Day | Three times daily (TID) | 75, 150, 300 |
| 13-Week (+4-week recovery) | Three times daily (TID) | 7.5, 22.5, 75 |
| 26-Week (+4-week recovery) | Three times daily (TID) | 7.5, 22.5, 75 |
Table 3: Dosages Used in Reproductive and Carcinogenicity Studies
| Study Type | Species | Route of Administration | Dose Levels (mg/kg/day) |
| Fertility and Early Embryonic Development | Rat | Oral | 7.5, 22.5, 75 |
| Embryo-fetal Development | Rabbit | Oral | 9, 30, 57 |
| Pre- and Postnatal Development | Rat | Oral | 7.5, 22.5, 75 |
| 26-Week Carcinogenicity | Tg.rasH2 Mouse | Oral | Males: 2, 7, 21Females: 3, 10, 30 |
| 104-Week Carcinogenicity | Rat | In diet (free base) | 8, 25, 55 |
Table 4: Dosages Used in Preclinical Efficacy and Pharmacokinetic Studies
| Study Type | Species | Route of Administration | Dose (mg/kg) |
| Botulism Efficacy | Mouse | Intraperitoneal (IP) | 8 (hourly) |
| Botulism Efficacy | Rat | Continuous IV infusion | 1.0 - 1.5 mg/kg/h |
| Pharmacokinetics | Rat | Oral | 2 |
| CNS Effects | Wistar Rat | Oral | 5 - 40 |
| Respiratory Function | Sprague-Dawley Rat | Oral | 1 - 10 |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
This protocol is suitable for pharmacokinetic, pharmacodynamic, and safety studies.
1. Materials and Equipment:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Weighing scale (accurate to 0.1 mg)
-
Vortex mixer
-
Appropriate size gavage needles (e.g., 18-20 gauge, 1.5-2 inches long for adult rats)
-
Syringes (1-3 mL)
-
Animal scale
2. Formulation Preparation (Example for a 2 mg/mL solution):
-
Calculate the required amount of this compound and sterile saline based on the number of animals and the desired dose volume (typically 1-2 mL/kg for rats).
-
Weigh the this compound powder accurately.
-
Add the powder to the sterile saline in a suitable container.
-
Vortex the mixture until the powder is completely dissolved. This compound is freely soluble in water.[3]
-
Visually inspect the solution for any particulate matter before administration.
3. Animal Handling and Dosing Procedure:
-
Weigh each rat immediately before dosing to ensure accurate dose calculation.
-
Gently restrain the rat.
-
Measure the appropriate volume of the this compound solution into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution into the stomach.
-
Observe the animal for a few minutes post-administration to ensure there are no signs of distress, such as labored breathing, which could indicate improper administration.
4. Post-Administration Monitoring:
-
Observe animals for clinical signs of toxicity, such as tremors, convulsions, changes in locomotor activity, hypersalivation, and respiratory distress.[4]
-
For pharmacokinetic studies, blood samples should be collected at predetermined time points.
-
For efficacy studies, behavioral or physiological assessments should be performed at specified intervals.
Protocol 2: Efficacy Evaluation in a Mouse Model of Botulism
This protocol is adapted from studies evaluating the efficacy of 3,4-diaminopyridine in rodent models of botulism.[5][6]
1. Animal Model:
-
Species: Mouse (e.g., CD-1)
-
Sex: Male or Female
-
Weight: 20-25 g
-
Induction of Botulism: Intraperitoneal (IP) injection of a lethal dose (e.g., 10, 20, or 40 LD50) of Botulinum neurotoxin type A.[5][6]
2. Drug Preparation and Administration:
-
Formulation: Dissolve 3,4-diaminopyridine (the active moiety of this compound) in sterile saline to a final concentration for an 8 mg/kg dose in a 0.2 mL injection volume.[5]
-
Route of Administration: Intraperitoneal (IP) injection.
-
Dosing Schedule: Begin treatment 3 hours after toxin administration, when signs of botulism (e.g., ruffled fur, labored breathing) are apparent. Administer injections at hourly intervals.[5]
3. Experimental Groups:
-
Group 1: Toxin + Saline (Vehicle control)
-
Group 2: Toxin + this compound
-
Group 3: Saline + this compound (Drug toxicity control)
4. Endpoint Assessment:
-
Primary Endpoint: Survival time.
-
Monitoring: Check animals for survival at 15-minute intervals.[5]
-
Data Analysis: Compare the survival curves of the treated versus untreated groups using statistical methods such as the Mantel-Cox test.[5]
Conclusion
The provided application notes and protocols offer a detailed guide for the administration of this compound in preclinical rodent studies. The quantitative data and experimental methodologies are based on findings from various safety, toxicity, and efficacy studies. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and regulatory guidelines for animal care and use.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. neurologylive.com [neurologylive.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Effect of 3,4-diaminopyridine on the survival of mice injected with botulinum neurotoxin type A, B, E, or F - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Amifampridine Phosphate Efficacy in Ex Vivo Muscle Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifampridine Phosphate is a voltage-gated potassium channel blocker used for the symptomatic treatment of Lambert-Eaton myasthenic syndrome (LEMS).[1] Its primary mechanism of action is to prolong the depolarization of the presynaptic nerve terminal, which increases the influx of calcium ions and subsequently enhances the release of acetylcholine (B1216132) (ACh) from motor neurons into the neuromuscular junction.[2][3] This enhanced ACh release improves neuromuscular transmission and muscle strength.
These application notes provide detailed protocols for assessing the efficacy of this compound in ex vivo muscle preparations. The described techniques are essential for preclinical research and drug development, allowing for a quantitative evaluation of the compound's effects on neuromuscular transmission and muscle contractility in a controlled environment.
Mechanism of Action of this compound
Amifampridine acts on the presynaptic terminal of the neuromuscular junction. By blocking voltage-gated potassium channels, it prolongs the action potential duration. This extended depolarization keeps voltage-gated calcium channels open for a longer period, leading to an increased influx of calcium. The elevated intracellular calcium concentration promotes the fusion of synaptic vesicles with the presynaptic membrane, resulting in a greater release of acetylcholine into the synaptic cleft. This increased availability of acetylcholine at the motor endplate leads to larger end-plate potentials, which are more likely to trigger muscle fiber action potentials and, consequently, muscle contraction.[2][4]
Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Electrophysiological Measurement of Neuromuscular Transmission
This protocol details the measurement of end-plate potentials (EPPs) and miniature end-plate potentials (mEPPs) in an ex vivo phrenic nerve-hemidiaphragm preparation to quantify the effects of this compound on neurotransmitter release.
Materials:
-
Phrenic nerve-hemidiaphragm preparation from a rodent model (e.g., mouse or rat).
-
Krebs-Ringer solution (composition in mM: 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 1 NaH2PO4, 15 NaHCO3, 11 glucose), continuously bubbled with 95% O2 and 5% CO2.
-
This compound stock solution.
-
μ-conotoxin GIIIB (for mouse preparations) to block muscle sodium channels and prevent contraction during EPP recording.[5]
-
Intracellular glass microelectrodes (10-20 MΩ) filled with 3 M KCl.
-
Suction electrode for nerve stimulation.
-
Electrophysiology recording setup (amplifier, digitizer, and software).
Procedure:
-
Dissection: Carefully dissect the phrenic nerve-hemidiaphragm preparation and mount it in a recording chamber perfused with oxygenated Krebs-Ringer solution at room temperature.
-
Stabilization: Allow the preparation to stabilize for at least 30 minutes.
-
Muscle Contraction Blockade: Add μ-conotoxin GIIIB (e.g., 5 µM for mouse) to the bath to inhibit muscle contractions that would dislodge the microelectrode.[5]
-
Baseline Recording:
-
Impale a muscle fiber near the end-plate region with a microelectrode. A stable resting membrane potential of at least -65 mV should be achieved.
-
Record spontaneous mEPPs for 2-5 minutes.
-
Stimulate the phrenic nerve with single supramaximal pulses (e.g., 0.1 ms (B15284909) duration) at a low frequency (e.g., 0.2 Hz) to evoke EPPs. Record 30-50 EPPs.
-
-
Application of this compound:
-
Introduce this compound into the perfusing solution at the desired concentration (e.g., a therapeutic concentration of 1.5 µM or a supratherapeutic concentration of 100 µM).[5]
-
Allow the drug to equilibrate for 20-30 minutes.
-
-
Post-Drug Recording:
-
Record mEPPs and EPPs from the same muscle fiber or a nearby fiber with similar characteristics.
-
-
Data Analysis:
-
Measure the amplitude and frequency of mEPPs.
-
Measure the amplitude of EPPs.
-
Calculate the quantal content (QC) of neurotransmitter release using the direct method: QC = Mean EPP amplitude / Mean mEPP amplitude.
-
Compare the pre-drug and post-drug values.
-
Electrophysiology experimental workflow.
Protocol 2: Measurement of Muscle Contractile Force
This protocol outlines the procedure for measuring isometric twitch and tetanic contractions in an isolated muscle preparation (e.g., extensor digitorum longus - EDL) to assess the effect of this compound on muscle force generation.
Materials:
-
Isolated skeletal muscle (e.g., mouse EDL).
-
Krebs-Ringer solution, bubbled with 95% O2 and 5% CO2.
-
This compound stock solution.
-
Force transducer and data acquisition system.
-
Stimulating electrodes.
-
Temperature-controlled organ bath.
Procedure:
-
Dissection and Mounting:
-
Carefully dissect the EDL muscle, keeping the tendons intact.
-
Mount the muscle vertically or horizontally in the organ bath containing oxygenated Krebs-Ringer solution maintained at a physiological temperature (e.g., 30-37°C).
-
Attach one tendon to a fixed point and the other to the force transducer.
-
-
Optimal Length (L0) Determination:
-
Adjust the muscle length incrementally until single twitch stimulations elicit the maximal isometric force. This length is designated as L0.
-
-
Baseline Contractile Measurements:
-
Twitch Contraction: Stimulate the muscle with a single supramaximal pulse (e.g., 0.5 ms duration) to elicit a twitch contraction. Record the peak twitch force.
-
Tetanic Contraction: Apply a train of stimuli at a high frequency (e.g., 50-100 Hz for 500 ms) to induce a fused tetanic contraction. Record the peak tetanic force.
-
Force-Frequency Relationship: Measure the peak force generated at a range of stimulation frequencies (e.g., 10, 20, 40, 60, 80, 100 Hz) to construct a force-frequency curve.
-
-
Application of this compound:
-
Introduce this compound into the bath at the desired concentration.
-
Incubate for 20-30 minutes.
-
-
Post-Drug Contractile Measurements:
-
Repeat the twitch, tetanic, and force-frequency measurements.
-
-
Data Analysis:
-
Compare the peak twitch and tetanic forces before and after drug application.
-
Analyze the shift in the force-frequency curve. A leftward shift indicates that the muscle produces more force at lower stimulation frequencies.[6]
-
Muscle contractility experimental workflow.
Data Presentation
The following tables summarize the expected quantitative effects of this compound based on published ex vivo and in vivo studies.
Table 1: Effects of this compound on Neuromuscular Transmission
| Parameter | Condition | This compound Concentration | % Change from Baseline | Reference |
| Quantal Content | Low Probability of Release | Not specified | ~1,000% increase | [2] |
| Normal Probability of Release | Not specified | Modest increase | [2] | |
| Therapeutic Dose (1.5 µM) | 1.5 µM | ~320% increase in EPP amplitude | [5] | |
| Supratherapeutic Dose (100 µM) | 100 µM | ~3,750% increase | [5] | |
| EPP Amplitude | 100 µM 3,4-DAP | 100 µM | ~95% increase in quantal content | [4] |
| mEPP Frequency | Normal | 100 µM | Increase observed | [7] |
Table 2: Effects of this compound on Muscle Contractility
| Parameter | Muscle Type | This compound Concentration | % Change from Baseline | Reference |
| Twitch Force | Rat EDL (in vivo) | Not specified | ~105% increase | [6] |
| Dystrophic Mouse Diaphragm | Not specified | ~111% increase | ||
| Tetanic Force | Rat Diaphragm (fatigued) | Not specified | Significant increase | |
| Force-Frequency | Rat EDL (in vivo) | Not specified | Leftward shift | [6] |
| Fatigue Resistance | Rat EDL (in vivo) | Not specified | Increased persistence of force | [6] |
Conclusion
The protocols and data presented provide a framework for the ex vivo evaluation of this compound's efficacy. These methods allow for the precise quantification of the drug's effects on the fundamental mechanisms of neuromuscular transmission and muscle contraction. Such studies are crucial for understanding the therapeutic potential of this compound and for the development of novel treatments for neuromuscular disorders.
References
- 1. Practical aspects of 3,4-diaminopyridine treatment of the Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 3,4-diaminopyridine at the murine neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4-Diaminopyridine improves neuromuscular transmission in a MuSK antibody-induced mouse model of myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 4-aminopyridine and 3,4-diaminopyridine on transmitter release at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-lasting in vivo inotropic effects of the K(+) channel blocker 3,4-diaminopyridine during fatigue-inducing stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Utilizing Amifampridine Phosphate for the Study of Botulinum Neurotoxin-Induced Paralysis
Introduction
Botulinum neurotoxins (BoNTs) are the most potent biological toxins known, causing a flaccid paralysis by inhibiting acetylcholine (B1216132) (ACh) release at the neuromuscular junction.[1][2] This paralysis can lead to respiratory failure and death.[1][3] While antitoxin therapies exist, they are only effective against circulating toxin and have limited efficacy once the toxin has entered the nerve terminal, creating a narrow therapeutic window.[4] This necessitates the development of symptomatic treatments that can reverse paralysis and support respiratory function.[1][3] Amifampridine phosphate (B84403) (3,4-diaminopyridine phosphate, 3,4-DAPP), an FDA-approved potassium channel blocker, presents a promising therapeutic agent for this purpose.[1][5] It has been shown to reverse neuromuscular weakness and respiratory depression in preclinical models of botulism, making it a valuable tool for laboratory-based research into BoNT-induced paralysis.[1][3]
These application notes provide an overview and detailed protocols for researchers, scientists, and drug development professionals on the use of amifampridine phosphate in the study of botulinum neurotoxin-induced paralysis.
Mechanism of Action: A Dual Perspective
To effectively study the therapeutic potential of this compound, it is crucial to understand the opposing mechanisms of BoNT and amifampridine at the neuromuscular junction.
-
Botulinum Neurotoxin (BoNT): BoNTs are zinc endopeptidases that cleave SNARE proteins (SNAP-25, VAMP/synaptobrevin, or syntaxin) within the presynaptic nerve terminal.[2] This cleavage prevents the fusion of acetylcholine-containing vesicles with the nerve terminal membrane, thereby blocking the release of acetylcholine into the synaptic cleft and causing muscle paralysis.[2][6]
-
This compound (3,4-DAP): Amifampridine is a voltage-gated potassium (K+) channel blocker.[1] By blocking these channels on the presynaptic nerve terminal, it prolongs the duration of the action potential. This extended depolarization increases the influx of calcium ions (Ca2+) through voltage-gated calcium channels.[1] The elevated intracellular Ca2+ concentration enhances the probability of any remaining functional vesicles fusing with the membrane and releasing acetylcholine, thus partially overcoming the BoNT-induced blockade.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols are derived from preclinical studies investigating this compound's efficacy against BoNT-induced paralysis.
Protocol 1: In Vivo Efficacy Study in a Murine Model of Lethal BoNT/A Intoxication
This protocol is designed to assess the ability of this compound to reverse respiratory depression and improve survival in mice challenged with a lethal dose of BoNT/A.
1. Animal Model:
-
Species: CD-1 mice or similar strain.
-
Housing: Individually housed in metabolic cages for automated monitoring of oxygen consumption (VO2) as a surrogate for respiratory function.[1]
2. Intoxication:
-
Toxin: Botulinum neurotoxin serotype A (BoNT/A).
-
Dose: Administer 2.5 to 5 LD50 (median lethal dose) via intraperitoneal (i.p.) injection to induce systemic paralysis.[1]
3. Treatment:
-
Drug: this compound (3,4-DAPP) dissolved in saline.
-
Dosing Regimen:
-
Single-Dose Study: Administer a single subcutaneous (s.c.) injection of 3,4-DAPP (e.g., 1-2 mg/kg) when mice show signs of terminal respiratory collapse (e.g., significant drop in VO2).[1]
-
Multiple-Dose Study: Initiate treatment when toxic signs are apparent. Administer 3,4-DAPP (e.g., 1 mg/kg, s.c.) multiple times at set intervals (e.g., every 4 hours) to evaluate sustained effects.[1][7]
-
4. Monitoring and Endpoints:
-
Primary Endpoint: Survival time post-toxin challenge.
-
Secondary Endpoints:
-
Respiratory Function: Continuously monitor oxygen consumption (VO2) using metabolic cages.[1]
-
Clinical Signs: Score the severity of paralysis based on a defined scale (e.g., Digital Abduction Score - DAS, observation of ptosis, muscular weakness, labored breathing).[5][7]
-
Mobility: Observe and score general mobility and righting reflex.
-
Protocol 2: Ex Vivo Analysis of Neuromuscular Function in Phrenic Nerve-Hemidiaphragm Preparations
This protocol allows for the direct measurement of neuromuscular transmission in tissue isolated from BoNT-intoxicated animals.
1. Animal Model and Intoxication:
-
Induce botulism in mice as described in Protocol 1.
-
Isolate the phrenic nerve-hemidiaphragm muscle at a terminal stage of botulism.[1][3]
2. Ex Vivo Preparation:
-
Mount the hemidiaphragm preparation in an organ bath containing Krebs-Ringer solution, bubbled with 95% O2 / 5% CO2 at 37°C.
-
Attach the phrenic nerve to a suction electrode for stimulation.
-
Attach the diaphragm tendon to a force transducer to measure muscle contraction.
3. Electrophysiology and Tension Measurement:
-
Stimulate the phrenic nerve with supramaximal pulses.
-
Record nerve-elicited end-plate potentials (EPPs) using intracellular microelectrodes.[1]
-
Record twitch contraction amplitudes using the force transducer.[1]
4. Treatment Application:
-
Establish a baseline of paralysis by recording EPPs and twitch contractions.
-
Add this compound directly to the organ bath at varying concentrations (e.g., 1-10 µM) to determine its ability to restore neuromuscular transmission.[1]
5. Data Analysis:
-
Compare EPP amplitude and twitch tension before and after the application of amifampridine to quantify the reversal of paralysis.
Quantitative Data Summary
The following tables summarize quantitative data from key preclinical studies, demonstrating the efficacy of this compound (3,4-DAP) against BoNT-induced paralysis.
Table 1: Efficacy of 3,4-DAP in a Rat Model of BoNT/A Intoxication
| Treatment Group | Toxin Dose | Infusion Dose Rate (mg/kg/h) | Infusion Duration | Survival Rate | Outcome |
| Saline (Vehicle) | 2.5 LD50 | N/A | N/A | 0% | 100% mortality.[8] |
| 3,4-DAP | 2.5 LD50 | ≥ 1.0 | 1 to 14 days | 94.4% | Full resolution of toxic signs.[8] |
| 3,4-DAP | 2.5 LD50 | ≥ 1.0 | 1 to 5 days | 0% | Re-emergence of toxic signs and death.[8] |
Table 2: Effect of 3,4-DAP on Muscle Tension in In Situ Rat EDL Muscle Paralyzed by BoNT/A
| Treatment Group | Days Post-BoNT | Twitch Tension (% of Control) | Tetanic Tension (% of Control) |
| BoNT/A only | 7 | 5.4% | 15.1% |
| BoNT/A + 3,4-DAP | 7 | 72.4% | 46.9% |
Data derived from a study where BoNT/A (5 mouse LD50 units) was injected locally. 3,4-DAP was delivered via osmotic minipumps for 7 days.
Table 3: Dosing and Administration in a Non-Human Primate (Cynomolgus Monkey) Model
| Parameter | Description |
| Animal Model | Male cynomolgus monkeys.[7] |
| Toxin Challenge | Single intramuscular (IM) injection of BoNT/A1 at 2.5x LD50.[7] |
| Treatment Trigger | Onset of clinical signs (ptosis, muscular weakness, respiratory distress) with a severity score ≥ 1.[7] |
| Treatment Delay | Treatment initiated ~2 hours after the trigger to ensure sufficient toxicity.[7] |
| 3,4-DAPP Doses | 2.06 mg/kg or 4.12 mg/kg, administered subcutaneously (SC).[7] |
| Dosing Interval | Repeat treatments performed at approximately 4-hour intervals.[7] |
Logical Relationship Diagram
The progression from BoNT exposure to clinical outcome and the points of therapeutic intervention can be visualized to understand the logical relationships in these studies.
Conclusion
This compound serves as a critical research tool for studying the pathophysiology of botulism and for the preclinical evaluation of countermeasures. Its mechanism of action, which enhances neurotransmitter release, directly opposes the paralytic effects of BoNTs.[1][9] The protocols and data presented here, derived from various animal models, provide a robust framework for researchers to investigate BoNT-induced paralysis. Studies consistently show that sustained delivery of amifampridine is necessary to maintain muscle function throughout the period of intoxication.[8][10] These findings support the continued investigation of this compound, potentially in combination with antitoxin, as a viable clinical treatment to reduce the morbidity and mortality associated with botulism.[4]
References
- 1. JCI Insight - Symptomatic treatment of botulism with a clinically approved small molecule [insight.jci.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Symptomatic treatment of botulism with a clinically approved small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined treatment with antitoxin and 3,4-diaminopyridine improves survival outcomes after lethal botulinum neurotoxin challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Symptomatic treatment of botulism with a clinically approved small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuromuscular junction - Wikipedia [en.wikipedia.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Antidotal treatment of botulism in rats by continuous infusion with 3,4-diaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amifampridine for Botulism · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. Antagonism of botulinum toxin A-mediated muscle paralysis by 3, 4-diaminopyridine delivered via osmotic minipumps - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amifampridine Phosphate in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifampridine, available as Amifampridine Phosphate (B84403) for improved stability, is a broad-spectrum voltage-gated potassium channel blocker.[1][2] Its primary mechanism of action involves prolonging the depolarization of the presynaptic nerve terminal by blocking potassium efflux. This extended depolarization leads to an increased influx of calcium ions through voltage-gated calcium channels.[1][3] The elevated intracellular calcium concentration enhances the exocytosis of acetylcholine-containing vesicles at the neuromuscular junction, thereby increasing the concentration of acetylcholine (B1216132) in the synaptic cleft and improving neuromuscular transmission.[1][3]
These application notes provide detailed protocols for the preparation of Amifampridine Phosphate solutions for use in various in vitro experimental settings, including cell-based assays and electrophysiology studies.
Data Presentation
Physicochemical and Solubility Data
| Property | Value | References |
| Chemical Name | 3,4-Diaminopyridine Phosphate | [4] |
| Molecular Formula | C₅H₇N₃ • H₃PO₄ | [4] |
| Molecular Weight | 207.1 g/mol | [4] |
| Appearance | White, crystalline powder | [3][4] |
| Solubility in Water | Freely soluble | [4][5] |
| Solubility in Other Solvents | Slightly soluble in DMSO, methanol, and acetic acid; very slightly soluble in ethanol (B145695) and dimethylformamide. | [3][4] |
| pH of 1% Aqueous Solution | 4.4 | [3][4] |
| Storage (Solid) | Room temperature. | [6] |
| Storage (Stock Solutions) | Store in aliquots at -20°C for up to one month. | [7] |
Recommended Working Concentrations for In Vitro Assays
The optimal working concentration of this compound should be determined empirically for each specific in vitro model and experimental endpoint. The following are suggested starting ranges based on its mechanism of action and available literature.
| Assay Type | Suggested Starting Concentration Range | Notes |
| Cell-based assays (e.g., neurotransmitter release) | 1 µM - 100 µM | A concentration-response curve is recommended to determine the EC₅₀. |
| Electrophysiology (e.g., patch-clamp) | 10 µM - 500 µM | Higher concentrations may be required to achieve significant channel blockade. |
| In vitro neuromuscular junction models | 1 µM - 50 µM | Monitor for changes in muscle contraction or synaptic activity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile water. This is the recommended primary solvent due to its high solubility.[4][5]
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile single-use aliquots (e.g., 1.5 mL microcentrifuge tubes)
Procedure:
-
Calculate the required mass:
-
For 10 mL of a 10 mM stock solution, the required mass of this compound (MW: 207.1 g/mol ) is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 207.1 g/mol = 0.02071 g = 20.71 mg
-
-
-
Dissolution:
-
Weigh 20.71 mg of this compound powder and transfer it to a sterile conical tube.
-
Add 10 mL of sterile water to the tube.
-
Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into sterile, single-use aliquots of a convenient volume (e.g., 100 µL or 500 µL).
-
Store the aliquots at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
For experiments where the final concentration of water needs to be minimized or for potential co-treatment with other less water-soluble compounds, a stock solution in dimethyl sulfoxide (B87167) (DMSO) can be prepared.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile conical tubes
-
Vortex mixer
-
Sterile single-use aliquots
Procedure:
-
Calculate the required mass:
-
As in Protocol 1, weigh 20.71 mg of this compound for a 10 mL stock solution.
-
-
Dissolution:
-
Transfer the powder to a sterile conical tube.
-
Add 10 mL of sterile DMSO.
-
Vortex thoroughly to dissolve. Gentle warming to 37°C may be required to fully dissolve the compound, as it is only slightly soluble in DMSO.[3]
-
-
Aliquoting and Storage:
-
Aliquot the DMSO stock solution into sterile tubes.
-
Store at -20°C for up to one month.
-
Protocol 3: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the stock solution to the final working concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution (from Protocol 1 or 2)
-
Pre-warmed sterile cell culture medium
Procedure:
-
Thaw the stock solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Important: When using a DMSO stock, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1%.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
-
Application to Cells:
-
Mix the working solution gently by pipetting.
-
Remove the existing medium from the cell culture plate and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control (medium with the same final concentration of water or DMSO as the highest concentration of the drug) in your experimental design.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Signaling pathway of this compound at the neuromuscular junction.
References
- 1. Clinical Review - this compound (Firdapse) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ijsdr.org [ijsdr.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amifampridine - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
Application Notes and Protocols: Subject Global Impression (SGI) Scale as an Endpoint in Amifampridine Phosphate Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amifampridine phosphate (B84403) is a potassium channel blocker indicated for the symptomatic treatment of Lambert-Eaton Myasthenic Syndrome (LEMS), a rare autoimmune disorder that affects the neuromuscular junction.[1][2] Clinical trials evaluating the efficacy of amifampridine phosphate have utilized various endpoints to measure treatment benefit. Among these, the Subject Global Impression (SGI) scale has served as a crucial patient-reported outcome measure.[1][3] The SGI is a 7-point scale where patients rate their overall impression of the treatment's effect on their physical well-being.[3][4] This document provides detailed application notes and protocols for the use of the SGI scale as an endpoint in this compound research, based on its implementation in pivotal clinical trials.
Quantitative Data Summary
The SGI scale was a co-primary endpoint in two key Phase III, double-blind, placebo-controlled withdrawal studies: LMS-002 and LMS-003.[3] These studies demonstrated a statistically significant difference in SGI scores between patients continuing this compound and those withdrawn to placebo.[3]
Table 1: Summary of SGI Scores in this compound Clinical Trials
| Clinical Trial | Treatment Group | N | Baseline Mean SGI (±SD) | Mean Change from Baseline | Least Squares (LS) Mean Difference (95% CI) | P-value |
| LMS-002 | This compound | - | 5.6 | -0.7 | 1.8 (0.7 to 3.0) | 0.0028[3] |
| Placebo | - | 5.9 | -2.7 | |||
| LMS-003 | This compound | 13 | 6.1 (±0.86) | -0.3 | 2.95 (1.53 to 4.38) | 0.0003[3][5] |
| Placebo | 13 | 5.3 (±1.65) | -2.9 |
Data from placebo groups in these withdrawal studies reflect the worsening of symptoms upon treatment discontinuation.
Experimental Protocols
Protocol: Subject Global Impression (SGI) Scale Assessment
Objective: To assess the patient's overall impression of the effects of the study medication on their physical well-being.
Materials:
-
SGI Scale Questionnaire (see below)
-
Patient Diary or Electronic Data Capture System
Procedure:
-
The SGI is a patient-rated 7-point scale.[3]
-
Patients are asked to rate their impression of the effects of the study medication on their physical well-being during the preceding week (or other specified timeframe).[3]
-
The following verbal anchor descriptions are used for the 7-point scale:
-
1 = Terrible
-
2 = Mostly dissatisfied
-
3 = Mixed
-
4 = Partially satisfied
-
5 = Mostly satisfied
-
6 = Pleased
-
7 = Delighted[3]
-
-
The assessment should be completed by the patient. In cases where the patient is unable to complete the SGI, their parent, guardian, or caregiver may assist.[3][4]
-
The timing of the SGI assessment should be standardized across all study visits as specified in the clinical trial protocol. For instance, in the LMS-003 study, efficacy assessments, including the SGI, were conducted on Day 0 and Day 4.[3]
-
Instructions to the patient should be clear and consistent to ensure understanding of the question and the rating scale.
Data Analysis:
-
The change in the SGI score from baseline is a key efficacy parameter.[3]
-
Statistical analysis, such as the use of least squares mean difference, is employed to compare the change in SGI scores between treatment and placebo groups.[3]
Visualizations
Mechanism of Action of this compound in LEMS
Caption: Mechanism of Amifampridine in LEMS.
Experimental Workflow: Randomized Withdrawal Study (LMS-003)
Caption: Workflow of the LMS-003 Clinical Trial.
References
- 1. neurologylive.com [neurologylive.com]
- 2. firdapsehcp.com [firdapsehcp.com]
- 3. Clinical Review - this compound (Firdapse) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. This compound (Firdapse) Is Effective in a Confirmatory Phase 3 Clinical Trial in LEMS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing Amifampridine Phosphate solution stability and degradation in long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability and degradation of Amifampridine Phosphate (B84403) solutions in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using Amifampridine Phosphate over the free base in experimental solutions?
A1: this compound exhibits superior stability compared to the 3,4-diaminopyridine (B372788) (3,4-DAP) free base.[1] This enhanced stability allows for storage at room temperature, eliminating the need for refrigeration and reducing the risk of degradation over the course of long-term experiments.[1]
Q2: What are the recommended storage conditions for this compound solutions?
A2: this compound solutions should be stored in a cool, dry, and well-ventilated place, protected from light. It is crucial to store them in tightly sealed containers to prevent moisture absorption and contamination. For prepared oral suspensions, refrigeration at 2°C to 8°C is recommended, with the suspension being discarded after 24 hours.
Q3: What are the known degradation pathways for Amifampridine?
A3: Under forced degradation conditions, amifampridine has been shown to be susceptible to degradation under oxidative, acidic, basic, and thermal stress.[2] The primary identified degradation products, particularly under oxidative stress, are 4-amino, 3-nitropyridine (B142982) and 3,4-diaminopyridine-N-oxide.[1][3] The phosphate salt form is more resistant to oxidative degradation than the free base.[1][3]
Q4: What analytical technique is most suitable for monitoring the stability of this compound solutions?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method for the quantitative analysis of amifampridine and the separation of its degradation products.[2] A validated stability-indicating HPLC method is essential for accurate assessment in long-term studies.
Q5: What are the critical parameters to monitor during a long-term stability study of an this compound solution?
A5: Key parameters to monitor include the concentration of the active pharmaceutical ingredient (API), the appearance of any degradation products, changes in pH, and the physical appearance of the solution (e.g., color change, precipitation).
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected Peaks in Chromatogram | 1. Contaminated mobile phase or diluent.2. Sample degradation.3. Carryover from previous injection. | 1. Prepare fresh mobile phase and diluent using high-purity solvents.2. Prepare a fresh sample solution and inject immediately.3. Run a blank injection to check for carryover. Clean the injector and autosampler needle if necessary. |
| Peak Tailing | 1. Interaction of the basic analyte with acidic silanols on the column.2. Column overload.3. Inappropriate mobile phase pH. | 1. Use a high-purity silica (B1680970) column or an end-capped column.2. Reduce the sample concentration or injection volume.3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Fluctuating Retention Times | 1. Inconsistent mobile phase composition.2. Leaks in the HPLC system.3. Temperature fluctuations. | 1. Ensure the mobile phase is well-mixed and degassed.2. Check all fittings and connections for leaks.3. Use a column oven to maintain a constant temperature. |
| Loss of Signal/Reduced Peak Area | 1. Sample degradation.2. Inaccurate sample preparation.3. Detector issue (e.g., lamp aging). | 1. Prepare fresh samples and standards.2. Verify all dilutions and concentrations.3. Check the detector lamp's usage hours and replace if necessary. |
Solution Stability Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation in Solution | 1. Exceeded solubility limit.2. Change in temperature or pH.3. Interaction with container material. | 1. Review the solubility of this compound in the chosen solvent system. Consider gentle warming or sonication to redissolve, but be cautious of degradation.2. Ensure consistent storage temperature and buffer the solution if pH shifts are suspected.3. Use inert container materials such as glass or polypropylene. |
| Discoloration of Solution | 1. Degradation due to light exposure or oxidation.2. Contamination. | 1. Store solutions in amber vials or protect from light.2. Use high-purity solvents and sterile preparation techniques. |
| Decrease in Potency Over Time | 1. Chemical degradation.2. Adsorption to container surfaces. | 1. Re-evaluate storage conditions (temperature, light protection).2. Consider using silanized glass vials to minimize adsorption. |
Data Presentation
Summary of Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Observation | Reference |
| Acid Hydrolysis | 0.5 N HCl, 85°C for 8 hours | Degradation observed | [2] |
| Base Hydrolysis | 0.5 N NaOH, 6 hours at room temperature | Degradation observed | [2] |
| Oxidative Degradation | 3% H₂O₂, 1 day at room temperature | Degradation observed | [2] |
| Oxidative Degradation | 5% or 15% H₂O₂, up to 216 hours | This compound is more stable than the free base. Degradation products identified. | [1][3] |
| Thermal Degradation | 80°C for 5 hours | Degradation observed | [2] |
Experimental Protocols
Protocol 1: Long-Term Stability Study of this compound Solution (ICH Guideline Based)
-
Solution Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable, validated buffer system.
-
Use high-purity water and analytical grade reagents.
-
Filter the solution through a 0.22 µm filter into sterile containers.
-
-
Storage Conditions:
-
Divide the solution into multiple aliquots in tightly sealed, light-protected containers (e.g., amber glass vials).
-
Store the aliquots under the following ICH recommended long-term stability conditions: 25°C ± 2°C / 60% RH ± 5% RH.
-
-
Testing Schedule:
-
Analyze the samples at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
-
Analytical Method:
-
Use a validated stability-indicating RP-HPLC method (see Protocol 2 for an example).
-
At each time point, analyze the samples for:
-
Assay of this compound
-
Presence and quantification of degradation products
-
pH
-
Physical appearance (color, clarity, particulate matter)
-
-
-
Data Analysis:
-
Plot the concentration of this compound against time to determine the degradation rate.
-
Identify and quantify any degradation products.
-
Establish the shelf-life based on the time it takes for the concentration to decrease to a predefined limit (e.g., 90% of the initial concentration).
-
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol is based on the method described by Harshalatha et al. (2020).[2]
-
Chromatographic Conditions:
-
Column: Waters C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Dipotassium hydrogen orthophosphate buffer (pH 6.4, adjusted with orthophosphoric acid) : Acetonitrile (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 290 nm
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase to prepare a standard solution of known concentration (e.g., 125 µg/mL).
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
-
Sample Preparation:
-
Dilute the this compound solution from the stability study with the mobile phase to a concentration within the linear range of the method.
-
Filter the sample through a 0.45 µm membrane filter before injection.
-
-
Analysis:
-
Inject the standard solution to establish the retention time and response.
-
Inject the samples from the stability study.
-
Identify and quantify the Amifampridine peak and any degradation product peaks based on their retention times and peak areas.
-
Visualizations
Caption: Workflow for a long-term stability study of this compound solution.
Caption: Decision tree for troubleshooting common HPLC issues.
Caption: Postulated oxidative degradation pathways of Amifampridine.
References
Strategies to mitigate seizure risk at high doses of Amifampridine Phosphate in preclinical models
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to mitigate the risk of seizures associated with high doses of Amifampridine Phosphate (B84403) in preclinical models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which Amifampridine Phosphate can induce seizures?
This compound is a potassium channel blocker.[1][2] By inhibiting voltage-gated potassium channels, it prolongs the depolarization of the presynaptic nerve terminal.[1][2] This extended depolarization leads to an increased influx of calcium ions through voltage-gated calcium channels, which in turn enhances the release of neurotransmitters, most notably acetylcholine.[1][2] While this is the therapeutic mechanism for treating Lambert-Eaton myasthenic syndrome (LEMS), this enhanced neuronal excitability is not limited to the neuromuscular junction. Amifampridine can cross the blood-brain barrier and cause generalized central nervous system hyperexcitability, which at high doses, can lead to seizures.[3] Seizures are a known, dose-dependent side effect of Amifampridine.[3]
Q2: At what doses are seizures typically observed in preclinical models?
Specific preclinical dose-response curves for seizure induction are not extensively published. However, clinical studies in humans have established maximum recommended daily doses of 80 mg, with a maximum single dose of 20 mg, to minimize seizure risk.[1] In preclinical toxicology studies, higher doses would be used to establish a safety margin. Researchers should carefully titrate doses in their specific animal models and be vigilant for signs of neurotoxicity.
Q3: What are the clinical signs of Amifampridine-induced seizures in preclinical models?
Signs can range from mild tremors and myoclonus to generalized tonic-clonic seizures, depending on the dose and the animal model. It is crucial to have a clear observational scoring system, such as the Racine scale for scoring seizure severity, during high-dose studies. Continuous video monitoring is recommended.
Q4: Are there any known drug-drug interactions that can increase seizure risk with this compound?
Yes, the concomitant use of this compound with other drugs that are known to lower the seizure threshold can increase the risk of seizures.[2][3] Researchers should carefully review the pharmacology of any co-administered compounds.
Troubleshooting Guide
Issue: Seizures or excessive neurotoxicity observed in animals at planned high doses.
Troubleshooting Steps:
-
Dose Reduction: The most immediate and effective strategy is to reduce the dose of this compound. Seizure risk is dose-dependent.[3]
-
Fractionated Dosing: Instead of a single high dose, administer the total daily dose in several smaller, spaced-out doses. This can help to avoid high peak plasma concentrations in the CNS. Clinical protocols for LEMS patients utilize 3 to 4 divided doses per day.[4]
-
Evaluate Co-administered Compounds: Ensure that no other administered substances have pro-convulsant properties.[2]
-
Consider Co-administration with an Anti-Seizure Medication (ASM): (Hypothetical - requires validation) For mechanistic studies requiring very high doses of Amifampridine, co-administration with an ASM could be explored. The choice of ASM should be based on a complementary mechanism of action. For example:
-
A GABAergic agent (e.g., a benzodiazepine) to enhance inhibitory neurotransmission.
-
A sodium channel blocker (e.g., carbamazepine, lamotrigine) to reduce neuronal firing.
-
A synaptic vesicle protein 2A (SV2A) ligand (e.g., levetiracetam) which can modulate neurotransmitter release.[5] This approach requires careful experimental design to ensure the ASM does not confound the primary study endpoints. A full characterization of the ASM's effect on its own and in combination with Amifampridine is necessary.
-
Experimental Protocols
Protocol 1: Evaluation of Seizure Threshold Using the Intravenous Pentylenetetrazole (i.v. PTZ) Test
This protocol is designed to quantify the effect of high-dose this compound on the seizure threshold.
-
Model: Male BALB/c mice.
-
Procedure:
-
Administer this compound at the desired dose (e.g., via oral gavage or intraperitoneal injection).
-
At the time of expected peak plasma concentration, begin a continuous intravenous infusion of Pentylenetetrazole (PTZ) solution (e.g., 5 mg/mL in saline) into a tail vein at a constant rate (e.g., 0.1 mL/min).
-
Observe the animal for the first myoclonic twitch and the onset of a generalized clonic seizure.
-
Record the time to each seizure endpoint.
-
Calculate the dose of PTZ (in mg/kg) required to induce each seizure endpoint. A lower required dose of PTZ compared to vehicle-treated controls indicates a lower seizure threshold.
-
-
To Test Mitigation: A separate cohort of animals can be pre-treated with a potential mitigating agent (e.g., an ASM) prior to the administration of high-dose this compound, followed by the i.v. PTZ challenge.
Protocol 2: Assessment of Pro-convulsant Activity using the Maximal Electroshock Seizure Threshold (MEST) Test
This protocol assesses the general excitability of the central nervous system.
-
Model: Male Sprague-Dawley rats.
-
Procedure:
-
Administer this compound at the desired dose.
-
At the time of expected peak effect, deliver a brief electrical stimulus via corneal or ear-clip electrodes.
-
The endpoint is the presence or absence of a tonic hindlimb extension seizure.
-
The current intensity is varied across groups of animals to determine the current at which 50% of the animals experience a tonic hindlimb extension (the CC50).
-
A reduction in the CC50 value in the Amifampridine-treated group compared to the vehicle control group indicates a pro-convulsant effect.
-
-
To Test Mitigation: A potential mitigating agent can be administered before the high dose of this compound to determine if it can reverse the reduction in the seizure threshold.
Quantitative Data Summary
Currently, there is a lack of published preclinical data specifically detailing the quantitative effects of this compound on seizure thresholds or the efficacy of specific mitigation strategies. The tables below are provided as templates for researchers to structure their own data when conducting studies based on the protocols above.
Table 1: Effect of this compound on Seizure Threshold in the i.v. PTZ Test
| Treatment Group | N | Dose of this compound (mg/kg) | Mitigating Agent (Dose, mg/kg) | PTZ Dose for First Myoclonic Twitch (mg/kg) (Mean ± SEM) | PTZ Dose for Generalized Clonus (mg/kg) (Mean ± SEM) |
| Vehicle Control | 10 | 0 | None | Data | Data |
| Amifampridine | 10 | X | None | Data | Data |
| Mitigating Agent | 10 | 0 | Y | Data | Data |
| Amifampridine + Mitigating Agent | 10 | X | Y | Data | Data |
Table 2: Effect of this compound on Seizure Threshold in the MEST Test
| Treatment Group | N | Dose of this compound (mg/kg) | Mitigating Agent (Dose, mg/kg) | CC50 (mA) (95% Confidence Interval) |
| Vehicle Control | 20 | 0 | None | Data |
| Amifampridine | 20 | X | None | Data |
| Mitigating Agent | 20 | 0 | Y | Data |
| Amifampridine + Mitigating Agent | 20 | X | Y | Data |
Visualizations
Caption: Mechanism of Action of this compound and Seizure Induction.
Caption: Troubleshooting Workflow for Mitigating Seizure Risk.
References
- 1. Clinical Review - this compound (Firdapse) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Amifampridine for Lambert-Eaton myasthenic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. catalystpharma.com [catalystpharma.com]
- 5. Presynaptic antiseizure medications - basic mechanisms and clues for their rational combinations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Amifampridine Phosphate Bioavailability in Research Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when working to improve the bioavailability of amifampridine phosphate (B84403) in research formulations.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the formulation and testing of amifampridine phosphate.
| Problem | Potential Cause | Suggested Solution |
| High inter-subject variability in pharmacokinetic (PK) studies. | Genetic Polymorphism: Amifampridine is primarily metabolized by N-acetyltransferase 2 (NAT2), an enzyme with known genetic polymorphisms leading to "slow" and "fast" acetylator phenotypes.[1] This can result in significant differences in drug exposure. | Genotype Subjects: If feasible, genotype the subjects (animal models or human volunteers) for NAT2 status to stratify the results and better understand the variability. Population PK Modeling: Employ population pharmacokinetic modeling to identify covariates (like acetylator status) that explain variability. |
| Food Effects: Co-administration with food, particularly high-fat meals, can decrease the maximum concentration (Cmax) by approximately 44% and the total exposure (AUC) by about 20%.[2] The rate of absorption is also slowed, increasing the time to reach maximum concentration (Tmax).[3] | Standardize Dosing Conditions: Administer the formulation under consistent fasting or fed conditions. For preclinical studies, ensure animals have a standardized diet and fasting period before dosing. Develop Food-Effect Resistant Formulations: Consider formulation strategies to minimize the impact of food. (See FAQ section below). | |
| Inconsistent in vitro dissolution profiles. | Formulation Composition: The choice and ratio of excipients can significantly impact the dissolution of the active pharmaceutical ingredient (API). | Optimize Excipients: Systematically evaluate different classes of excipients. For a water-soluble drug like this compound, focus on fillers/diluents (e.g., microcrystalline cellulose), binders, and lubricants that ensure tablet integrity and rapid disintegration.[4][5] Quality by Design (QbD): Implement QbD principles to systematically understand the impact of formulation variables on dissolution.[6] |
| Manufacturing Process Variables: Inconsistent manufacturing processes (e.g., mixing times, compression force) can lead to variability in tablet hardness and porosity, affecting dissolution.[5] | Process Parameter Control: Tightly control manufacturing parameters. For tablets, monitor and control blend uniformity, compression force, and tablet hardness.[5] | |
| Lower than expected oral bioavailability despite high aqueous solubility. | Permeability Issues: While amifampridine is generally well-absorbed, unforeseen interactions with formulation excipients could potentially hinder its transport across the intestinal epithelium. | Conduct Permeability Assays: Use in vitro models like the Caco-2 permeability assay to assess the impact of your formulation on drug transport.[7][8] |
| Pre-systemic Metabolism: Although amifampridine's primary metabolism is by NAT2 in the liver, some gut wall metabolism could occur. | In Vitro Metabolism Studies: Utilize liver S9 fractions or hepatocytes to investigate the metabolic stability of your formulation and potential for drug-drug interactions.[4] |
Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: Since this compound already has high bioavailability (93-100%), what is the primary goal of formulation improvement?
A1: For a drug with high intrinsic bioavailability like this compound, the primary goals of formulation improvement are to:
-
Reduce Pharmacokinetic Variability: Minimize the impact of factors like food and genetic polymorphisms to ensure more consistent and predictable drug exposure.[1]
-
Optimize the Release Profile: Develop formulations with specific release characteristics, such as immediate-release for rapid onset of action or potentially modified-release to reduce dosing frequency.
-
Enhance Stability: Ensure the chemical and physical stability of the drug product throughout its shelf life.
-
Improve Patient Compliance: For clinical formulations, this could involve taste-masking or developing more convenient dosage forms.
Q2: How can we design a formulation to minimize the food effect observed with this compound?
A2: To mitigate the negative food effect (decreased Cmax and AUC), consider the following strategies:
-
Enhance Dissolution Rate: Even for a soluble drug, ensuring it dissolves very rapidly can help it get absorbed before significant food-induced changes in the GI tract occur. This can be achieved through the use of superdisintegrants.[2]
-
Modified-Release Formulations: An extended-release formulation could slowly release the drug over time, potentially bypassing the initial impact of food on gastric emptying.
-
Lipid-Based Formulations: While seemingly counterintuitive for a water-soluble drug, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can alter the drug's absorption pathway and potentially reduce the influence of food.[1][3]
Preclinical Testing
Q3: What are the key parameters to measure in an in vivo pharmacokinetic study for this compound?
A3: The key pharmacokinetic parameters to determine are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.
-
F (Absolute Bioavailability): The fraction of the administered dose that reaches systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Quantitative Data Summary: Pharmacokinetic Parameters of this compound
| Parameter | Value | Condition | Reference |
| Bioavailability (F) | 93-100% | Fasted | [1] |
| Tmax | 0.6 - 1.3 hours | Fasted | [2][1] |
| Effect of Food on Cmax | ~44% decrease | High-fat meal | [2] |
| Effect of Food on AUC | ~20% decrease | High-fat meal | |
| Elimination Half-life | 3.6 - 4.2 hours | - | [1] |
Q4: What are the recommended in vitro models to assess the absorption of a new this compound formulation?
A4: The following in vitro models are recommended:
-
In Vitro Dissolution Testing: This is a fundamental test to assess the rate and extent of drug release from the dosage form. For an immediate-release formulation, a significant portion of the drug should dissolve within a short period (e.g., 85% in 30 minutes).[9][10]
-
Caco-2 Permeability Assay: This cell-based assay is the gold standard for predicting intestinal drug permeability and identifying potential for active transport or efflux.[7][8]
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Immediate-Release this compound Tablets
Objective: To determine the rate of dissolution of this compound from a tablet formulation.
Apparatus: USP Apparatus 2 (Paddle)
Dissolution Medium: 900 mL of 0.1 N HCl (to simulate gastric fluid)
Temperature: 37 ± 0.5 °C
Paddle Speed: 50 rpm
Procedure:
-
Place one tablet in each dissolution vessel.
-
Start the apparatus and withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.
-
Filter the samples promptly.
-
Analyze the concentration of amifampridine in the samples using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug dissolved at each time point.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the permeability of an this compound formulation across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells cultured on permeable Transwell® inserts for 21 days.
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.
-
Formulated this compound and unformulated drug solution.
Procedure:
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.
-
Apical to Basolateral (A→B) Permeability:
-
Wash the monolayers with pre-warmed HBSS.
-
Add the test formulation to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37 °C with gentle shaking.
-
Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical side at the beginning and end of the experiment.
-
-
Sample Analysis: Analyze the concentration of amifampridine in the samples by LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the monolayer.
-
C0 is the initial concentration in the donor compartment.
-
Visualizations
References
- 1. Bio-enabling strategies to mitigate the pharmaceutical food effect: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. colorcon.com [colorcon.com]
- 5. Troubleshooting Formulation Issues in High-Dose Tablets – Pharma.Tips [pharma.tips]
- 6. Oral solid dosage development | dosage form development | Recipharm [recipharm.com]
- 7. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. enamine.net [enamine.net]
- 9. fda.gov [fda.gov]
- 10. tabletscapsules.com [tabletscapsules.com]
Overcoming challenges in the synthesis and purification of Amifampridine Phosphate for research use
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of Amifampridine Phosphate (B84403) for research applications.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of Amifampridine Phosphate.
Synthesis Stage: Nucleophilic Aromatic Substitution
-
Question: The yield of 4-amino-3-nitropyridine (B158700) is low in the nucleophilic aromatic substitution reaction of 4-chloro-3-nitropyridine (B21940) with ammonia (B1221849). What are the possible causes and solutions?
-
Possible Cause: Incomplete reaction or side reactions. The reactivity of 4-chloropyridine (B1293800) derivatives in nucleophilic aromatic substitution is influenced by the position of the substituents relative to the nitrogen atom.
-
Solution:
-
Reaction Conditions: Ensure the reaction is carried out under optimal conditions. Using methanolic ammonia can facilitate the reaction.
-
Temperature Control: Carefully control the reaction temperature to minimize the formation of byproducts. Unwanted side reactions can occur at higher temperatures.[1]
-
Purity of Starting Material: Verify the purity of the 4-chloro-3-nitropyridine starting material, as impurities can interfere with the reaction.
-
-
Synthesis Stage: Palladium-Catalyzed Nitro Reduction
-
Question: The reduction of 4-amino-3-nitropyridine to Amifampridine (3,4-diaminopyridine) is incomplete or results in impurities. How can this be addressed?
-
Possible Cause: Inefficient catalyst activity or inappropriate reaction conditions.
-
Solution:
-
Catalyst: Use a high-quality palladium on carbon (Pd/C) catalyst. Ensure the catalyst is not poisoned.
-
Hydrogen Pressure: Maintain adequate hydrogen pressure throughout the reaction.
-
Solvent: Use an appropriate solvent, such as ethanol (B145695).
-
Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the endpoint accurately.
-
-
Purification Stage: Crystallization and Precipitation
-
Question: The precipitated this compound is an off-white, voluminous, "cotton-like" material that is difficult to filter. What causes this and how can it be prevented?
-
Possible Cause: This morphology is often observed when crystallizing from an ethanol/water mixture and can be indicative of rapid precipitation or the presence of impurities.[2]
-
Solution:
-
Solvent System: A preferred method to obtain a pure, free-flowing crystalline material is to precipitate the this compound from an alcoholic solution (e.g., ethanol) by adding a concentrated aqueous phosphoric acid solution (at least 70 wt%).[2][3] This method avoids the need for subsequent recrystallization.[2]
-
-
-
Question: The final this compound product has a high level of impurities, particularly a triamine impurity (Impurity C). How can this be resolved?
-
Possible Cause: Incomplete purification of the Amifampridine free base before salt formation.
-
Solution:
-
Purification of Amifampridine: Before converting to the phosphate salt, purify the crude Amifampridine. This can be achieved by dissolving the crude product in hot water (60-85°C), treating with activated carbon, filtering, and then cooling the filtrate to 0-5°C to crystallize the pure Amifampridine.[1] This process can be repeated if impurity levels remain high.[1]
-
-
-
Question: The polymorphic form of the final product is not the desired one. How can the formation of a specific polymorph (Form 1) be favored?
-
Possible Cause: The choice of solvent during precipitation influences the resulting polymorphic form.
-
Solution:
-
For Polymorph Form 1: Precipitate the this compound from an ethanolic solution by adding an aqueous phosphoric acid solution.[4]
-
Avoidance of Mixed Polymorphs: Using methanol (B129727) as the solvent can result in a mixture of Form 1 and Form 2.[4]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended synthesis route for Amifampridine for research use?
-
A two-step synthesis is commonly employed. The first step is a nucleophilic aromatic substitution of 4-chloro-3-nitropyridine with methanolic ammonia to yield 4-amino-3-nitropyridine. The second step is a palladium-catalyzed nitro reduction of 4-amino-3-nitropyridine to produce Amifampridine (3,4-diaminopyridine).[5]
-
-
Q2: Why is the phosphate salt of Amifampridine preferred over the free base?
-
Q3: What are the key analytical techniques for characterizing this compound?
-
The chemical structure and purity of this compound are typically confirmed using a combination of spectroscopic methods such as 1H- and 13C-NMR, FT-IR, and UV spectroscopy.[5] Purity and impurity profiling are commonly performed using High-Performance Liquid Chromatography (HPLC).[1] The solid-state properties and polymorphic form can be determined by X-ray powder diffraction (PXRD).[5]
-
-
Q4: What are the typical purity levels to aim for in research-grade this compound?
Data Presentation
Table 1: Purity and Impurity Profile of this compound
| Parameter | Specification | Method | Reference |
| Purity | > 99.5% | HPLC | [1] |
| Total Impurities (A-D) | < 0.5% | HPLC | [1] |
| Impurity C | < 0.1% | HPLC | [1] |
Experimental Protocols
Protocol 1: Synthesis of Amifampridine (3,4-diaminopyridine)
This protocol is based on a two-step synthesis.
Step 1: Nucleophilic Aromatic Substitution to form 4-amino-3-nitropyridine
-
In a suitable reaction vessel, dissolve commercial 4-chloro-3-nitropyridine in methanolic ammonia.
-
Stir the reaction mixture at a controlled temperature until the reaction is complete (monitor by TLC or HPLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude 4-amino-3-nitropyridine can be used in the next step, or purified further if necessary.
Step 2: Palladium-Catalyzed Nitro Reduction to form Amifampridine
-
Dissolve the 4-amino-3-nitropyridine from the previous step in a suitable solvent such as ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Evaporate the solvent from the filtrate to obtain crude Amifampridine.
Protocol 2: Purification of Amifampridine Free Base
-
Take the crude Amifampridine and dissolve it in water by heating the suspension to 80-85°C until a clear solution is obtained.[1]
-
Add activated carbon (approximately 10% by weight of the crude product) and continue stirring for 10-15 minutes at the same temperature.[1]
-
Filter the hot solution through a celite bed and wash the bed with a small amount of hot water.[1]
-
Cool the filtrate to 0-5°C and maintain this temperature for 1-2 hours to allow for crystallization.[1]
-
Filter the precipitated solid, wash with chilled water, and dry the material at 50-55°C for 10-12 hours to yield pure Amifampridine.[1]
Protocol 3: Synthesis and Purification of this compound
-
Dissolve the purified Amifampridine in ethanol with heating (e.g., to around 68°C) and mechanical stirring.[2]
-
Allow the solution to cool slightly (e.g., to around 54°C).[2]
-
Slowly add an aqueous solution of phosphoric acid (e.g., 85 wt%).[2]
-
A precipitate of this compound will form.
-
Cool the mixture further to ensure complete precipitation.
-
Isolate the crystalline solid by filtration.
-
Wash the solid with a suitable solvent like ethanol.
-
Dry the product under vacuum to obtain pure, crystalline this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. US20220127231A1 - Process for the prepartion of this compound - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP3696169A1 - Manufacturing process for this compound - Google Patents [patents.google.com]
- 4. WO2020212267A1 - Manufacturing process for this compound - Google Patents [patents.google.com]
- 5. ijsdr.org [ijsdr.org]
- 6. firdapse.com [firdapse.com]
Adjusting Amifampridine Phosphate dosage for subjects with renal or hepatic impairment in preclinical studies
This guide provides technical information and answers frequently asked questions for researchers working with amifampridine phosphate (B84403) in preclinical models, with a specific focus on considerations for renal and hepatic impairment.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for amifampridine phosphate?
A1: Amifampridine is a voltage-gated potassium (K+) channel blocker. By blocking these channels on the presynaptic nerve terminal, it prolongs the depolarization of the cell membrane. This extended depolarization keeps voltage-gated calcium (Ca2+) channels open for a longer period, leading to an increased influx of calcium into the nerve terminal. The rise in intracellular calcium enhances the exocytosis of acetylcholine-containing vesicles, thereby improving neuromuscular transmission.[1]
Figure 1. Mechanism of Action of this compound.
Q2: How is this compound metabolized and excreted?
A2: Amifampridine is primarily cleared from the body through both metabolism and renal excretion.[1][2]
-
Metabolism: It is extensively metabolized by the N-acetyltransferase 2 (NAT2) enzyme into an inactive metabolite, 3-N-acetyl-amifampridine.[1][2][3] The activity of the NAT2 enzyme can vary significantly based on genetic polymorphisms, leading to "slow" or "fast" acetylator phenotypes, which can greatly impact drug exposure.[4][5]
-
Excretion: Following administration, 93% to 100% of the dose is eliminated in the urine within 24 hours.[2][3] This recovered dose consists of both the unchanged parent drug (approximately 19%) and the 3-N-acetylated metabolite (approximately 74-82%).[1]
Q3: Is there preclinical data on dosage adjustments for amifampridine in subjects with renal impairment?
A3: Currently, there is a lack of published preclinical studies specifically investigating dosage adjustments of this compound in animal models of renal impairment. However, clinical studies in humans provide important insights. In patients with moderate to severe renal impairment, the total exposure (AUC) to amifampridine was observed to be 2- to 3-fold higher than in subjects with normal kidney function.[3][6] This suggests that a reduced clearance of the drug and/or its metabolite leads to accumulation. Therefore, it is critical for researchers to consider dose reductions in preclinical models of renal insufficiency to avoid potential toxicity.
Q4: How should I approach dose selection for a preclinical study in a rat model of renal impairment?
A4: Given the absence of specific preclinical guidelines, a logical approach is to conduct a pilot pharmacokinetic (PK) study.
-
Induce and Verify Model: First, establish a validated animal model of renal impairment (see Experimental Protocols section).
-
Start Low: Based on clinical data where exposure is significantly increased[3][6], a conservative starting dose in an impaired animal model would be 30-50% of the standard dose used in healthy animals.
-
Conduct Pilot PK Study: Administer the selected starting dose to a small cohort of animals with renal impairment and a control group of healthy animals.
-
Analyze and Adjust: Collect plasma samples over a time course and analyze for amifampridine concentrations. Compare the key PK parameters (AUC, Cmax, Clearance). The goal is to adjust the dose in the impaired model to achieve a systemic exposure similar to that of the efficacious dose in healthy animals.
Figure 2. Workflow for Preclinical Dose Adjustment in Impaired Models.
Q5: What is known about using amifampridine in subjects with hepatic impairment?
Data Summary Tables
Table 1: Human Pharmacokinetic Changes in Renal Impairment (Single 10 mg Dose)
| Renal Function | Creatinine Clearance (CLcr) | Amifampridine Exposure (AUC) vs. Normal |
|---|---|---|
| Normal | ≥ 90 mL/min | Baseline |
| Mild Impairment | 60 - 89 mL/min | ~36% Increase |
| Moderate Impairment | 30 - 59 mL/min | ~2- to 3-fold Higher |
| Severe Impairment | 15 - 29 mL/min | ~2- to 3-fold Higher |
Data sourced from FIRDAPSE® prescribing information.[3][6]
Table 2: Recommended Clinical Starting Dosages for FIRDAPSE® in Special Populations
| Patient Population | Recommended Starting Daily Dose (Oral) |
|---|---|
| Adults (≥45 kg) | |
| Renal Impairment (CLcr 15-90 mL/min) | 15 mg in divided doses |
| Any Hepatic Impairment | 15 mg in divided doses |
| Known NAT2 Poor Metabolizer | 15 mg in divided doses |
| Pediatric (<45 kg) | |
| Renal Impairment (CLcr 15-90 mL/min) | 5 mg in divided doses |
| Any Hepatic Impairment | 5 mg in divided doses |
| Known NAT2 Poor Metabolizer | 5 mg in divided doses |
Dosages are for the commercially available drug FIRDAPSE® and serve as a reference for the magnitude of dose reduction considered clinically necessary.[7][8][9][10][11]
Table 3: Pharmacokinetic Parameters of 3,4-Diaminopyridine (B372788) in Healthy Rats (Intravenous Admin.)
| Parameter | Value |
|---|---|
| Half-life (t½) | 15.9 ± 3.9 min |
| Volume of Distribution (Vd) | 2.8 ± 0.7 L/kg |
| High Tissue Partition Coefficient (Kp) | Kidney, Heart, Muscle |
Data from a study in healthy rats provides baseline PK values for comparison.[12]
Experimental Protocols
Protocol 1: Induction of Renal Insufficiency in Rats (Adenine-Induced Model)
This protocol describes a common, non-surgical method to induce chronic kidney disease in rats.
-
Objective: To create a stable model of renal impairment suitable for pharmacokinetic studies.
-
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Adenine (B156593) (Sigma-Aldrich or equivalent)
-
Vehicle (e.g., 0.5% carboxymethylcellulose solution)
-
Oral gavage needles
-
Metabolic cages for urine collection
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Biochemical analyzer for serum creatinine and Blood Urea Nitrogen (BUN)
-
-
Methodology:
-
Acclimatization: Acclimatize animals for at least one week with free access to standard chow and water.
-
Baseline Measurements: Before induction, place rats in metabolic cages for a 24-hour urine collection. Collect a baseline blood sample from the tail vein to measure serum creatinine and BUN.
-
Induction: Prepare a suspension of adenine in the vehicle. Administer adenine via oral gavage daily for 2-4 weeks. A common dose is 100-200 mg/kg, but this should be optimized in a pilot study.
-
Monitoring: Monitor animal body weight and general health daily. Significant weight loss may require dose adjustment or supportive care.
-
Model Verification: At the end of the induction period (e.g., 4 weeks), repeat the blood and urine collection. A significant and sustained increase in serum creatinine and BUN, along with proteinuria, confirms the establishment of the renal impairment model. The model is typically stable and ready for PK studies 1-2 weeks after the final adenine dose.
-
Protocol 2: Induction of Hepatic Impairment in Rats (Bile Duct Ligation Model)
This protocol describes a surgical method to induce cholestatic liver injury.
-
Objective: To create a model of hepatic impairment to study its effects on the metabolism and clearance of amifampridine.
-
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools (scalpels, forceps, retractors, surgical silk suture)
-
Warming pad
-
Analgesics for post-operative care (e.g., buprenorphine)
-
Biochemical analyzer for liver function tests (ALT, AST, bilirubin)
-
-
Methodology:
-
Pre-operative Care: Fast animals overnight but allow free access to water. Administer a pre-operative analgesic.
-
Anesthesia and Surgery:
-
Anesthetize the rat and confirm the depth of anesthesia.
-
Shave the abdominal area and sterilize with an antiseptic solution.
-
Make a midline laparotomy incision to expose the abdominal cavity.
-
Gently retract the liver to locate the common bile duct.
-
Carefully isolate the bile duct from the surrounding tissue.
-
Use two ligatures of surgical silk to tightly tie the bile duct at two separate points. The duct may be transected between the ligatures.
-
Ensure no damage has occurred to the portal vein or hepatic artery.
-
Close the abdominal muscle and skin layers with sutures.
-
-
Sham Operation: For the control group, perform the same surgical procedure but without ligating the bile duct.
-
Post-operative Care: Administer post-operative analgesics and allow the animals to recover on a warming pad. Monitor for signs of pain or distress.
-
Model Verification: The model is typically ready for use within 3-7 days post-surgery. Verification involves collecting blood samples and observing significant elevations in serum ALT, AST, and total bilirubin (B190676) compared to the sham-operated control group.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ijsdr.org [ijsdr.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Investigation of N-Acetyltransferase 2-Mediated Drug Interactions of Amifampridine: In Vitro and In Vivo Evidence of Drug Interactions with Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Pharmacokinetic Drug-drug Interactions between Amifampridine and Acetaminophen in Rats [yakhak.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. drugs.com [drugs.com]
- 8. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 9. Amifampridine Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 10. Firdapse (amifampridine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. firdapsehcp.com [firdapsehcp.com]
- 12. Pharmacokinetics and tissue distribution of 3,4-diaminopyridine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of Amifampridine Phosphate titration schedules in research protocols for optimal efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amifampridine phosphate (B84403). The information is designed to assist in the refinement of titration schedules for optimal efficacy in research protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of amifampridine phosphate titration in a research setting?
A1: The primary goal of titrating this compound is to identify the optimal therapeutic dose for each individual subject.[1][2] This process aims to maximize the neuromuscular benefits of the drug while minimizing tolerability issues and adverse effects.[1][2] A careful titration schedule is crucial due to the heterogeneity in how individuals metabolize amifampridine, including differences between fast and slow N-acetyltransferase 2 (NAT2) metabolizers.[3]
Q2: What are the recommended starting dosages for this compound in clinical research?
A2: Recommended starting dosages vary based on the patient population. For treatment-naive adults (≥17 years old), the initial dose is typically 15 mg to 30 mg per day, administered in 3 to 4 divided doses.[4][5] For pediatric patients (6 to less than 17 years of age), the starting dose is weight-dependent.[6][7] Patients weighing 45 kg or more usually start with 15 mg to 30 mg daily in divided doses, while those weighing less than 45 kg begin with 7.5 mg to 15 mg daily in divided doses.[4][6][7]
Q3: How should the dose of this compound be escalated during titration?
A3: The dose should be increased gradually based on clinical response and tolerability. For adults and pediatric patients weighing ≥45 kg, the daily dose can be increased by 5 mg every 3 to 4 days.[4][8] For pediatric patients weighing less than 45 kg, the dose can be increased by 2.5 mg to 5 mg increments daily.[4][6] It is important not to exceed the recommended maximum daily and single dosages.
Q4: What are the maximum recommended doses of this compound in research protocols?
A4: For adults, the maximum recommended total daily dose is 80 mg.[4][9] For pediatric patients, the maximum daily dose is weight-dependent. Those weighing 45 kg or more should not exceed 100 mg per day, with a maximum single dose of 30 mg.[6][7] For those weighing less than 45 kg, the maximum daily dose is 50 mg, with a maximum single dose of 15 mg.[6][7] Exceeding a total daily dose of 80 mg has been associated with an increased risk of seizures.[10]
Q5: Are there specific titration considerations for special populations?
A5: Yes, special considerations are necessary for certain populations.[1]
-
Renal or Hepatic Impairment: Patients with any degree of renal or hepatic impairment should start at the lowest recommended daily dose (15 mg for adults and pediatrics ≥45 kg; 5 mg for pediatrics <45 kg) and be monitored closely for adverse reactions.[11][12]
-
Known NAT2 Poor Metabolizers: Individuals known to be poor metabolizers of N-acetyltransferase 2 (NAT2) should also begin with the lowest recommended initial daily dose and be titrated cautiously.[5][11][12]
Troubleshooting Guide
Problem 1: Subject is experiencing significant paresthesia (tingling or numbness).
-
Cause: Paresthesia is a common, dose-dependent side effect of this compound.[13] It is often transient and may diminish with continued treatment.[1]
-
Solution:
-
Reassurance: Inform the subject that this is a known and often temporary side effect.
-
Dose Adjustment: If the paresthesia is intolerable, consider reducing the dose to the previously well-tolerated level. Maintain the subject on the reduced dose for a longer period before attempting to re-escalate at a slower rate.
-
Slower Titration: Increase the dose in smaller increments and/or extend the interval between dose escalations (e.g., every 5-7 days instead of 3-4).
-
Problem 2: The subject is not showing a sufficient clinical response despite dose escalation.
-
Cause: The subject may require a higher dose within the recommended limits, or they may be a poor responder to the drug. It is also possible that the titration is proceeding too quickly for the therapeutic effects to become apparent.
-
Solution:
-
Continue Titration: Continue to titrate the dose upwards according to the protocol, ensuring the maximum recommended daily dose is not exceeded.
-
Ensure Adherence: Verify that the subject is adhering to the prescribed dosing schedule.
-
Assess Efficacy at Stable Dose: Ensure the subject remains on a stable dose for at least 7 days before concluding a lack of efficacy at that level.[3]
-
Consider Pharmacogenomics: If feasible within the research protocol, assess the subject's NAT2 metabolizer status, as this can influence drug exposure.[3]
-
Problem 3: A subject experiences a seizure during the titration period.
-
Cause: Seizures are a serious but less common side effect of this compound, and the risk increases with higher doses.[10][13]
-
Solution:
-
Immediate Discontinuation: The investigational drug should be discontinued (B1498344) immediately.
-
Medical Attention: Provide appropriate medical care for the seizure.
-
Protocol Violation/Exclusion: The subject should be withdrawn from the study. The protocol should have clear exclusion criteria for individuals with a history of seizures.[4]
-
Data Presentation
Table 1: Recommended this compound Titration Schedules
| Population | Initial Daily Dosage | Titration Regimen | Maximum Single Dose | Maximum Total Daily Dose |
| Adults (≥17 years) | 15 mg - 30 mg (in 3-4 divided doses)[4][5] | Increase by 5 mg every 3-4 days[4] | 20 mg[4] | 80 mg[4][9] |
| Pediatrics (6 to <17 years, ≥45 kg) | 15 mg - 30 mg (in divided doses)[6][7] | Increase by 5 mg - 10 mg daily[6] | 30 mg[6] | 100 mg[6][7] |
| Pediatrics (6 to <17 years, <45 kg) | 7.5 mg - 15 mg (in divided doses)[6][7] | Increase by 2.5 mg - 5 mg daily[6] | 15 mg[6] | 50 mg[6][7] |
| Special Populations (Renal/Hepatic Impairment, NAT2 Poor Metabolizers) | Lowest recommended initial daily dosage (15 mg for ≥45 kg; 5 mg for <45 kg)[11][12] | Cautious titration based on response and tolerability[1] | As per weight category | As per weight category |
Experimental Protocols
Methodology for a Titration-to-Effect Clinical Trial (Based on LMS-002 Study Design)
This protocol is a generalized methodology based on the principles of the LMS-002 clinical trial for this compound in treatment-naive patients.[3][14]
-
Screening Phase:
-
Confirm diagnosis of Lambert-Eaton Myasthenic Syndrome (LEMS).
-
Obtain baseline measurements, including Quantitative Myasthenia Gravis (QMG) score and Compound Muscle Action Potential (CMAP).
-
Exclude patients with a history of seizures or hypersensitivity to aminopyridines.[4]
-
-
Open-Label Titration Phase:
-
Objective: To determine the optimal and stable dose for each participant.
-
Procedure:
-
Initiate this compound at a starting dose of 15 mg per day, divided into three 5 mg doses.[14]
-
Increase the total daily dose in increments of 5 mg every 3 to 4 days.[4]
-
Monitor for clinical improvement (e.g., QMG score) and adverse events at each dose escalation.
-
The investigator determines the optimal daily dose based on a balance of efficacy and tolerability, not to exceed 80 mg per day.[3]
-
A stable dose is defined as a consistent daily dose for a minimum of 7 consecutive days.[3]
-
-
Efficacy Threshold: For treatment-naive patients, a pre-defined improvement in QMG score (e.g., ≥3 points from baseline) may be required to proceed to the next phase.[3]
-
-
Double-Blind, Placebo-Controlled Withdrawal Phase:
-
Objective: To confirm the efficacy of the determined optimal dose.
-
Procedure:
-
Randomize subjects in a 1:1 ratio to either continue their stable dose of this compound or switch to a matching placebo.
-
The double-blind treatment period typically lasts for a pre-specified duration (e.g., 4 to 14 days).[15][16]
-
Assess primary efficacy endpoints (e.g., change in QMG score, Subject Global Impression) at the end of the double-blind period.[3][16]
-
-
Visualizations
Caption: this compound Titration Workflow for Optimal Dosing.
Caption: Mechanism of Action of this compound at the Neuromuscular Junction.
References
- 1. firdapsehcp.com [firdapsehcp.com]
- 2. firdapse.com [firdapse.com]
- 3. Clinical Review - this compound (Firdapse) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fcchealthplan.com [fcchealthplan.com]
- 5. drugs.com [drugs.com]
- 6. nirvanahealth.com [nirvanahealth.com]
- 7. Amifampridine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. Firdapse (amifampridine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. Amifampridine to treat Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. engage.england.nhs.uk [engage.england.nhs.uk]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. drugs.com [drugs.com]
- 13. What are the side effects of this compound? [synapse.patsnap.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound (Firdapse) Is Effective in a Confirmatory Phase 3 Clinical Trial in LEMS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Amifampridine Phosphate and 3,4-Diaminopyridine Base in the Context of LEMS Treatment
Pharmacokinetic Profile: A Key Differentiator
While considered bioequivalent, Amifampridine Phosphate (B84403) and 3,4-DAP base exhibit some differences in their pharmacokinetic profiles. A bioequivalence study revealed that while the area under the curve (AUC) was similar for both, the phosphate salt resulted in a higher maximum concentration (Cmax) and a shorter time to reach maximum concentration (Tmax)[1]. Amifampridine Phosphate was developed as a salt form to improve stability, allowing it to be stored at room temperature, unlike the base form which requires refrigeration[2][3].
Table 1: Pharmacokinetic Parameters of this compound vs. 3,4-Diaminopyridine (B372788) Base
| Parameter | This compound | 3,4-Diaminopyridine Base | Reference |
| Area Under the Curve (AUC) | Similar | Similar | [1] |
| Maximum Concentration (Cmax) | Higher | Lower | [1] |
| Time to Maximum Conc. (Tmax) | Shorter | Longer | [1] |
| Stability | More stable, room temperature storage | Less stable, requires refrigeration | [2][3] |
Clinical Efficacy in LEMS
Randomized controlled trials have consistently demonstrated the efficacy of 3,4-DAP in treating the symptoms of LEMS. These studies, the results of which have been extrapolated to this compound, show significant improvements in muscle strength and neuromuscular transmission compared to placebo[1]. Key efficacy endpoints include the Quantitative Myasthenia Gravis (QMG) score and the Compound Muscle Action Potential (CMAP) amplitude.
A meta-analysis of randomized controlled trials involving 115 LEMS patients treated with 3,4-DAP showed a significant improvement in QMG score by an average of 2.76 points and a significant increase in CMAP amplitude by a mean of 1.34 mV compared to placebo[2]. These findings provide Class I evidence for the efficacy of amifampridine as a symptomatic treatment for LEMS[4].
Table 2: Summary of Clinical Efficacy Data for 3,4-Diaminopyridine in LEMS
| Efficacy Endpoint | Improvement with 3,4-DAP | p-value | Reference |
| Quantitative Myasthenia Gravis (QMG) Score | 2.76 point decrease (improvement) | < 0.001 | [2] |
| Compound Muscle Action Potential (CMAP) Amplitude | 1.34 mV increase | < 0.001 | [2] |
Experimental Protocols
The clinical efficacy of 3,4-DAP has been established through rigorous, double-blind, placebo-controlled, crossover, and parallel-group randomized controlled trials.
Key Methodological Components:
-
Patient Population: Adults diagnosed with LEMS.
-
Intervention: Oral administration of 3,4-DAP, with dosages typically ranging from 15mg to 80mg per day, divided into multiple doses[1][2].
-
Control: Placebo.
-
Primary Outcome Measures:
-
Quantitative Myasthenia Gravis (QMG) score: A physician-rated assessment of muscle strength.
-
Compound Muscle Action Potential (CMAP) amplitude: An electrophysiological measure of neuromuscular transmission.
-
-
Study Design: Both crossover designs, where patients receive both treatment and placebo in a sequential, randomized order, and parallel-group designs have been utilized[2][5].
Mechanism of Action and Bioequivalence Relationship
The therapeutic effect of both this compound and 3,4-DAP base stems from their ability to block voltage-gated potassium channels in presynaptic nerve terminals. This action prolongs the depolarization of the nerve terminal, leading to an increased influx of calcium ions and subsequently enhancing the release of acetylcholine (B1216132) into the neuromuscular junction. This increased acetylcholine availability improves muscle contraction.
The relationship between 3,4-DAP base and this compound is that of a free base and its more stable salt form. This formulation difference leads to the observed pharmacokinetic variations.
References
- 1. scottishmedicines.org.uk [scottishmedicines.org.uk]
- 2. 3,4-diaminopyridine treatment for Lambert-Eaton myasthenic syndrome in adults: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. engage.england.nhs.uk [engage.england.nhs.uk]
- 4. researchgate.net [researchgate.net]
- 5. 3,4-Diaminopyridine is more effective than placebo in a randomized, double-blind, cross-over drug study in LEMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head in vitro comparison of Amifampridine Phosphate and pyridostigmine on neuromuscular transmission
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Amifampridine Phosphate (B84403) and Pyridostigmine (B86062), two key therapeutics for neuromuscular disorders. We delve into their distinct mechanisms of action on neuromuscular transmission, supported by experimental data and detailed protocols.
Amifampridine Phosphate and Pyridostigmine are both employed to enhance neuromuscular transmission, yet they achieve this through fundamentally different pathways. This compound acts presynaptically to increase the release of the neurotransmitter acetylcholine (B1216132) (ACh), while Pyridostigmine works postsynaptically by inhibiting the breakdown of ACh in the synaptic cleft. This guide will illuminate the in vitro effects of these drugs on key parameters of neuromuscular transmission.
Mechanisms of Action at the Neuromuscular Junction
This compound, the phosphate salt of 3,4-diaminopyridine (B372788) (3,4-DAP), primarily blocks voltage-gated potassium channels on the presynaptic nerve terminal. This action prolongs the depolarization of the nerve terminal, leading to an increased influx of calcium ions through voltage-gated calcium channels. The elevated intracellular calcium concentration enhances the quantal release of acetylcholine into the synaptic cleft, thereby amplifying the signal to the muscle fiber.[1][2]
Pyridostigmine, a reversible acetylcholinesterase inhibitor, acts within the synaptic cleft.[3] It prevents the enzyme acetylcholinesterase (AChE) from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, prolonging its presence and increasing the likelihood and duration of its binding to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic muscle membrane.
Figure 1. Signaling pathways of this compound and Pyridostigmine at the neuromuscular junction.
Quantitative In Vitro Comparison
The following table summarizes the effects of this compound (as 3,4-DAP) and Pyridostigmine on key parameters of neuromuscular transmission based on published in vitro studies. It is important to note that these data are synthesized from different studies and may not be directly comparable due to variations in experimental conditions.
| Parameter | This compound (3,4-DAP) | Pyridostigmine |
| End-Plate Potential (EPP) Amplitude | Significant increase. A 3.2-fold increase was observed with 1.5 µM 3,4-DAP in mouse neuromuscular junctions.[4] | Potentiates EPP amplitude by prolonging its duration.[5] |
| Quantal Content (QC) of ACh Release | Dose-dependent increase. A 95% enhancement was observed with 100 µM 3,4-DAP at the rat neuromuscular junction. Another study showed a 1,000% increase under low probability of release conditions in mice.[2] | No significant alteration of the number of quanta released by a single nerve impulse at a stimulus rate of 1/sec.[3] However, it can reduce the rate of release at high stimulus rates.[3] |
| Miniature End-Plate Potential (mEPP) Amplitude | No significant direct effect on mEPP amplitude.[4] | Chronic exposure can lead to a reduction in mEPP amplitude, suggesting postsynaptic changes.[3] |
| Mechanism of Action | Presynaptic: Blocks voltage-gated K+ channels, prolongs action potential, increases Ca2+ influx, and enhances ACh release.[1][4] | Postsynaptic: Inhibits acetylcholinesterase, leading to increased ACh concentration in the synaptic cleft.[3] |
Experimental Protocols
The following provides a generalized protocol for in vitro intracellular recording at the neuromuscular junction, based on methodologies described in the cited literature.[4][6][7]
Figure 2. Generalized workflow for in vitro neuromuscular junction electrophysiology.
1. Preparation of the Neuromuscular Junction Model:
-
A common in vitro model is the phrenic nerve-hemidiaphragm preparation isolated from a rodent (e.g., mouse or rat).[3]
-
The tissue is dissected and maintained in a temperature-controlled recording chamber continuously perfused with a physiological saline solution (e.g., Ringer's solution) bubbled with 95% O2 and 5% CO2.
2. Electrophysiological Recording:
-
Intracellular recordings are made from muscle fibers near the end-plate region using sharp glass microelectrodes filled with a high concentration of KCl (e.g., 3 M).[6][7]
-
A reference electrode is placed in the bath.
-
The phrenic nerve is stimulated using a suction electrode to evoke end-plate potentials (EPPs).
-
Spontaneous miniature end-plate potentials (mEPPs) are also recorded in the absence of nerve stimulation.
3. Data Acquisition and Analysis:
-
EPP and mEPP signals are amplified, filtered, and digitized for computer analysis.
-
EPP Amplitude: The peak amplitude of the EPP is measured from the resting membrane potential.
-
mEPP Amplitude: The average amplitude of spontaneous mEPPs is calculated.
-
Quantal Content (QC): This is a measure of the number of acetylcholine vesicles released per nerve impulse. It can be calculated using the direct method (Mean EPP amplitude / Mean mEPP amplitude) or by statistical analysis of EPP amplitude fluctuations.
4. Drug Application:
-
This compound or Pyridostigmine is added to the perfusing saline solution at the desired concentrations.
-
Recordings are taken before and after drug application to determine its effect on the measured parameters.
Conclusion
In vitro studies demonstrate that this compound and Pyridostigmine enhance neuromuscular transmission through distinct and complementary mechanisms. This compound directly increases the presynaptic release of acetylcholine, leading to a significant increase in quantal content and EPP amplitude.[2][4] In contrast, Pyridostigmine's primary in vitro effect is to prolong the action of acetylcholine in the synaptic cleft, thereby potentiating the postsynaptic response without directly affecting the number of quanta released per impulse.[3]
This head-to-head comparison underscores the different therapeutic strategies these drugs represent. For researchers and drug development professionals, understanding these fundamental in vitro differences is crucial for designing experiments, interpreting data, and developing novel therapies for neuromuscular disorders. The provided experimental framework offers a basis for conducting further comparative studies to elucidate the nuanced effects of these and other compounds on the intricate process of neuromuscular transmission.
References
- 1. The effects of 3,4-diaminopyridine on acetylcholine release at the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 3,4-diaminopyridine at the murine neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of neostigmine and pyridostigmine at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of prostigmine on the time course of the end-plate potential in the rat diaphragm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: Electrophysiological Methods for Recording Synaptic Potentials from the NMJ of Drosophila Larvae [jove.com]
- 7. Intracellular recording - Scholarpedia [scholarpedia.org]
A Comparative Analysis of Amifampridine Phosphate and Other Treatments for Lambert-Eaton Myasthenic Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-study analysis of clinical trial data for Amifampridine Phosphate (B84403) and other available treatments for Lambert-Eaton Myasthenic Syndrome (LEMS). The information is intended to offer an objective comparison of treatment performance, supported by experimental data, to inform research and drug development efforts.
Overview of Lambert-Eaton Myasthenic Syndrome (LEMS)
LEMS is a rare autoimmune disorder affecting the neuromuscular junction, the communication point between nerves and muscles.[1][2] The disease is characterized by the immune system producing autoantibodies that attack voltage-gated calcium channels (VGCCs) on the presynaptic nerve terminal.[1][3] This attack reduces the influx of calcium into the nerve terminal, which in turn impairs the release of the neurotransmitter acetylcholine (B1216132) (ACh).[3] Insufficient ACh at the neuromuscular junction leads to muscle weakness and a range of other symptoms.
Mechanism of Action of LEMS Treatments
The primary therapeutic strategies for LEMS aim to either enhance cholinergic transmission or suppress the underlying autoimmune response.
Amifampridine Phosphate: This potassium channel blocker is a cornerstone of symptomatic LEMS treatment.[4][5] By blocking potassium channels on the presynaptic nerve terminal, amifampridine prolongs the duration of the nerve's action potential. This extended depolarization time allows for an increased influx of calcium through the remaining functional VGCCs, thereby enhancing the release of acetylcholine into the neuromuscular junction and improving muscle contraction.[4][5]
Pyridostigmine (B86062): This agent is a cholinesterase inhibitor. It works by preventing the breakdown of acetylcholine in the neuromuscular junction, thereby increasing its availability to bind to postsynaptic receptors.[6] While it can offer some symptomatic relief, it is generally considered less effective than amifampridine for LEMS.[5]
Immunosuppressants (e.g., Prednisone, Azathioprine): These medications aim to suppress the autoimmune attack that causes LEMS.[6][7] They work by broadly reducing the activity of the immune system, thereby decreasing the production of autoantibodies against VGCCs.
Intravenous Immunoglobulin (IVIg): This therapy involves the administration of a concentrated solution of antibodies from healthy donors. The exact mechanism in LEMS is not fully understood but is thought to involve the modulation of the patient's immune system and interference with the harmful autoantibodies.[8][9]
Plasma Exchange (Plasmapheresis): This procedure involves removing the patient's blood, separating the plasma (which contains the harmful autoantibodies), and returning the blood cells with a replacement fluid. This directly removes the autoantibodies from circulation, providing temporary relief.[3][[“]]
Comparative Efficacy of LEMS Treatments
Clinical trial data provides insights into the relative efficacy of these treatments. This compound has been the subject of several key clinical trials, including the LMS-002 and LMS-003 studies.
This compound Clinical Trial Data
The efficacy of this compound has been primarily evaluated using the Quantitative Myasthenia Gravis (QMG) score, a physician-rated assessment of muscle weakness, and the Subject Global Impression (SGI), a patient-reported outcome.[1][11][12] The Clinical Global Impression-Improvement (CGI-I) scale is another physician-rated measure of treatment response.[13]
| Clinical Trial | Treatment Group | Primary Endpoint | Mean Change from Baseline | p-value |
| LMS-002 | This compound | QMG Score | -1.7 (Least Squares Mean difference vs. Placebo) | 0.0452[1] |
| Placebo | QMG Score | - | ||
| This compound | SGI Score | 1.8 (Least Squares Mean difference vs. Placebo) | 0.0028[1] | |
| Placebo | SGI Score | - | ||
| LMS-003 | This compound | QMG Score | -6.54 (Least Squares Mean difference vs. Placebo) | 0.0004[1] |
| Placebo | QMG Score | - | ||
| This compound | SGI Score | 2.95 (Least Squares Mean difference vs. Placebo) | 0.0003[1] | |
| Placebo | SGI Score | - |
Comparative Data with Other Treatments
Direct head-to-head clinical trials comparing this compound with other LEMS treatments are limited. However, some studies and meta-analyses provide valuable comparative insights.
A randomized, double-blind, placebo-controlled, crossover study directly compared 3,4-diaminopyridine (B372788) (the active moiety in this compound) with pyridostigmine. The study found that 3,4-diaminopyridine produced significant improvements in muscle strength and compound muscle action potential (CMAP) amplitude, while pyridostigmine showed no significant effect on these measures.[5] The combination of the two drugs did not provide any additional benefit over 3,4-diaminopyridine alone.[5]
| Treatment | Primary Outcome | Result |
| 3,4-Diaminopyridine | Muscle Strength | Significant Improvement[5] |
| CMAP Amplitude | Mean increase from 2.9 mV to 3.8 mV[5] | |
| Pyridostigmine | Muscle Strength | No significant effect[5] |
| CMAP Amplitude | No effect[5] | |
| Combination Therapy | Muscle Strength & CMAP | No additional effect over 3,4-DAP alone[5] |
Experimental Protocols
This compound Withdrawal Trials (LMS-002 & LMS-003)
The LMS-002 and LMS-003 trials were randomized, double-blind, placebo-controlled withdrawal studies.
-
LMS-002 Protocol:
-
Open-Label Run-in: All patients received this compound for a period to establish an optimal and stable dose.
-
Randomization: Patients were randomized to either continue their stable dose of this compound or be tapered to a placebo over 7 days.
-
Double-Blind Treatment: Patients continued on their assigned treatment (this compound or placebo) for an additional 7 days.
-
Efficacy Assessment: The primary endpoints (QMG and SGI scores) were assessed at the end of the 14-day double-blind period.[12]
-
-
LMS-003 Protocol:
-
Stable Treatment: All participants were on a stable and optimal dose of this compound prior to the study.
-
Randomization: Patients were randomized to either continue their current dose of this compound or switch to a placebo.
-
Double-Blind Treatment: The double-blind treatment period was for 4 days.
-
Efficacy Assessment: The primary endpoints (QMG and SGI scores) were assessed at the end of the 4-day treatment period.[11]
-
Assessment Methodologies
-
Quantitative Myasthenia Gravis (QMG) Score: A 13-item, physician-administered scale that quantifies muscle weakness across different body regions. Each item is scored from 0 (no weakness) to 3 (severe weakness), with a total possible score of 39. A higher score indicates greater severity of weakness.[12]
-
Subject Global Impression (SGI): A patient-reported outcome where individuals rate their overall perception of the treatment's effect on their well-being on a 7-point scale.[1]
-
Clinical Global Impression-Improvement (CGI-I): A 7-point scale used by clinicians to assess how much a patient's illness has improved or worsened relative to a baseline state at the beginning of the intervention.[13]
Signaling Pathways and Experimental Workflows
Caption: Pathophysiology of Lambert-Eaton Myasthenic Syndrome.
Caption: Mechanism of Action of this compound in LEMS.
References
- 1. Clinical Review - this compound (Firdapse) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. catalystpharma.com [catalystpharma.com]
- 3. lamberteatonnews.com [lamberteatonnews.com]
- 4. researchgate.net [researchgate.net]
- 5. kategorizacia.mzsr.sk [kategorizacia.mzsr.sk]
- 6. Medical Management - Lambert-Eaton Myasthenic Syndrome (LEMS) - Diseases | Muscular Dystrophy Association [mda.org]
- 7. Lambert-Eaton Myasthenic Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. IVIg in myasthenia gravis, Lambert Eaton myasthenic syndrome and inflammatory myopathies: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. consensus.app [consensus.app]
- 11. This compound (Firdapse) Is Effective in a Confirmatory Phase 3 Clinical Trial in LEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. catalystpharma.com [catalystpharma.com]
- 13. firdapsehcp.com [firdapsehcp.com]
Validating the bioequivalence of different salt forms of amifampridine in research settings
For professionals in research, drug development, and clinical science, understanding the bioequivalence of different salt forms of a drug is critical for accurate and reproducible study outcomes. This guide provides a detailed comparison of the bioequivalence of various amifampridine salt forms, supported by experimental data and protocols to aid in research settings.
Amifampridine, a potassium channel blocker, is utilized in the treatment of Lambert-Eaton myasthenic syndrome (LEMS). It is available in different salt forms, primarily as amifampridine phosphate (B84403) and the free base. The interchangeability of these forms in research and clinical practice hinges on their bioequivalence, meaning they exhibit a similar rate and extent of absorption.
Comparative Pharmacokinetic Data
Bioequivalence between different formulations is typically established by comparing key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve (AUC), and the time to reach maximum concentration (Tmax).
A pivotal study, known as the DAPSEL study, was conducted to evaluate the bioequivalence of amifampridine phosphate salt (in a tablet formulation) and amifampridine base (in a capsule formulation). The study found that the ratio for the area under the curve (AUC) fell within the pre-specified bioequivalence limits of 80-125%.[1][2] For the maximum plasma concentration (Cmax), while the lower limit of the confidence interval was near the 75% bound, regulators concluded that the efficacy profiles of the two formulations would not be expected to differ.[1]
Furthermore, a comparative bioavailability study was conducted on two commercially available amifampridine products: Firdapse® (this compound) and Ruzurgi® (amifampridine). This study demonstrated that the two products are bioequivalent under both fasted and fed conditions. The 90% confidence intervals for the least-squares geometric mean ratios of Cmax, AUC from time zero to the last measurable concentration (AUC0-t), and AUC extrapolated to infinity (AUC0-∞) were all within the standard equivalence range of 80% to 125%.[3] This indicates that the peak and total plasma exposures of amifampridine and its primary metabolite are equivalent for both products, allowing for their interchangeable use in clinical and research settings.[3]
The following table summarizes the bioequivalence findings from comparative studies. While specific mean and standard deviation values for direct head-to-head comparisons are not consistently published, the confidence intervals for the ratios of key pharmacokinetic parameters are provided, which are the standard for determining bioequivalence.
| Parameter | Comparison | Geometric Mean Ratio (90% CI) | Conclusion |
| AUC | This compound vs. Amifampridine Base | Within 80-125% | Bioequivalent |
| Cmax | This compound vs. Amifampridine Base | Lower CI limit near 75% | No expected difference in efficacy |
| Cmax, AUC0-t, AUC0-∞ | Firdapse® (this compound) vs. Ruzurgi® (Amifampridine) | Within 80-125% | Bioequivalent |
It is important to note that the pharmacokinetics of amifampridine can be significantly influenced by the patient's acetylator status, with slow acetylators having considerably higher plasma concentrations than fast acetylators.[4][5] Additionally, food can affect the absorption of this compound, leading to a decrease in Cmax and AUC.[6]
Mechanism of Action: Signaling Pathway
Amifampridine's therapeutic effect is based on its ability to block voltage-gated potassium channels on the presynaptic nerve terminal. This action prolongs the depolarization of the nerve membrane, which in turn allows for a greater influx of calcium ions through voltage-gated calcium channels. The increased intracellular calcium concentration enhances the exocytosis of acetylcholine-containing vesicles, leading to a higher concentration of acetylcholine (B1216132) in the neuromuscular junction and improved muscle function.
Caption: Amifampridine's mechanism of action at the neuromuscular junction.
Experimental Protocols for Bioequivalence Studies
A typical bioequivalence study for amifampridine salt forms follows a standardized protocol to ensure regulatory compliance and data integrity.
Study Design
The standard design for an amifampridine bioequivalence study is a single-dose, two-treatment, two-period, crossover in vivo study.[7] This design minimizes variability and allows for a direct comparison of the formulations within the same subjects. A washout period of at least 48 hours is typically implemented between the two treatment periods.[8]
Caption: Workflow of a typical crossover bioequivalence study.
Subject Selection
Studies are generally conducted in healthy male and non-pregnant, non-lactating female volunteers.[7] Key inclusion and exclusion criteria often include:
-
Inclusion:
-
Age between 18 and 40 years.
-
Normal body mass index (BMI).
-
Ability to provide informed consent.[8]
-
-
Exclusion:
-
History of seizures.[9]
-
Clinically significant illness or surgery within four weeks of the study.
-
Use of any prescription or over-the-counter medication that could interfere with the study drug.
-
Positive test for drugs of abuse or alcohol.
-
Dosing and Blood Sampling
A single oral dose of the amifampridine formulation is administered to subjects after an overnight fast. Blood samples are collected at pre-dose and at multiple time points post-dose to capture the full pharmacokinetic profile. A typical sampling schedule might include collections at 0.17, 0.25, 0.50, 0.75, 1.00, 1.33, 1.66, 2.00, 2.50, 3.00, 3.50, 4.00, 5.00, 6.00, 8.00, 10.00, 14.00, and 24.00 hours post-dose.[8]
Analytical Method: LC-MS/MS for Amifampridine Quantification
The concentration of amifampridine in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10]
-
Sample Preparation: A liquid-liquid extraction technique is commonly used to isolate amifampridine and an internal standard from the plasma matrix.[10]
-
Chromatographic Separation: The analyte and internal standard are separated on a reverse-phase C18 column using an isocratic mobile phase.[10]
-
Mass Spectrometric Detection: Detection is performed using a mass spectrometer in the multiple reaction monitoring (MRM) mode, monitoring the specific precursor to product ion transitions for amifampridine (e.g., m/z 110 → 96).[10]
-
Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability to ensure reliable and reproducible results. The lower limit of quantification is typically around 0.25 ng/mL.[10]
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Clinical Review - this compound (Firdapse) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medicinesforeurope.com [medicinesforeurope.com]
- 4. Investigation of bioequivalence - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Table 4, Summary of Drug Plan Input and Clinical Expert Response - this compound (Firdapse) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pharmacoeconomic Review - this compound (Firdapse) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. va.gov [va.gov]
- 10. researchgate.net [researchgate.net]
Investigating Synergistic Effects of Amifampridine Phosphate with Immunosuppressive Agents in Autoimmune Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Amifampridine Phosphate (B84403) and commonly used immunosuppressive agents—prednisone, azathioprine (B366305), and mycophenolate mofetil—in the context of autoimmune models, with a focus on Myasthenia Gravis (MG) and Lambert-Eaton Myasthenic Syndrome (LEMS). While direct preclinical evidence for synergistic effects is limited in publicly available literature, this document synthesizes existing data on their individual mechanisms and efficacy to inform future research into combination therapies.
Introduction to Therapeutic Strategies in Autoimmune Neuromuscular Disorders
Autoimmune disorders such as Myasthenia Gravis (MG) and Lambert-Eaton Myasthenic Syndrome (LEMS) are characterized by an aberrant immune attack on the neuromuscular junction, leading to muscle weakness and fatigue. Current treatment paradigms often involve a dual approach: symptomatic treatment to improve neuromuscular transmission and immunosuppressive therapy to modulate the underlying autoimmune response.
Amifampridine Phosphate (Firdapse®) is a potassium channel blocker that enhances the release of acetylcholine (B1216132) at the neuromuscular junction, thereby improving muscle strength. It is a first-line symptomatic treatment for LEMS[1][2]. Immunosuppressive agents, including corticosteroids like prednisone, and other immunomodulators such as azathioprine and mycophenolate mofetil, are utilized to suppress the autoimmune pathology[3][4]. In clinical practice, these agents are often used in combination, suggesting a potential for synergistic or additive effects[5].
Mechanisms of Action: A Basis for Potential Synergy
The distinct mechanisms of action of this compound and immunosuppressive agents provide a strong rationale for their combined use.
-
This compound: Acts peripherally at the presynaptic nerve terminal. By blocking voltage-gated potassium channels, it prolongs the nerve terminal depolarization, which in turn increases the influx of calcium ions and enhances the release of the neurotransmitter acetylcholine[1][6]. This mechanism directly counteracts the impaired neuromuscular transmission seen in LEMS and some forms of MG.
-
Immunosuppressive Agents: These drugs target the central cause of the autoimmune disease—the dysregulated immune system.
-
Prednisone (Corticosteroid): Exerts broad anti-inflammatory and immunosuppressive effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation and proliferation of T and B lymphocytes.
-
Azathioprine: A purine (B94841) analog that inhibits the proliferation of rapidly dividing cells, including T and B lymphocytes, thereby dampening the autoimmune response[7].
-
Mycophenolate Mofetil: An inhibitor of inosine (B1671953) monophosphate dehydrogenase, an enzyme crucial for the de novo synthesis of purines in lymphocytes. This selective action effectively reduces the proliferation of T and B cells[8].
-
The theoretical synergy lies in the complementary actions of these drugs: this compound provides immediate symptomatic relief by improving neuromuscular function, while immunosuppressants address the root autoimmune cause, potentially leading to disease modification and a reduction in the required dosage of each drug, thereby minimizing side effects. A real-world study has suggested a steroid-sparing effect of amifampridine in LEMS patients[9][10].
Comparative Efficacy Data
This compound Efficacy in LEMS (Clinical Data)
| Study | Primary Endpoint | This compound Group | Placebo Group | P-value | Citation |
| LMS-002 | Change in QMG Score (Day 14) | Maintained muscle strength | Significant decline | 0.0452 | [5][11] |
| Change in SGI Score (Day 14) | Maintained perception of well-being | Significant decline | 0.0028 | [5][11] | |
| LMS-003 | Change in QMG Score (Day 4) | Maintained muscle strength | Significant decline | 0.0004 | [11][12] |
| Change in SGI Score (Day 4) | Maintained perception of well-being | Significant decline | 0.0003 | [11][12] |
QMG: Quantitative Myasthenia Gravis score; SGI: Subject Global Impression score.
Immunosuppressant Efficacy in EAMG Model (Preclinical Data)
| Agent | Animal Model | Key Finding | Citation |
| Mycophenolate Mofetil | Rats with EAMG | Significant suppression of anti-rat AChR antibody titers. | [8] |
| Azathioprine | Rabbits with EAMG | Prevented the appearance of EAMG and significantly decreased cell-mediated immunity to AChR. | [7] |
| Hydrocortisone (B1673445) (Corticosteroid) | Rabbits with EAMG | Suppressed the development of EAMG. | [7] |
EAMG: Experimental Autoimmune Myasthenia Gravis; AChR: Acetylcholine Receptor.
Proposed Experimental Protocol to Investigate Synergy in an EAMG Model
To directly assess the potential synergistic effects of this compound with an immunosuppressant, a robust preclinical study is required. Below is a proposed experimental protocol using the well-established rat EAMG model.
Objective
To determine if the combination of this compound and Prednisone results in a synergistic therapeutic effect in a rat model of EAMG, as measured by clinical disease score, autoantibody levels, and electrophysiological parameters.
Animal Model
-
Species: Female Lewis rats (6-8 weeks old)
-
Model Induction: Active immunization with Torpedo californica acetylcholine receptor (tAChR) emulsified in Complete Freund's Adjuvant (CFA), followed by a booster immunization.[4][13]
Experimental Groups (n=10-15 per group)
-
Control Group: EAMG rats receiving vehicle (e.g., saline).
-
This compound Monotherapy Group: EAMG rats receiving this compound.
-
Prednisone Monotherapy Group: EAMG rats receiving Prednisone.
-
Combination Therapy Group: EAMG rats receiving both this compound and Prednisone.
Dosing and Administration
-
This compound: Administered orally (gavage) or via drinking water, with the dose titrated based on preliminary studies to achieve a sub-maximal therapeutic effect.
-
Prednisone: Administered orally (gavage) or intraperitoneally at a dose known to produce a moderate immunosuppressive effect in the EAMG model.
-
Treatment Schedule: Treatment to commence upon the onset of clinical signs of EAMG (therapeutic protocol) and continue for a predefined period (e.g., 4-6 weeks).
Outcome Measures
-
Primary Endpoint:
-
Clinical Disease Score: Assessed 2-3 times per week using a standardized EAMG clinical scoring system (e.g., grading muscle weakness and fatigability).
-
-
Secondary Endpoints:
-
Anti-AChR Antibody Titer: Measured from serum samples collected at baseline and at the end of the study using ELISA.
-
Electrophysiology: Compound muscle action potential (CMAP) measurements from a peripheral nerve-muscle preparation to assess neuromuscular transmission.
-
Body Weight: Monitored as a general indicator of health.
-
Histopathology: Analysis of neuromuscular junctions for complement deposition and structural integrity.
-
Statistical Analysis
Data will be analyzed using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the outcomes between the different treatment groups. A synergistic effect would be indicated if the therapeutic benefit in the combination therapy group is significantly greater than the additive effects of the individual monotherapies.
Logical Framework for Combination Therapy
The rationale for combining this compound with immunosuppressants is based on a multi-pronged therapeutic strategy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Amifampridine to treat Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunotherapy of experimental autoimmune myasthenia gravis: selective effects of CTLA4Ig and synergistic combination with an IL2-diphtheria toxin fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Standardization of the experimental autoimmune myasthenia gravis (EAMG) model by immunization of rats with Torpedo californica acetylcholine receptors — Recommendations for methods and experimental designs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Review - this compound (Firdapse) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Amifampridine? [synapse.patsnap.com]
- 7. Immunosuppression of experimental autoimmune myasthenia gravis by hydrocortisone and azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunosuppression of experimental autoimmune myasthenia gravis by mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.viamedica.pl [journals.viamedica.pl]
- 10. Safety, efficacy and steroid-sparing effect of amifampridine in Lambert-Eaton myasthenic syndrome patients - real world data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. firdapsehcp.com [firdapsehcp.com]
- 12. This compound (Firdapse) Is Effective in a Confirmatory Phase 3 Clinical Trial in LEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Standardization of the experimental autoimmune myasthenia gravis (EAMG) model by immunization of rats with Torpedo californica acetylcholine receptors--Recommendations for methods and experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-Based Quantification of Amifampridine Phosphate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three distinct High-Performance Liquid Chromatography (HPLC)-based methods for the quantification of Amifampridine Phosphate in biological samples. The methodologies, performance characteristics, and experimental protocols are presented to aid researchers in selecting the most suitable approach for their specific analytical needs.
Method Comparison at a Glance
The following table summarizes the key quantitative performance parameters of three prominent HPLC-based methods for Amifampridine quantification. These methods include Reverse-Phase HPLC with Ultraviolet detection (RP-HPLC-UV), HPLC coupled with Mass Spectrometry (HPLC-MS), and HPLC with Electrochemical Detection (HPLC-ECD).
| Parameter | RP-HPLC-UV[1] | HPLC-MS[2] | HPLC-ECD[3] |
| Analyte | Amifampridine | Amifampridine | 3,4-diaminopyridine (B372788) |
| Matrix | Bulk Drug & Tablets | Human Plasma | Animal Plasma |
| Linearity Range | Not explicitly stated | 0.25 - 165 ng/mL | 10 - 500 µg/L |
| Limit of Detection (LOD) | 1.78 µg/mL | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | 5.93 µg/mL | 0.25 ng/mL | 10 µg/L |
| Precision (RSD%) | 0.91% | Within-batch: 1.16-3.05%Between-batch: 1.23-2.55% | Intra-day: 7.8-13.5%Inter-day: 8.4-17.9% |
| Accuracy/Recovery | 99.85 - 100.88% | Within-batch: 98.67-103.87%Between-batch: 98.62-103.63% | 70.8% |
| Retention Time | 4.05 min | Not explicitly stated | Not explicitly stated |
| Detection Method | UV at 290 nm | Mass Spectrometry | Electrochemical Detection |
Experimental Workflows and Methodologies
A generalized workflow for the quantification of this compound in biological samples using HPLC-based methods is depicted below. This process typically involves sample preparation, chromatographic separation, detection, and data analysis.
Caption: General workflow for HPLC-based quantification of Amifampridine.
Detailed Experimental Protocols
Method 1: RP-HPLC with UV Detection
This method is adapted from a validated procedure for the quantification of Amifampridine in bulk drug and tablet formulations and serves as a foundational approach.[1]
-
Sample Preparation:
-
A precise weight of the sample equivalent to 10 mg of amifampridine is transferred to a 10 ml volumetric flask.
-
Add 5 ml of the mobile phase and sonicate for 5 minutes to dissolve the sample.
-
The volume is then made up to the mark with the mobile phase.
-
A further dilution is performed to achieve the desired concentration for analysis.
-
The final solution is filtered through a 0.45 µm membrane filter before injection.
-
-
HPLC Conditions:
-
Column: Waters C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A 70:30 (v/v) mixture of Di-Potassium Hydrogen Orthophosphate buffer (pH 6.4, adjusted with Orthophosphoric acid) and Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 290 nm
-
Injection Volume: 20 µL
-
Method 2: HPLC with Mass Spectrometry (MS) Detection
This highly sensitive method is suitable for quantifying Amifampridine in human plasma, making it ideal for pharmacokinetic studies.[2]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a sample of human plasma, add the internal standard.
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
The mixture is vortexed and then centrifuged.
-
The organic layer is separated and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase before injection into the HPLC-MS system.
-
-
HPLC-MS Conditions:
-
Column: Reversed-phase C18 column
-
Mobile Phase: Isocratic mobile phase (details not specified in the abstract)
-
Detection: Mass Spectrometry in Multiple Reaction Monitoring (MRM) mode
-
Ion Transition: m/z 110 → 96 for Amifampridine
-
Method 3: HPLC with Electrochemical Detection (ECD)
This method provides a sensitive approach for the determination of 3,4-diaminopyridine in animal plasma.[3]
-
Sample Preparation (Solid-Phase Extraction):
-
Plasma samples are subjected to solid-phase extraction (SPE) using C18 cartridges.
-
Phenylephrine is used as the internal standard.
-
The SPE procedure is followed to extract the analyte and internal standard from the plasma matrix.
-
-
HPLC-ECD Conditions:
-
Detection: Electrochemical detection is employed for the sensitive quantification of 3,4-diaminopyridine.
-
(Further details on the mobile phase and column were not available in the provided abstract).
-
Objective Comparison and Recommendations
-
RP-HPLC-UV is a cost-effective and straightforward method suitable for routine analysis in quality control laboratories, particularly for bulk drug and pharmaceutical formulations.[1] While not directly demonstrated for biological samples in the cited study, its simplicity makes it a potential starting point for method development. However, its sensitivity, with an LOD of 1.78 µg/mL, may be insufficient for pharmacokinetic studies where plasma concentrations are typically much lower.[1]
-
HPLC-MS offers superior sensitivity and selectivity, as demonstrated by its low LLOQ of 0.25 ng/mL in human plasma.[2] This makes it the gold standard for bioanalytical applications, including pharmacokinetic and bioequivalence studies, where trace levels of the drug need to be accurately measured. The use of an internal standard and MRM mode ensures high precision and accuracy.[2]
-
HPLC-ECD presents another sensitive option for quantification in biological matrices, with a reported LOQ of 10 µg/L in animal plasma.[3] While potentially more sensitive than UV detection, it may be more susceptible to matrix interferences and require more specialized equipment and expertise compared to HPLC-UV. The recovery rate of 70.8% suggests that optimization of the extraction procedure may be necessary to improve accuracy.[3]
References
A Comparative Analysis of the Side Effect Profiles of Amifampridine Phosphate and 4-Aminopyridine in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical side effect profiles of Amifampridine Phosphate (B84403) and its structural analog, 4-aminopyridine (B3432731). The information is collated from nonclinical toxicology studies submitted to regulatory agencies and available in the public domain. The primary focus is on animal studies, which form the basis of safety assessments for these compounds.
Executive Summary
Amifampridine Phosphate and 4-aminopyridine are both potassium channel blockers used in the management of certain neurological disorders. While they share a similar mechanism of action, preclinical data suggests differences in their safety profiles. Notably, 4-aminopyridine is reported to be more toxic and convulsive than amifampridine in animal models[1]. The primary dose-limiting toxicities for both compounds are related to central nervous system (CNS) stimulation, including seizures. This guide presents available quantitative data from animal studies to facilitate a direct comparison of their side effect profiles.
Comparative Toxicology Data
The following tables summarize the key toxicology findings for this compound and 4-aminopyridine from single-dose and repeat-dose studies in various animal species.
Single-Dose Toxicity Studies
| Parameter | This compound | 4-Aminopyridine | Animal Species | Route of Administration |
| LD50 | 50-100 mg/kg (deaths with convulsions)[2] | 14-22 mg/kg[3] | Rat | Oral |
| NOAEL (Convulsions) | 2.5 mg/kg[2] | Data not available | Rat | Intravenous |
| Lowest Dose with Convulsions | 10 mg/kg (with clinical signs)[2] | Data not available | Rat | Intravenous |
| NOAEL (Clinical Signs) | 10 mg/kg[2] | Data not available | Rat | Oral |
| Lowest Dose with Clinical Signs | 25 mg/kg (hypersalivation, unsteady gait)[2] | Data not available | Rat | Oral |
| NOAEL (Clinical Signs) | 1.9 mg/kg/day (TID)[2] | Data not available | Dog | Oral |
| Lowest Dose with Clinical Signs | 1.9 mg/kg/day (TID) (Hypersalivation, diarrhea)[2] | 0.77 mg/kg (Seizure in one dog)[4] | Dog | Oral |
| Cardiovascular Effects | 8% decrease in PR interval at 0.50 mg/kg[2] | Data not available | Dog | Oral |
NOAEL: No-Observed-Adverse-Effect Level; LD50: Lethal Dose, 50%; TID: Three times a day.
Repeat-Dose Toxicity Studies
| Duration | Parameter | This compound | Animal Species | Route of Administration |
| 14-Day | Highest Dose with Convulsions | 24 mg/kg/day (TID) (one male sacrificed)[2] | Dog | Oral |
| 4-Week | NOAEL (Convulsions) | Cmax: 146-166 ng/mL[2] | Dog | Oral |
| 9-Month | NOAEL (Convulsions) | Cmax: 68.3-81.4 ng/mL[2] | Dog | Oral |
| 9-Month | Low-Effect Dose (Convulsions) | Cmax: 151-159 ng/mL[2] | Dog | Oral |
| 104-Week | Carcinogenicity | Increase in uterine tumors at mid and high doses[5] | Rat | Oral |
Cmax: Maximum plasma concentration.
Experimental Protocols
General Methodology for Nonclinical Toxicology Assessment
The data presented is derived from a battery of standard nonclinical toxicology studies. While specific protocols for each study may vary slightly, the general methodologies are outlined below.
1. Animal Models:
-
Species: Sprague-Dawley or Wistar rats, Beagle dogs, and New Zealand White rabbits were commonly used.
-
Health Status: Animals were healthy and acclimated to laboratory conditions before the studies.
2. Drug Administration:
-
Formulation: Amifampridine was administered as the phosphate salt or the free base. 4-aminopyridine was administered in a suitable vehicle.
-
Routes of Administration: Oral (gavage or capsule) and intravenous routes were used to assess toxicity.
-
Dose Selection: Dose-ranging studies were typically conducted to determine appropriate doses for definitive single-dose and repeat-dose toxicity studies.
3. Monitoring and Observations:
-
Clinical Signs: Animals were observed for a range of clinical signs, including but not limited to changes in behavior, locomotor activity, and the presence of convulsions, tremors, ataxia, hypersalivation, and diarrhea.
-
Body Weight and Food Consumption: Monitored throughout the study period.
-
Cardiovascular Assessment: In some studies, electrocardiograms (ECGs) were recorded to assess effects on heart rate, PR interval, and QRS duration.
-
Clinical Pathology: Blood and urine samples were collected for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Histopathology: At the end of the studies, animals were euthanized, and a full necropsy was performed. Tissues were collected for microscopic examination.
4. Data Analysis:
-
The incidence and severity of clinical signs were recorded.
-
No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) were determined for various endpoints.
-
Toxicokinetic analysis was performed to relate drug exposure (e.g., Cmax, AUC) to the observed toxicities.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action leading to potential CNS side effects and a typical workflow for assessing these effects in animal studies.
Caption: Mechanism leading to potential CNS side effects.
Caption: Workflow for preclinical side effect assessment.
Discussion of Side Effect Profiles
The primary and dose-limiting side effects of both this compound and 4-aminopyridine in animal studies are related to their stimulatory effects on the central nervous system. Convulsions are a known risk for this class of compounds[2].
This compound: In rats, single oral doses of this compound led to death with convulsions at 50 and 100 mg/kg, while clinical signs such as hypersalivation and unsteady gait were observed at ≥25 mg/kg[2]. In dogs, single oral doses produced hypersalivation and diarrhea at all tested doses (starting from 1.9 mg/kg/day, TID), with shaking and tremors appearing at higher doses[2]. Repeat-dose studies in dogs also identified convulsions as a key toxicity, with the NOAEL for convulsions decreasing with longer study duration, suggesting potential for cumulative effects or increased sensitivity over time[2]. Cardiovascular effects were also noted in dogs, with a decrease in the PR interval at higher doses[2].
4-Aminopyridine: 4-aminopyridine is generally considered to have a more pronounced CNS-stimulatory effect and a narrower therapeutic index compared to amifampridine. It readily crosses the blood-brain barrier, which may contribute to its higher potential for CNS side effects[1]. The oral LD50 in rats is reported to be between 14 and 22 mg/kg, which is lower than that reported for this compound, indicating higher acute toxicity[2][3]. In a study with canines, a dose of 0.77 mg/kg resulted in a generalized seizure in one dog[4].
Comparative Insights: The available data supports the conclusion that while both compounds share a similar side effect profile, this compound appears to have a wider safety margin in animal models compared to 4-aminopyridine. The convulsive potential of 4-aminopyridine is a significant concern and appears to occur at lower doses than with this compound. The more extensive toxicological evaluation of this compound, as detailed in regulatory submissions, provides a more granular understanding of its dose-response relationship for various side effects.
Conclusion
Preclinical animal studies indicate that both this compound and 4-aminopyridine can induce significant CNS-related side effects, with convulsions being the most severe. The quantitative data suggests that this compound has a more favorable safety profile, with a higher threshold for inducing severe toxicities like seizures compared to 4-aminopyridine. This difference is critical for the clinical development and therapeutic use of these drugs. Researchers and drug development professionals should consider these preclinical safety profiles when designing future studies and clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Human equivalent dose of oral 4-aminopyridine differentiates nerve crush injury from transection injury and improves post-injury function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predictors of Response to 4-Aminopyridine in Chronic Canine Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
A Comparative Guide to Statistical Approaches for Validating Endpoints in Neuromuscular Disorder Clinical Trials: Amifampridine Phosphate and Efgartigimod
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the statistical methodologies used to validate clinical trial endpoints for two treatments targeting rare neuromuscular disorders: Amifampridine Phosphate (Firdapse®) for Lambert-Eaton Myasthenic Syndrome (LEMS) and Efgartigimod (Vyvgart®) for generalized Myasthenia Gravis (gMG). This objective analysis, supported by experimental data and detailed protocols, offers insights into the evolving landscape of clinical trial design for rare diseases.
I. Overview of Therapeutic Agents and Indications
This compound (Firdapse®) is a potassium channel blocker indicated for the symptomatic treatment of LEMS, a rare autoimmune disorder that affects the communication between nerves and muscles, leading to muscle weakness.[1]
Efgartigimod (Vyvgart®) is a human neonatal Fc receptor (FcRn) blocker indicated for the treatment of gMG, another autoimmune disorder characterized by fluctuating muscle weakness and fatigue.[2] Efgartigimod works by reducing the levels of circulating pathogenic immunoglobulin G (IgG) antibodies.[2]
II. Comparison of Clinical Trial Endpoints and Statistical Validation Approaches
The clinical trials for both this compound and Efgartigimod utilized a combination of clinician-rated, patient-reported, and functional endpoints to assess efficacy. The statistical validation of these endpoints is crucial for demonstrating a clinically meaningful benefit.
Table 1: Comparison of Primary and Secondary Endpoints
| Endpoint Category | This compound (LEMS Trials: e.g., LMS-002, LMS-003) | Efgartigimod (gMG Trials: e.g., ADAPT, ADAPT-SC) |
| Primary Endpoint(s) | - Quantitative Myasthenia Gravis (QMG) Score: A 13-item physician-rated assessment of muscle strength.[3][4] - Subject Global Impression (SGI): A 7-point patient-reported scale of the overall treatment effect.[2][3] | - Myasthenia Gravis-Activities of Daily Living (MG-ADL) Score: A patient-reported outcome measuring the impact of gMG on daily activities.[4][5] - Total IgG Reduction (for ADAPT-SC): A pharmacodynamic endpoint demonstrating noninferiority to the intravenous formulation.[3] |
| Secondary Endpoint(s) | - Clinical Global Impression-Improvement (CGI-I): A 7-point investigator-assessed rating of change in the patient's overall status.[2][3] - Timed 25-Foot Walk (T25FW) or Triple Timed Up and Go (3TUG): Functional measures of mobility.[3][4] | - Quantitative Myasthenia Gravis (QMG) Score: To assess muscle strength.[6] |
Table 2: Comparison of Statistical Methodologies for Endpoint Validation
| Statistical Aspect | This compound (LEMS Trials) | Efgartigimod (gMG Trials) |
| Primary Analysis Model | Random Mixed-Effects Model: Chosen to handle missing data effectively in longitudinal analysis.[3] | Analysis of Covariance (ANCOVA): Used to estimate the mean change from baseline in the primary efficacy endpoint (MG-ADL score), with treatment and baseline score as covariates.[7][8] |
| Sensitivity Analysis | Analysis of Covariance (ANCOVA): Used to confirm the robustness of the primary analysis results.[3] | Not explicitly detailed in the provided results, but common practice in pivotal trials. |
| Handling of Categorical/Proportional Data | Fisher's Exact Test: Used for analyzing the proportion of patients with a clinically significant worsening (e.g., ≥20% increase in 3TUG time).[4] | Responder Analysis: Comparison of the percentage of patients achieving a predefined level of improvement (e.g., ≥2-point reduction in MG-ADL score) between treatment and placebo groups.[3][5] |
| Key Statistical Metric | Least Squares Mean (LSM) Difference: The estimated difference in the mean change from baseline between the treatment and placebo groups.[3] | Odds Ratio (OR): To quantify the likelihood of being a responder in the treatment group compared to the placebo group. |
III. Quantitative Data from Clinical Trials
The following tables summarize the quantitative outcomes from key clinical trials for this compound and Efgartigimod, demonstrating the statistical validation of their respective endpoints.
Table 3: Efficacy Results for this compound in LEMS (LMS-002 & LMS-003 Trials)
| Endpoint | Trial | This compound Group | Placebo Group | LSM Difference (95% CI) | p-value |
| QMG Score (Change from Baseline) | LMS-002 | - | - | -1.7 (-3.4 to -0.0) | 0.0452[3] |
| LMS-003 | Maintained Muscle Strength | Worsening of Muscle Strength | -6.54 (-9.78 to -3.29) | 0.0004[9] | |
| SGI Score (Change from Baseline) | LMS-002 | - | - | 1.8 (0.7 to 3.0) | 0.0028[3] |
| LMS-003 | Maintained Global Impression | Worsening of Global Impression | 2.95 (1.53 to 4.38) | 0.0003[9] | |
| CGI-I Score | LMS-002 | - | - | -1.1 (-2.1 to -0.1) | 0.0267[3] |
Table 4: Efficacy Results for Efgartigimod in gMG (ADAPT Trial)
| Endpoint | Efgartigimod Group | Placebo Group | Odds Ratio (95% CI) | p-value |
| MG-ADL Responders (AChR-Ab+) | 67.7% | 29.7% | 4.951 (2.213 to 11.528) | <0.0001[5] |
| QMG Responders (AChR-Ab+) | - | - | 10.842 (4.179 to 31.200) | - |
IV. Experimental Protocols for Key Endpoints
Detailed and standardized experimental protocols are essential for the reliability and validity of clinical trial data. Below are the methodologies for the key endpoints cited in the this compound and Efgartigimod trials.
Quantitative Myasthenia Gravis (QMG) Score
The QMG is a 13-item, physician-administered scale that quantifies muscle weakness.[10] Each item is graded on a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe), with a total possible score of 39, where higher scores indicate greater severity.[11] The items assess:
-
Ocular function (e.g., diplopia, ptosis)
-
Facial and bulbar muscle strength (e.g., facial muscles, swallowing, speech)
-
Limb and axial strength (e.g., arm and leg outstretched, head lift, grip strength)[10]
A revised version, the QMG-R, provides more detailed instructions to improve standardization.[5]
Subject Global Impression (SGI) and Clinical Global Impression-Improvement (CGI-I)
Both the SGI and CGI-I are 7-point scales used to assess the overall change in a patient's condition.[2][12]
-
SGI: The patient rates their global impression of the treatment's effect, with scores ranging from 1 (terrible) to 7 (delighted).[2]
-
CGI-I: The investigator assesses the patient's improvement or worsening from baseline, with scores ranging from 1 (very much improved) to 7 (very much worse).[13]
Myasthenia Gravis-Activities of Daily Living (MG-ADL) Score
The MG-ADL is an 8-item, patient-reported outcome measure that assesses the impact of gMG symptoms on daily activities. Each item is scored from 0 (normal) to 3 (severe), with a total possible score of 24. A higher score indicates greater impairment. The assessed activities include talking, chewing, swallowing, breathing, and functional mobility.
Timed 25-Foot Walk (T25FW)
The T25FW is a quantitative measure of mobility and leg function. The patient is instructed to walk a clearly marked 25-foot course as quickly and safely as possible. The time taken to complete the walk is recorded. The test is typically performed twice, and the average time is used for analysis.[6]
V. Visualizing the Methodologies
The following diagrams, created using Graphviz (DOT language), illustrate the logical flow of the clinical trial designs and statistical analysis pathways described in this guide.
Caption: Workflow of this compound Clinical Trials.
Caption: Workflow of Efgartigimod (ADAPT) Clinical Trial.
VI. Conclusion
The statistical approaches employed in the clinical trials of this compound and Efgartigimod reflect the specific characteristics of the diseases they treat and the mechanisms of action of the drugs themselves. The this compound trials for LEMS utilized a withdrawal design and focused on changes in continuous variables of muscle strength and global impressions, analyzed with mixed-effects models to account for the nuances of a rare disease population. In contrast, the Efgartigimod trials for gMG, a disease with a more fluctuating course, emphasized a responder analysis based on a patient-reported outcome (MG-ADL), reflecting a focus on clinically meaningful changes in daily life activities.
For researchers and drug developers, this comparison highlights the importance of selecting endpoints and statistical methods that are not only robust but also clinically relevant to the specific patient population and therapeutic intervention. The use of both clinician- and patient-reported outcomes, coupled with appropriate statistical techniques for handling the challenges of rare disease trials, provides a comprehensive framework for demonstrating the value of new therapies.
References
- 1. argenx reports positive data of efgartigimod in myasthenia gravis trial [clinicaltrialsarena.com]
- 2. argenx | argenx Announces Positive Topline Phase 3 Data from ADAPT-SC Study Evaluating Subcutaneous Efgartigimod for Generalized Myasthenia Gravis [argenx.com]
- 3. Table 5, Details of the ADAPT Trial - Efgartigimod Alfa (Vyvgart) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. argenx announces publication of Phase 3 ADAPT trial results of efgartigimod for the treatment of generalized myasthenia gravis in The Lancet Neurology – Zai Lab Limited [ir.zailaboratory.com]
- 5. Frontiers | Long-term safety, tolerability, and efficacy of efgartigimod (ADAPT+): interim results from a phase 3 open-label extension study in participants with generalized myasthenia gravis [frontiersin.org]
- 6. ADAPT NXT: Fixed Cycles or Every‐Other‐Week IV Efgartigimod in Generalized Myasthenia Gravis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Registered trials on novel therapies for myasthenia gravis: a cross-sectional study on ClinicalTrials.gov - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What's the latest update on the ongoing clinical trials related to Myasthenia Gravis? [synapse.patsnap.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. neurology.org [neurology.org]
- 12. argenx.com [argenx.com]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Development of a Stability-Indicating Assay for Amifampridine Phosphate Formulations: A Comparative Guide
This guide provides a comprehensive overview and comparison of a stability-indicating assay method for the quantification of Amifampridine Phosphate (B84403) in pharmaceutical formulations. The primary method detailed is a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) assay, which has been validated to ensure specificity, accuracy, and precision in the presence of degradation products. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Amifampridine Phosphate formulations.
Introduction to Stability-Indicating Assays
A stability-indicating method (SIM) is a validated analytical procedure that accurately and precisely measures the active pharmaceutical ingredient (API) free from interference from process impurities, excipients, and degradation products. The development of such methods is crucial for assessing the stability of drug products under various environmental conditions and for establishing shelf-life and storage conditions. Forced degradation studies are an integral part of developing a stability-indicating assay, as they help to identify potential degradation products and demonstrate the method's ability to separate these from the intact API.
This compound, the salt form of 3,4-diaminopyridine (B372788), is known to have superior stability compared to the free base.[1] However, a validated stability-indicating assay is still essential to ensure the quality and potency of its pharmaceutical formulations over time.
Comparative Analysis of Analytical Methods
While a direct comparison of multiple stability-indicating methods for this compound is limited in publicly available literature, this guide details a validated RP-HPLC method and provides a comparative context with a method developed for the free base, 3,4-diaminopyridine. This comparison highlights the analytical approaches for the same active moiety in different salt forms.
RP-HPLC Method for this compound
A simple, reproducible, and isocratic RP-HPLC method has been developed for the quantitative determination of Amifampridine in bulk drug and tablet formulations.[2]
Table 1: Chromatographic Conditions for this compound Assay [2]
| Parameter | Condition |
| Instrument | HPLC with UV Detection |
| Column | Waters C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Di-Potassium Hydrogen Orthophosphate Buffer (pH 6.4, adjusted with Orthophosphoric Acid) : Acetonitrile (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 290 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient |
| Retention Time | 4.05 min |
Alternative Method for 3,4-Diaminopyridine (Free Base)
For comparative purposes, a previously reported HPLC method for the determination of 3,4-diaminopyridine in the presence of its related substances and degradation products is summarized below.
Table 2: Chromatographic Conditions for 3,4-Diaminopyridine Assay
| Parameter | Condition |
| Instrument | HPLC with UV Detection |
| Column | C18 bonded phase |
| Mobile Phase | Acetonitrile : Aqueous solution (10:90 v/v). The aqueous solution contains 1 g/L sodium octanesulfonate and 0.77 g/L ammonium (B1175870) acetate, with the pH adjusted to 1.9 with trifluoroacetic acid. |
| Flow Rate | Not Specified |
| Detection Wavelength | Not Specified |
| Injection Volume | Not Specified |
| Temperature | Not Specified |
| Run Time | < 40 min |
Experimental Protocols
Preparation of Standard Solution for this compound Assay[2]
-
Accurately weigh 10 mg of Amifampridine and transfer it to a 10 mL volumetric flask.
-
Add 5 mL of the mobile phase and sonicate for 5 minutes to dissolve the substance.
-
Dilute to the mark with the mobile phase.
-
Further dilute 1.25 mL of this stock solution to 10 mL with the diluent to obtain a final concentration of 125 µg/mL.
-
Filter the solution through a 0.45 µm membrane filter before injection.
Forced Degradation Studies Protocol for this compound[2]
Forced degradation studies were performed to demonstrate the stability-indicating nature of the RP-HPLC method. The following stress conditions were applied:
-
Acid Hydrolysis: 3 mL of 0.5 N HCl was added to the sample, heated at 85°C for 8 hours, cooled, and then neutralized with 0.5 N NaOH.
-
Base Hydrolysis: 3 mL of 0.5 N NaOH was added to the sample and kept aside for 6 hours, followed by neutralization with 0.5 N HCl.
-
Oxidative Degradation: 5 mL of 3% H₂O₂ was added to the sample and kept aside for 1 day.
-
Thermal Degradation: The sample was heated at 80°C for 5 hours and then kept aside for 1 day.
-
UV Stress: The sample was exposed to UV light.
The stressed samples were then analyzed using the proposed RP-HPLC method. The method was able to successfully separate the parent drug peak from the peaks of the degradation products.[2]
Method Validation Data
The RP-HPLC method for this compound was validated according to the International Council for Harmonisation (ICH) guidelines.[2]
Table 3: Summary of Validation Parameters for the this compound RP-HPLC Method [2]
| Validation Parameter | Result |
| Specificity | The method is specific, as demonstrated by the separation of the drug from its degradation products. Chromatographic peak purity results indicated no co-eluting peaks with the main Amifampridine peak. |
| Linearity | The method was found to be linear over a specified range (quantitative range not provided in the source). |
| Accuracy (% Recovery) | 99.85% - 100.88% (Confidence Interval) |
| Precision (RSD) | 0.91% |
| Limit of Detection (LOD) | 1.78 µg/mL |
| Limit of Quantification (LOQ) | 5.93 µg/mL |
| Robustness | The method was found to be robust against small, deliberate variations in flow rate, organic solvent concentration, mobile phase pH, and temperature. |
Potential Degradation Products
Studies on the degradation of the non-ionized form of 3,4-diaminopyridine under oxidative stress have identified two main degradation products: 4-amino, 3-nitropyridine (B142982) and 3,4-diaminopyridine-N-oxide .[3] When the salt form was studied, only 4-amino, 3-nitropyridine was found in smaller quantities, suggesting that the salt form is more stable under oxidative stress.[3]
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for the RP-HPLC analysis of this compound.
Caption: Forced degradation study protocol for this compound.
Caption: Potential degradation pathways of Amifampridine under oxidative stress.
Conclusion
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
